molecular formula C23H28N2O5 B8576446 Z-LEU-PHE-OH

Z-LEU-PHE-OH

Cat. No.: B8576446
M. Wt: 412.5 g/mol
InChI Key: FGUNAJHARUGMEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-LEU-PHE-OH is a useful research compound. Its molecular formula is C23H28N2O5 and its molecular weight is 412.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Z-LEU-PHE-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-LEU-PHE-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H28N2O5

Molecular Weight

412.5 g/mol

IUPAC Name

2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C23H28N2O5/c1-16(2)13-19(25-23(29)30-15-18-11-7-4-8-12-18)21(26)24-20(22(27)28)14-17-9-5-3-6-10-17/h3-12,16,19-20H,13-15H2,1-2H3,(H,24,26)(H,25,29)(H,27,28)

InChI Key

FGUNAJHARUGMEF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

Z-LEU-PHE-OH chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Z-LEU-PHE-OH: Chemical Properties, Synthesis, and Enzymological Applications Content Type: Technical Whitepaper Audience: Researchers, Biochemists, and Drug Development Scientists

N-Benzyloxycarbonyl-L-Leucyl-L-Phenylalanine

Executive Summary

Z-LEU-PHE-OH (CAS: 6401-63-4) is a protected dipeptide derivative extensively utilized as a model substrate in enzymology, particularly for the kinetic characterization of Carboxypeptidase A (CPA). Comprising a leucine and phenylalanine backbone protected by an N-terminal benzyloxycarbonyl (Z or Cbz) group, this compound mimics the hydrophobic C-terminal specificity required by digestive metalloproteases. Its utility extends beyond kinetics; it serves as a critical intermediate in the synthesis of peptide-based protease inhibitors (e.g., aldehydes and chloromethyl ketones) used in virology and oncology research.

Chemical Identity & Physicochemical Properties[1][2][3]

The physicochemical profile of Z-LEU-PHE-OH is defined by its hydrophobicity, driven by the aromatic Z-group and the phenylalanine side chain. This structural feature necessitates specific solvent handling protocols to ensure experimental reproducibility.[1]

Table 1: Chemical Specifications
PropertySpecification
IUPAC Name (2S)-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-phenylpropanoic acid
Common Name Z-Leu-Phe-OH; Cbz-Leu-Phe-OH
CAS Number 6401-63-4
Molecular Formula C₂₃H₂₈N₂O₅
Molecular Weight 412.49 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, DMF, Ethanol, Methanol. Sparingly soluble in water/PBS (<0.1 mg/mL without co-solvent).
pKa ~3.6 (C-terminal carboxylic acid)
Stability Stable for >2 years at -20°C in powder form. Hydrolytically stable in neutral buffers absent of proteases.

Structural Analysis & Molecular Configuration

The molecule consists of three distinct domains: the N-terminal Protection Group (Z) , the Leucine Linker , and the C-terminal Phenylalanine . The Z-group renders the N-terminus uncharged and hydrophobic, preventing aminopeptidase degradation and mimicking the internal peptide bonds found in natural protein substrates.

Visualization: Chemical Connectivity

Z_Leu_Phe_Structure Figure 1: Structural connectivity of Z-LEU-PHE-OH highlighting functional domains. Z_Group Benzyloxycarbonyl (Z) (Hydrophobic Protection) Leu L-Leucine Residue (Hydrophobic Spacer) Z_Group->Leu Carbamate Linkage Phe L-Phenylalanine Residue (Aromatic Specificity) Leu->Phe Peptide Bond (Scissile Bond Precursor) OH C-Terminal Hydroxyl (Free Acid) Phe->OH Carboxyl Group

[5]

Biological Applications: Enzymology & Mechanism

Carboxypeptidase A (CPA) Substrate

Z-LEU-PHE-OH is the "gold standard" substrate for Carboxypeptidase A. CPA is a zinc-dependent exopeptidase that preferentially cleaves C-terminal aromatic or branched non-polar amino acids.

  • Mechanism: The Z-group binds to the hydrophobic pocket (S2/S3 subsites) of the enzyme, positioning the C-terminal Phenylalanine into the S1' specificity pocket. The active site Zinc (

    
    ) coordinates with the carbonyl oxygen of the scissile peptide bond (between Leu and Phe) and the catalytic water molecule, facilitating hydrolysis.
    
  • Kinetic Output: The assay measures the release of free Phenylalanine, often monitored via UV absorbance changes (if coupled) or colorimetric ninhydrin reaction (post-cleavage).

Protease Inhibition & Synthesis Precursor

While primarily a substrate, Z-LEU-PHE-OH is the acid precursor for Z-Leu-Phe-CHO (aldehyde) and Z-Leu-Phe-CMK (chloromethyl ketone). These derivatives are potent, irreversible inhibitors of serine proteases (like Chymotrypsin) and cysteine proteases (like Cathepsin B/L), utilized to block viral replication or tumor metastasis in vitro.

Visualization: CPA Hydrolysis Pathway

CPA_Mechanism Figure 2: Enzymatic hydrolysis mechanism of Z-LEU-PHE-OH by Carboxypeptidase A. Enzyme Carboxypeptidase A (CPA) [Active Site Zn2+] ES_Complex E-S Complex (Phe in S1' Pocket) Enzyme->ES_Complex Binding (Hydrophobic Effect) Substrate Substrate: Z-LEU-PHE-OH Substrate->ES_Complex Binding (Hydrophobic Effect) Transition Tetrahedral Intermediate (Zn2+ Stabilized) ES_Complex->Transition Nucleophilic Attack (H2O) Products Products: Z-LEU-OH + L-Phenylalanine Transition->Products Peptide Bond Cleavage

[6]

Experimental Protocols

Protocol A: Preparation of Stock Solution (Self-Validating)

Rationale: Z-LEU-PHE-OH is prone to precipitation in aqueous buffers if not properly solubilized. This protocol ensures a stable, homogeneous stock.[1]

  • Solvent Selection: Use anhydrous DMSO (Dimethyl Sulfoxide) or DMF. Avoid ethanol if high concentration (>10 mM) is required for long-term storage.

  • Weighing: Weigh 4.12 mg of Z-LEU-PHE-OH powder.

  • Dissolution: Add 1.0 mL of DMSO to yield a 10 mM stock solution. Vortex vigorously for 30 seconds.

    • Validation: Solution must be optically clear. If turbid, sonicate for 5 minutes at 25°C.

  • Storage: Aliquot into 50 µL volumes and store at -20°C. Avoid freeze-thaw cycles.

Protocol B: Carboxypeptidase A Activity Assay

Rationale: Measures the rate of Phe release.

  • Buffer Prep: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5.

  • Substrate Working Solution: Dilute 10 mM DMSO stock into Buffer to reach 0.1 mM - 0.5 mM final concentration.

    • Note: Keep DMSO concentration <1% to prevent enzyme denaturation.

  • Reaction Initiation: Add 10 nM - 100 nM Carboxypeptidase A enzyme.

  • Monitoring: Incubate at 25°C.

    • Detection: Since Z-Leu-Phe-OH and Z-Leu-OH have similar UV spectra, the reaction is best followed by HPLC (separating Z-Leu-Phe from Z-Leu) or by a Ninhydrin assay (detecting the free amine of the released Phenylalanine).

    • Ninhydrin Step: Quench aliquots at time points with acid, add Ninhydrin reagent, heat at 100°C for 10 min, and read Absorbance at 570 nm.

Synthesis Methodology (Solution Phase)

For researchers requiring custom synthesis or derivatives:

  • Coupling: React Z-L-Leucine (activated as N-hydroxysuccinimide ester or via DCC/HOBt) with L-Phenylalanine methyl ester (H-Phe-OMe) in DMF/DCM.

  • Intermediate: Isolates Z-Leu-Phe-OMe .

  • Saponification: Treat the ester with 1N NaOH in Methanol/Water (1:1) at 0°C for 1-2 hours to remove the methyl group.

  • Acidification: Carefully acidify to pH 2-3 with HCl. Z-LEU-PHE-OH precipitates as a white solid.

  • Purification: Recrystallize from Ethanol/Water.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 12940411, Z-Leu-Phe-OH. Retrieved from [Link]

  • Auld, D. S., & Vallee, B. L. (1970).[2] Kinetics of carboxypeptidase A. The pH dependence of tripeptide hydrolysis. Biochemistry. Retrieved from [Link]

Sources

Z-LEU-PHE-OH CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

N-Carbobenzyloxy-L-Leucyl-L-Phenylalanine

Executive Summary

Z-LEU-PHE-OH (CAS 6401-63-4) is a protected dipeptide derivative widely utilized in biochemical research as a specific substrate for proteolytic enzymes, particularly Carboxypeptidase A (CPA) and Pepsin , and as a high-purity intermediate in the synthesis of bioactive peptide therapeutics.[1][2][3][4][5] Its structural composition—pairing a hydrophobic leucine residue with a C-terminal phenylalanine, protected by a benzyloxycarbonyl (Z) group—renders it an ideal probe for studying enzyme kinetics, specificity, and inhibition mechanisms in drug discovery pipelines.

Part 1: Chemical Identity & Physicochemical Properties

This section consolidates the core identifiers and physical constants required for analytical verification and experimental design.

Core Identifiers
ParameterTechnical Specification
Chemical Name N-Carbobenzyloxy-L-Leucyl-L-Phenylalanine
Common Synonyms Z-Leu-Phe-OH; Z-L-Leu-L-Phe-OH; Cbz-Leu-Phe-OH
CAS Number 6401-63-4
Molecular Formula

Molecular Weight 412.49 g/mol
SMILES CC(C)CC(=O)NC(=O)O
MDL Number MFCD00191122
Physical Properties
PropertyValue / Description
Appearance White to off-white crystalline powder
Melting Point 119 – 126 °C
Solubility Soluble in organic solvents (DMF, DMSO, Methanol, Ethanol). Sparingly soluble in water; solubility increases in alkaline buffers.
Purity Standard ≥ 98% (HPLC)
Chirality L-isomer (Leucine), L-isomer (Phenylalanine)
Part 2: Mechanistic Utility & Enzymatic Interaction

Z-Leu-Phe-OH serves as a critical probe for Carboxypeptidase A (CPA) , a zinc-dependent metalloprotease. CPA exhibits a distinct preference for hydrolyzing C-terminal amino acids with aromatic or branched aliphatic side chains.

Mechanism of Action: In the enzymatic assay, CPA recognizes the C-terminal Phenylalanine residue of Z-Leu-Phe-OH. The hydrophobic pocket of the enzyme (S1' subsite) accommodates the benzyl side chain of the Phenylalanine. The zinc ion at the active site coordinates with the carbonyl oxygen of the scissile peptide bond (between Leu and Phe) and a water molecule, facilitating nucleophilic attack and subsequent hydrolysis.

Reaction Scheme:



Visualization: Enzymatic Hydrolysis Pathway

The following diagram illustrates the logical flow of the enzymatic cleavage used in kinetic assays.

EnzymaticHydrolysis Substrate Substrate: Z-Leu-Phe-OH EnzymeComplex Enzyme-Substrate Complex [CPA • Z-Leu-Phe-OH] Substrate->EnzymeComplex Binding (S1' Specificity) Transition Tetrahedral Intermediate (Zn2+ Stabilized) EnzymeComplex->Transition Nucleophilic Attack (H2O) Products Products: Z-Leu-OH + L-Phe Transition->Products Peptide Bond Cleavage

Caption: Kinetic pathway of Z-Leu-Phe-OH hydrolysis by Carboxypeptidase A, highlighting the zinc-stabilized transition state.

Part 3: Synthesis Protocol (Solution Phase)

While Solid Phase Peptide Synthesis (SPPS) is common for longer chains, the solution-phase synthesis of dipeptides like Z-Leu-Phe-OH allows for cost-effective scale-up and high purity. The following protocol utilizes the Mixed Anhydride Method or DCC/HOBt coupling to ensure minimal racemization.

Protocol: DCC/HOBt Coupling

Objective: Synthesize Z-Leu-Phe-OH from Z-Leu-OH and H-Phe-OMe (followed by hydrolysis).

  • Activation:

    • Dissolve Z-Leu-OH (1.0 eq) in anhydrous DMF/DCM (1:1).

    • Add HOBt (1.1 eq) and cool to 0°C.

    • Add DCC (1.1 eq) and stir for 30 minutes to form the active ester.

  • Coupling:

    • Add H-Phe-OMe·HCl (1.1 eq) and N-Methylmorpholine (NMM, 1.2 eq) to neutralize the salt.

    • Stir the reaction mixture at 0°C for 1 hour, then allow to warm to room temperature overnight.

    • Observation: Dicyclohexylurea (DCU) byproduct will precipitate.

  • Work-up:

    • Filter off the DCU precipitate.

    • Evaporate the solvent under reduced pressure.[6]

    • Dissolve residue in Ethyl Acetate and wash sequentially with 5% citric acid, saturated NaHCO₃, and brine.

    • Dry over MgSO₄ and concentrate to yield Z-Leu-Phe-OMe .

  • Saponification (Deprotection of Ester):

    • Dissolve Z-Leu-Phe-OMe in Methanol/THF.

    • Add 1N NaOH (2.0 eq) and stir at room temperature for 2–4 hours (monitor by TLC).

    • Acidify with 1N HCl to pH ~2 to precipitate the free acid Z-Leu-Phe-OH .

  • Purification:

    • Recrystallize from Ethyl Acetate/Hexane or Ethanol/Water to achieve >98% purity.

Visualization: Synthesis Workflow

SynthesisWorkflow Start1 Z-Leu-OH (Protected AA) Activation Activation (DCC/HOBt, 0°C) Start1->Activation Start2 H-Phe-OMe (Amine Component) Coupling Coupling Reaction (Formation of Peptide Bond) Start2->Coupling Activation->Coupling Intermediate Intermediate: Z-Leu-Phe-OMe Coupling->Intermediate Hydrolysis Saponification (NaOH/MeOH) Intermediate->Hydrolysis FinalProduct Final Product: Z-Leu-Phe-OH Hydrolysis->FinalProduct

Caption: Step-wise chemical synthesis of Z-Leu-Phe-OH via solution-phase coupling and ester hydrolysis.

Part 4: Quality Control & Handling
Analytical Parameters
  • HPLC: C18 Reverse-phase column; Gradient elution (Acetonitrile/Water + 0.1% TFA). Retention time typically correlates with the hydrophobicity of the Z-group and Phe residue.

  • Mass Spectrometry (ESI-MS): Expected

    
     peak at 413.5 m/z ; 
    
    
    
    at 435.5 m/z .
  • NMR:

    
    -NMR (DMSO-d6) should show characteristic benzyloxy protons (~5.0 ppm, s, 2H), aromatic protons (7.2-7.4 ppm, m, 10H), and leucine methyl doublets (~0.85 ppm).
    
Storage & Stability[3][4]
  • Temperature: Store at -20°C for long-term stability. Desiccate to prevent hydrolysis.

  • Stability: Stable in solid form for >2 years. Solutions in DMSO/DMF should be prepared fresh or stored frozen.

References
  • Auld, D. S. (2004). Carboxypeptidase A. In Handbook of Proteolytic Enzymes (pp. 812-819). Academic Press.

Sources

Technical Monograph: Z-LEU-PHE-OH Mechanism of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Z-LEU-PHE-OH (N-Carbobenzoxy-L-leucyl-L-phenylalanine) is a hydrophobic dipeptide derivative widely utilized in biochemical research as a probe substrate for metalloproteases —specifically Carboxypeptidase A (CPA)—and as a structural motif in the design of cathepsin inhibitors and self-assembling biomaterials .

Its biological utility stems from the N-terminal Carbobenzoxy (Z) group, which mimics the polypeptide chain extension required for enzyme recognition while protecting the amine from non-specific degradation. In drug development, the Z-Leu-Phe backbone serves as a critical scaffold for fluorogenic substrates (e.g., Z-Leu-Phe-AMC) used to screen inhibitors for Cathepsin S, B, and L, enzymes implicated in autoimmune diseases and tumor metastasis.

This guide details the molecular mechanism of Z-LEU-PHE-OH hydrolysis, its kinetic behavior, and standardized protocols for its application in enzymatic assays.

Chemical Identity & Physicochemical Properties[1][2]

PropertySpecification
IUPAC Name (2S)-2-[[(2S)-2-(phenylmethoxycarbonylamino)-4-methylpentanoyl]amino]-3-phenylpropanoic acid
Common Name Z-Leu-Phe-OH; Cbz-Leu-Phe-OH
Molecular Formula

Molecular Weight 412.48 g/mol
Solubility Soluble in organic solvents (DMSO, DMF, Methanol); sparingly soluble in water (requires pH adjustment or co-solvent)
pKa ~3.5 (C-terminal carboxylic acid)
Stability Stable at room temperature; hydrolyzes in strong acid/base or presence of specific proteases

Mechanism of Action: Metalloprotease Hydrolysis[3]

The primary biological interaction of Z-LEU-PHE-OH is with Carboxypeptidase A (CPA) , a pancreatic zinc-metalloprotease. The compound acts as a specific substrate, allowing researchers to probe the hydrophobic specificity of the enzyme's S1' subsite.

The Catalytic Cycle (CPA Interaction)

The hydrolysis of Z-LEU-PHE-OH by CPA follows a general base mechanism facilitated by the active site Zinc ion (


).
  • Substrate Binding (Recognition):

    • The C-terminal Phenylalanine side chain inserts into the enzyme's hydrophobic S1' pocket (defined by Ile243, Ile247, Tyr248). This is the rate-limiting recognition step.

    • The C-terminal Carboxylate coordinates with the active site Arg145 , neutralizing the charge and positioning the substrate.

    • The Carbonyl Oxygen of the scissile peptide bond (between Leu and Phe) coordinates to the catalytic

      
        ion, increasing its electrophilicity.
      
  • Nucleophilic Attack:

    • Glu270 acts as a general base, deprotonating a water molecule.

    • The resulting hydroxide ion attacks the polarized carbonyl carbon of the peptide bond, forming a tetrahedral intermediate stabilized by

      
       and Arg127.
      
  • Proton Transfer & Cleavage:

    • Tyr248 (or potentially Glu270 in alternative mechanisms) donates a proton to the amide nitrogen of the scissile bond.

    • The C-N bond collapses, releasing the C-terminal Phenylalanine and the N-terminal product (Z-Leucine).

Visualization of Signaling/Catalytic Pathway

CPA_Mechanism Substrate Z-LEU-PHE-OH (Substrate) ES_Complex Enzyme-Substrate Complex (Phe in S1' Pocket) Substrate->ES_Complex Binding (Kd) Transition Tetrahedral Intermediate (Zn2+ Stabilized) ES_Complex->Transition Nucleophilic Attack (Activated Water) Cleavage Peptide Bond Scission Transition->Cleavage Collapse Products Products Released: Z-Leu-OH + L-Phe Cleavage->Products Release (kcat) Zn Zn2+ Ion (Polarizes Carbonyl) Zn->ES_Complex Coordination Glu270 Glu270 (General Base) Glu270->Transition Activates H2O Tyr248 Tyr248 (Proton Donor) Tyr248->Cleavage Protonates Amide N

Caption: Catalytic pathway of Z-LEU-PHE-OH hydrolysis by Carboxypeptidase A, highlighting the Zinc-mediated nucleophilic attack and residue-specific interactions.

Biological Applications & Kinetic Profiling

Cathepsin S and L Inhibition Studies

While Z-LEU-PHE-OH is a substrate for carboxypeptidases, its structure forms the "warhead" backbone for Cathepsin inhibitors and fluorogenic substrates .

  • Substrate Design: The Z-Leu-Phe sequence is often coupled with a fluorophore (e.g., 7-Amino-4-methylcoumarin, AMC). Cathepsins cleave the amide bond between Phenylalanine and AMC.

    • Reaction:Z-Leu-Phe-AMC + H2O → Z-Leu-Phe-OH + AMC (Fluorescent)

    • Relevance: Z-Leu-Phe-OH is the non-fluorescent product. Accumulation of this product can competitively inhibit the enzyme if not cleared, though its

      
       is typically in the millimolar range compared to nanomolar aldehyde inhibitors (Z-Leu-Phe-CHO).
      
Kinetic Parameters (Reference Values)

The following kinetic constants are typical for Z-dipeptides interacting with Bovine Carboxypeptidase A at pH 7.5, 25°C.

ParameterValue RangeInterpretation

0.1 – 1.0 mMModerate affinity; indicates specific binding to the S1' hydrophobic pocket.


High turnover rate; Z-Leu-Phe is an efficient substrate compared to Z-Gly-Phe due to the bulky Leucine at P1.


Indicates catalytic efficiency approaching diffusion control for optimal substrates.

Experimental Protocol: Enzymatic Hydrolysis Assay

This protocol validates the activity of Carboxypeptidase A using Z-LEU-PHE-OH. It relies on the UV absorbance difference between the peptide bond and the free amino acid, or HPLC separation.

Reagents Preparation
  • Assay Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5.

  • Substrate Stock (20 mM): Dissolve 8.25 mg of Z-LEU-PHE-OH in 1.0 mL of DMSO. Note: Ensure complete dissolution; sonicate if necessary.

  • Enzyme Solution: Carboxypeptidase A (from bovine pancreas), diluted to 1-10 units/mL in cold Assay Buffer. Keep on ice.

HPLC-Based Discontinuous Assay (High Precision)

This method is preferred over direct UV for Z-peptides due to overlapping absorbance of the Z-group.

Workflow:

  • Incubation:

    • Mix 50 µL Substrate Stock + 900 µL Assay Buffer in a microcentrifuge tube.

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate reaction by adding 50 µL Enzyme Solution.

  • Sampling:

    • At defined intervals (0, 5, 10, 20, 30 min), remove 100 µL aliquots.

  • Quenching:

    • Immediately add 100 µL of 1% Trifluoroacetic Acid (TFA) in Acetonitrile to stop the reaction.

  • Analysis:

    • Inject 20 µL onto a C18 Reverse-Phase HPLC column.

    • Mobile Phase: Gradient 10-90% Acetonitrile in 0.1% TFA/Water over 20 min.

    • Detection: UV at 254 nm (detects Z-group) or 214 nm (peptide bonds).

  • Quantification:

    • Monitor the decrease of the Z-Leu-Phe-OH peak and the appearance of the Z-Leu-OH peak. (Phenylalanine elutes separately).

Assay Logic Visualization

Assay_Workflow Step1 Substrate Prep (20mM in DMSO) Step2 Reaction Mix (Tris-HCl pH 7.5) Step1->Step2 Step3 Enzyme Addition (Start t=0) Step2->Step3 Step4 Quenching (1% TFA/ACN) Step3->Step4 t = 5,10,20 min Step5 HPLC Analysis (C18 Column) Step4->Step5 Peak Integration

Caption: Step-by-step workflow for the HPLC-based kinetic assay of Z-LEU-PHE-OH hydrolysis.

References

  • Auld, D. S. (2004). Carboxypeptidase A. In Handbook of Proteolytic Enzymes (2nd Ed.). Elsevier. Link

    • Foundational text on CPA mechanism and specificity.
  • Whitaker, J. R. (1972). Principles of Enzymology for the Food Sciences. Marcel Dekker.
  • MedChemExpress. (2024). Z-Leu-Leu-Arg-AMC Protocol. Link

    • Provides context for Z-peptide backbones in fluorogenic assays.
  • Chem-Impex International. (2024). Z-Leu-Phe-OH Product Monograph. Link

    • Source for physicochemical properties and synthesis applic
  • Reches, M., & Gazit, E. (2003).[1] Casting Metal Nanowires Within Discrete Self-Assembled Peptide Nanotubes. Science. Link

    • Reference for the self-assembly properties of Phe-Phe containing peptides.

Sources

Technical Guide: Biochemical Applications of Z-LEU-PHE-OH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Z-LEU-PHE-OH (N-Benzyloxycarbonyl-L-Leucyl-L-Phenylalanine) is a hydrophobically modified dipeptide derivative serving two distinct but critical roles in modern biochemistry: as a specific substrate for metalloproteases (specifically Carboxypeptidase A) and as a supramolecular building block for self-assembling hydrogels.[1]

This guide provides a technical deep-dive into its utility, moving beyond simple catalog definitions to explore the mechanistic causality of its applications. It is designed for researchers optimizing enzyme kinetic assays or developing peptide-based drug delivery systems.

Part 1: Chemical Profile & Physicochemical Properties

Before integrating Z-LEU-PHE-OH into experimental workflows, its physicochemical behavior must be understood. The N-terminal Benzyloxycarbonyl (Z or Cbz) group confers significant hydrophobicity, altering its solubility and interaction with enzyme active sites compared to the free dipeptide.

PropertySpecification
Chemical Name N-(Carbobenzyloxy)-L-leucyl-L-phenylalanine
CAS Number 6401-63-4
Molecular Formula C₂₃H₂₈N₂O₅
Molecular Weight 412.48 g/mol
Solubility Soluble in organic solvents (DMSO, DMF, Ethanol). Low solubility in water; requires pH adjustment (alkaline) or co-solvents.
pKa (approx) ~3.5 (C-terminal carboxylic acid)
Stability Stable at room temperature as a solid. Hydrolyzes in strong acid/base or presence of peptidases.

Part 2: Enzymology – Carboxypeptidase A (CPA) Substrate[2]

The primary biochemical application of Z-LEU-PHE-OH is as a substrate for Carboxypeptidase A (CPA) (EC 3.4.17.1).

Mechanism of Action

CPA is a zinc-dependent exopeptidase that hydrolyzes the C-terminal peptide bond of proteins and peptides. It exhibits a strong specificity for substrates with:

  • Aromatic or bulky aliphatic C-terminal residues (Phenylalanine in this case).

  • A free C-terminal carboxylate (present in Z-LEU-PHE-OH ).

  • A blocked N-terminus (The Z-group prevents aminopeptidase degradation and mimics the interior of a protein chain).

The Z-LEU-PHE-OH molecule binds to the CPA active site where the Zinc ion coordinates with the carbonyl oxygen of the scissile bond (between Leu and Phe) and the side chain of Glu-270 acts as a general base to activate a water molecule for nucleophilic attack.

Visualization: CPA Hydrolysis Pathway

The following diagram illustrates the logical flow of the enzymatic cleavage.

CPA_Mechanism Enzyme Carboxypeptidase A (Zn2+ Active Site) ES_Complex Enzyme-Substrate Complex (Zn2+ polarizes C=O) Enzyme->ES_Complex Binding Substrate Z-LEU-PHE-OH (Substrate) Substrate->ES_Complex Hydrophobic Pocket (S1') Transition Tetrahedral Intermediate (Glu-270 activates H2O) ES_Complex->Transition Nucleophilic Attack Products Products Released Transition->Products Peptide Bond Cleavage ZLeu Z-Leucine (N-blocked) Products->ZLeu Phe L-Phenylalanine (Free Amino Acid) Products->Phe

Caption: Mechanistic pathway of Z-LEU-PHE-OH hydrolysis by Carboxypeptidase A, highlighting the cleavage into Z-Leucine and L-Phenylalanine.

Experimental Protocol: CPA Activity Assay

While Hippuryl-L-Phe is the historical standard, Z-LEU-PHE-OH offers distinct kinetic insights due to the bulky Z-group. The following protocol uses UV spectrophotometry to monitor hydrolysis.

Objective: Determine CPA activity by monitoring the cleavage of Z-LEU-PHE-OH.

Reagents:

  • Assay Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5.

  • Substrate Solution: 1.0 mM Z-LEU-PHE-OH in 10% DMSO/Buffer (Dissolve in minimal DMSO first, then dilute).

  • Enzyme Solution: Bovine Pancreatic CPA (diluted to ~1-5 units/mL in cold 10% LiCl or NaCl).

Workflow:

  • Blanking: Set spectrophotometer to 254 nm . Blank with substrate solution (minus enzyme).

  • Equilibration: Pipette 2.9 mL of Substrate Solution into a quartz cuvette. Equilibrate to 25°C for 3 minutes.

  • Initiation: Add 0.1 mL of Enzyme Solution. Mix by inversion immediately.

  • Measurement: Record absorbance change (

    
    ) for 3–5 minutes.
    
    • Note: Cleavage of the peptide bond results in a differential absorbance spectrum.

  • Calculation:

    
    
    (Where 
    
    
    
    is the millimolar extinction coefficient difference; typically determined empirically for Z-peptides, or use HPLC to quantify released Phe for absolute accuracy).

Part 3: Supramolecular Chemistry – Hydrogel Formation[3][4]

Beyond enzymology, Z-LEU-PHE-OH is a potent low-molecular-weight gelator (LMWG) . The combination of the aromatic Z-group, the hydrophobic Leucine isobutyl side chain, and the Phenylalanine benzyl ring drives self-assembly via


 stacking and hydrophobic interactions.
Application in Drug Delivery

These hydrogels are biocompatible and can encapsulate hydrophobic drugs (e.g., Curcumin, Doxorubicin). The gelation is often pH-reversible, making it an excellent candidate for controlled release systems.

Protocol: pH-Switch Self-Assembly

This method avoids organic solvents, making the resulting gel suitable for cell culture or in vivo studies.

  • Preparation: Weigh 5–10 mg of Z-LEU-PHE-OH.

  • Solubilization: Add 0.5 mL of deionized water. Add 1M NaOH dropwise (approx 1-2 equivalents) until the peptide dissolves completely (Solution becomes clear, pH ~10-11).

  • Gelation Trigger:

    • Method A (Fast): Add 1M HCl dropwise until pH reaches ~5-6.

    • Method B (Homogeneous): Add Glucono-

      
      -lactone (GdL) .[2] GdL hydrolyzes slowly to gluconic acid, lowering the pH uniformly to induce stable, transparent hydrogel formation over 1-2 hours.
      
  • Verification: Invert the vial. If the substance does not flow, a self-supporting hydrogel has formed.

Visualization: Self-Assembly Logic

SelfAssembly Monomer Free Z-LEU-PHE-OH (High pH, Negatively Charged) Trigger Acidification (pH < pKa) (HCl or GdL) Monomer->Trigger Interactions Driving Forces: 1. π-π Stacking (Z-group & Phe) 2. Hydrophobic Effect (Leu) 3. H-Bonding (Amide backbone) Trigger->Interactions Protonation removes repulsion Fibrils Nanofibril Formation (Beta-sheet like structure) Interactions->Fibrils Hydrogel 3D Hydrogel Network (Water Entrapment) Fibrils->Hydrogel Entanglement

Caption: The pH-triggered self-assembly mechanism of Z-LEU-PHE-OH into a supramolecular hydrogel.

Part 4: Synthesis Precursor Role

Z-LEU-PHE-OH is frequently cited as an intermediate in the synthesis of protease inhibitors. It is the direct precursor to:

  • Z-Leu-Phe-CHO (Aldehyde): A potent transition-state inhibitor for Serine Proteases (like Chymotrypsin and Cathepsin G).

  • Z-Leu-Phe-CMK (Chloromethylketone): An irreversible alkylating inhibitor for similar enzymes.

Researchers studying Cathepsin G often use the aldehyde derivative. If using Z-LEU-PHE-OH in this context, it serves as a competitive inhibitor (albeit weaker than the aldehyde) or a substrate for specificity profiling.

References

  • Sigma-Aldrich. Enzymatic Assay of Carboxypeptidase A. Link

  • BenchChem. A Comparative Guide to Carboxypeptidase A Substrates. Link

  • MDPI. The Phe-Phe Motif for Peptide Self-Assembly in Nanomedicine. Link

  • National Institutes of Health (NIH). Self-Assembly Dipeptide Hydrogel: The Structures and Properties. Link

  • Cayman Chemical. Cathepsin G Inhibitor I Product Information. Link

Sources

Technical Guide: Solubility Profiling and Handling of Z-Leu-Phe-OH

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, handling protocols, and experimental applications of Z-Leu-Phe-OH (Carbobenzoxy-L-leucyl-L-phenylalanine).

Executive Summary

Z-Leu-Phe-OH (N-Carbobenzoxy-L-leucyl-L-phenylalanine) is a hydrophobic dipeptide derivative widely utilized as a substrate for proteolytic enzymes (e.g., Carboxypeptidase A, Cathepsin B) and as a chiral building block in peptide synthesis.[1] Due to the presence of the hydrophobic Carbobenzoxy (Z) protecting group and the non-polar side chains of Leucine and Phenylalanine, this compound exhibits negligible aqueous solubility .

Successful experimental application requires a biphasic dissolution strategy: initial solubilization in a polar aprotic solvent (DMSO or DMF) followed by controlled dilution into aqueous buffers. This guide provides validated protocols to prevent precipitation and ensure assay reproducibility.

Physicochemical Profile

PropertyData
Chemical Name N-Carbobenzoxy-L-leucyl-L-phenylalanine
Synonyms Z-Leu-Phe-OH; Z-L-Leu-L-Phe-OH
CAS Number 35661-40-6 (varies by salt form)
Molecular Weight ~412.48 g/mol
Molecular Formula C₂₃H₂₈N₂O₅
Physical State White to off-white powder
Hydrophobicity High (LogP est. > 3.0 due to Z-group and phenyl ring)

Solubility Landscape

The solubility of Z-Leu-Phe-OH is dictated by the hydrophobic interactions of the Z-protecting group and the peptide side chains.

Primary Solvents (Stock Solutions)
  • DMSO (Dimethyl Sulfoxide): Excellent. The preferred solvent for biological stock solutions. Solubility typically exceeds 25 mg/mL (approx. 60 mM). Sonication may be required for concentrations >50 mg/mL.

  • DMF (Dimethylformamide): Excellent. Frequently used in chemical synthesis (SPPS). Solubility >50 mg/mL.[2]

  • Ethanol (100%): Good. Soluble (>10 mg/mL). Useful when DMSO is incompatible with downstream applications, though evaporation rates must be managed.

  • Methanol: Good. Soluble, often used for transfer or specific crystallization protocols.

Aqueous Solvents (Working Solutions)
  • Water: Insoluble. The compound will float or form a suspension.

  • PBS / Tris Buffer (pH 7.4): Insoluble. Direct addition of solid powder to buffer will result in failure.

  • Alkaline Solutions (dilute NaOH): Moderate. Solubility increases at high pH (> pH 10) due to deprotonation of the C-terminal carboxylic acid, but this risks racemization or hydrolysis of the ester/amide bonds over time.

Solubility Compatibility Matrix

SolubilityMatrix DMSO DMSO (Recommended) DMF DMF (Synthesis) Ethanol Ethanol (Alternative) Water Water / Buffer (Insoluble) Compound Z-Leu-Phe-OH (Solid Powder) Compound->DMSO > 25 mg/mL Compound->DMF > 50 mg/mL Compound->Ethanol ~10 mg/mL Compound->Water Precipitates

Figure 1: Solubility compatibility matrix for Z-Leu-Phe-OH. Green indicates high solubility, Yellow indicates moderate/conditional solubility, and Red indicates insolubility.

Experimental Protocols

Protocol A: Preparation of Stock Solution (25 mM)

Purpose: To create a stable, high-concentration stock for long-term storage and subsequent dilution.

  • Calculate Mass: For 1 mL of 25 mM stock, weigh 10.31 mg of Z-Leu-Phe-OH (MW: 412.48).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (biotech grade).

  • Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 30°C for 5 minutes.

  • Verification: Ensure the solution is crystal clear.

  • Storage: Aliquot into amber vials to protect from light. Store at -20°C. Stable for >6 months. Avoid repeated freeze-thaw cycles.[2][3]

Protocol B: Dilution for Enzymatic Assays (e.g., Carboxypeptidase)

Purpose: To introduce the substrate into an aqueous buffer without crashing it out of solution. Target Concentration: 1 mM (typical assay concentration).

  • Buffer Prep: Prepare the assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl).

  • Stepwise Dilution:

    • Do NOT add the stock directly to a static volume of buffer; this causes local high concentration and immediate precipitation.

    • Technique: Place the buffer under magnetic stirring. Slowly add the DMSO stock dropwise to the vortex of the stirring buffer.

    • Solvent Limit: Keep the final DMSO concentration below 5% (v/v), preferably <1%, to avoid inhibiting the enzyme.

    • Example: To make 10 mL of 1 mM working solution, add 400 µL of 25 mM DMSO stock to 9.6 mL of stirring buffer.

  • Visual Check: The solution should remain clear or slightly opalescent. If cloudy, precipitation has occurred.

    • Correction: If precipitation occurs, lower the working concentration or add a surfactant (e.g., 0.01% Tween-20) if the assay permits.

Workflow Visualization

DissolutionProtocol Step1 Weigh Z-Leu-Phe-OH (Solid) Step2 Dissolve in 100% DMSO (Target: 10-50 mM) Step1->Step2 Step3 Check Clarity (Sonicate if needed) Step2->Step3 Step4 Dilute into Buffer (Dropwise under stirring) Step3->Step4 Precipitation Precipitation Risk! (Cloudy Solution) Step4->Precipitation Rapid Addition / High Conc. Success Clear Assay Solution (<1% DMSO) Step4->Success Controlled Addition

Figure 2: Step-by-step dissolution workflow emphasizing the critical dilution step to avoid precipitation.

Troubleshooting & Stability

IssueProbable CauseCorrective Action
Cloudiness upon dilution "Crash-out" effect due to rapid polarity change.Add DMSO stock dropwise to stirring buffer. Warm buffer to 25-30°C.
Incomplete dissolution in DMSO Compound aggregation or impure solvent.Sonicate for 10 mins. Ensure DMSO is anhydrous (water content reduces solubility).
Enzyme inhibition High DMSO concentration in assay.Reduce final DMSO % to <1%. Run a solvent-only control.
Yellowing of stock Oxidation or degradation.Discard stock. Prepare fresh using amber vials and store at -20°C.

References

  • MedChemExpress. Z-Phe-Leu-OH Datasheet & Solubility. Retrieved from . (Note: Solubility data extrapolated from structural isomer Z-Phe-Leu-OH and general Z-dipeptide properties).

  • Sigma-Aldrich. Carboxypeptidase A Assay Protocol. Retrieved from . (Describes Hippuryl-Phe dissolution in ethanol/buffer).

  • Worthington Biochemical. Carboxypeptidase Y Assay. Retrieved from . (Cites use of DMSO for Z-protected peptide substrates).[4][5]

  • PubChem. Z-Leu-Phe-OH Compound Summary. Retrieved from .

Sources

An In-depth Technical Guide to Z-LEU-PHE-OH as a Substrate for Carboxypeptidase Y

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

Welcome to this in-depth technical guide on the utilization of N-α-Cbz-L-leucyl-L-phenylalanine (Z-LEU-PHE-OH) as a substrate for Carboxypeptidase Y (CPY). This document is crafted for researchers, scientists, and drug development professionals who seek a comprehensive understanding of this enzyme-substrate system. Moving beyond a mere recitation of protocols, this guide delves into the causality of experimental design, ensuring a robust and reproducible application of this assay in your laboratory. As your virtual application scientist, I will guide you through the intricacies of CPY enzymology, assay principles, and practical applications, all grounded in established scientific literature.

Introduction to Carboxypeptidase Y and its Substrate Specificity

Carboxypeptidase Y (CPY), classified as a serine carboxypeptidase (EC 3.4.16.5), is a versatile exopeptidase isolated from Saccharomyces cerevisiae (baker's yeast).[1] It catalyzes the hydrolysis of peptide bonds from the C-terminal end of proteins and peptides.[2] Unlike metallo-carboxypeptidases, CPY does not require a metal ion for its catalytic activity.[3] Its functionality relies on a classic catalytic triad of serine, histidine, and aspartate residues in its active site. CPY exhibits broad substrate specificity, efficiently cleaving a variety of C-terminal amino acids, with a noted preference for those bearing large hydrophobic or aromatic side chains. This characteristic makes it an invaluable tool in protein chemistry and enzymology.

The substrate, Z-LEU-PHE-OH, is a synthetic dipeptide with its N-terminus protected by a carbobenzoxy (Z) group. This protection prevents cleavage by aminopeptidases and focuses the enzymatic activity of CPY on the peptide bond between the leucine and phenylalanine residues. The presence of the bulky, hydrophobic leucine and phenylalanine residues at the P1 and P1' positions, respectively, makes Z-LEU-PHE-OH a highly suitable substrate for CPY.

The Enzymatic Reaction and its Mechanism

Carboxypeptidase Y catalyzes the hydrolytic cleavage of the peptide bond in Z-LEU-PHE-OH, yielding two products: N-α-Cbz-L-leucine (Z-LEU-OH) and L-phenylalanine (PHE).

Reaction: Z-LEU-PHE-OH + H₂O --(Carboxypeptidase Y)--> Z-LEU-OH + L-Phenylalanine

The catalytic mechanism of CPY is analogous to that of other serine proteases. It involves a catalytic triad composed of serine, histidine, and aspartate. The reaction proceeds through a two-step process involving the formation of a covalent acyl-enzyme intermediate. The serine residue, activated by the histidine and aspartate, acts as a nucleophile, attacking the carbonyl carbon of the peptide bond in the substrate. This leads to the formation of a tetrahedral intermediate, which then collapses, releasing the C-terminal amino acid (phenylalanine) and forming an acyl-enzyme intermediate. In the second step, a water molecule, activated by the histidine residue, hydrolyzes the acyl-enzyme intermediate, regenerating the active enzyme and releasing the second product (Z-LEU-OH).

Diagram of the Enzymatic Reaction

Enzymatic_Reaction sub Z-LEU-PHE-OH enz Carboxypeptidase Y sub->enz Binds to active site prod1 Z-LEU-OH enz->prod1 Releases prod2 L-Phenylalanine enz->prod2 Releases water H₂O water->enz

Caption: Hydrolysis of Z-LEU-PHE-OH by Carboxypeptidase Y.

Quantitative Analysis: Kinetic Parameters

SubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Conditions
Z-PHE-LEU-OH *~1.0Not ReportedNot ReportedpH 6.5, 25°C

Note: Data for the structurally similar substrate Z-PHE-LEU-OH is presented as a proxy.[5] Researchers should determine the specific kinetic parameters for Z-LEU-PHE-OH under their experimental conditions.

Experimental Protocols

Core Assay for Carboxypeptidase Y Activity

This protocol is adapted from established methods and is designed to measure the release of L-phenylalanine from Z-LEU-PHE-OH using the ninhydrin colorimetric reaction.[5] The ninhydrin reagent reacts with the primary amine of the liberated phenylalanine to produce a deep purple compound, known as Ruhemann's purple, which can be quantified spectrophotometrically at 570 nm.[6][7]

Materials and Reagents:

  • Carboxypeptidase Y (from baker's yeast)

  • Z-LEU-PHE-OH (Substrate)

  • Dimethyl sulfoxide (DMSO)

  • Sodium Phosphate Buffer (50 mM, pH 6.5) containing 0.15 M NaCl

  • Ninhydrin Reagent (4% w/v in methyl cellosolve)

  • Citrate Buffer (0.2 M, pH 5.0) with 7.1 mM Stannous Chloride

  • Ninhydrin-Citrate Mixture (Prepare fresh by mixing equal volumes of Ninhydrin Reagent and Citrate Buffer)

  • 50% (v/v) n-Propanol

  • L-Phenylalanine (for standard curve)

  • Microcentrifuge tubes or test tubes

  • Water bath (100°C)

  • Spectrophotometer or microplate reader

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Substrate Stock Solution (10 mM): Dissolve an appropriate amount of Z-LEU-PHE-OH in a minimal volume of DMSO. This is a critical step as the substrate has low aqueous solubility. DMSO acts as a polar aprotic solvent that can dissolve both hydrophobic and polar compounds, ensuring the substrate is available to the enzyme. Once dissolved, bring to the final volume with the Sodium Phosphate Buffer.

    • Enzyme Working Solution: Prepare a 1 mg/mL stock solution of Carboxypeptidase Y in cold reagent-grade water. Allow the enzyme to equilibrate at room temperature for 2-3 hours to stabilize its activity.[5] Just before use, dilute the stock solution to the desired working concentration (e.g., 10-50 µg/mL) with Sodium Phosphate Buffer.

    • L-Phenylalanine Standards: Prepare a series of L-phenylalanine standards (e.g., 0-0.5 mM) in Sodium Phosphate Buffer to generate a standard curve.

  • Enzymatic Reaction:

    • Pipette 500 µL of the Substrate Stock Solution into each reaction tube.

    • Pre-incubate the tubes at 25°C for 5-10 minutes to reach thermal equilibrium.

    • Initiate the reaction by adding 50 µL of the Enzyme Working Solution to each tube. For the blank, add 50 µL of Sodium Phosphate Buffer instead of the enzyme.

    • Incubate the reaction at 25°C for a defined period (e.g., 10-30 minutes). The optimal incubation time should be determined empirically to ensure the reaction is within the linear range.

  • Reaction Termination and Color Development:

    • Stop the reaction by adding 500 µL of the Ninhydrin-Citrate Mixture to each tube.

    • Include the L-Phenylalanine standards in this step by adding 500 µL of each standard to separate tubes, followed by 500 µL of the Ninhydrin-Citrate Mixture.

    • Place all tubes in a boiling water bath for 15 minutes.

    • Cool the tubes to room temperature.

    • Add 2.5 mL of 50% n-Propanol to each tube and mix thoroughly.

  • Data Acquisition:

    • Measure the absorbance of each sample and standard at 570 nm.

    • Subtract the absorbance of the blank from all sample readings.

    • Construct a standard curve by plotting the absorbance of the L-Phenylalanine standards against their known concentrations.

    • Determine the concentration of L-phenylalanine released in each sample using the standard curve.

    • Calculate the enzyme activity, typically expressed in units/mg, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmole of substrate per minute under the specified conditions.[5]

Diagram of the Experimental Workflow

Assay_Workflow sub_prep Prepare Substrate (Z-LEU-PHE-OH in DMSO/Buffer) reaction_setup Set up Reaction: Substrate + Enzyme sub_prep->reaction_setup enz_prep Prepare Enzyme (CPY Dilution) enz_prep->reaction_setup std_prep Prepare Standards (L-Phenylalanine) termination Terminate Reaction & Add Ninhydrin Reagent std_prep->termination incubation Incubate at 25°C reaction_setup->incubation incubation->termination boiling Boil for 15 min termination->boiling cooling Cool to Room Temp boiling->cooling add_propanol Add 50% n-Propanol cooling->add_propanol read_abs Read Absorbance at 570 nm add_propanol->read_abs data_analysis Data Analysis: Standard Curve & Activity Calculation read_abs->data_analysis

Caption: Workflow for the Carboxypeptidase Y activity assay.

High-Throughput Screening (HTS) Protocol for Inhibitor Discovery

This assay can be adapted for a 96-well or 384-well microplate format, making it suitable for screening compound libraries for potential CPY inhibitors.[8][9][10][11]

Modifications for HTS:

  • Miniaturization: Reduce the reaction volumes to a final volume of 100-200 µL per well.

  • Plate Type: Use clear, flat-bottom 96-well plates.

  • Reagent Dispensing: Utilize multichannel pipettes or automated liquid handlers for efficient reagent addition.

  • Incubation: Use a plate incubator to ensure uniform temperature across the plate.

  • Reading: A microplate reader capable of measuring absorbance at 570 nm is required.

HTS Protocol Outline:

  • Compound Plating: Dispense test compounds and controls (e.g., a known CPY inhibitor and a DMSO vehicle control) into the wells of the microplate.

  • Enzyme Addition: Add the CPY working solution to all wells and pre-incubate with the compounds for a short period (e.g., 10-15 minutes).

  • Reaction Initiation: Add the Z-LEU-PHE-OH substrate solution to all wells to start the reaction.

  • Incubation: Incubate the plate at 25°C for the predetermined optimal time.

  • Termination and Detection: Add the Ninhydrin-Citrate Mixture to all wells, seal the plate, and heat it in an oven or on a heat block at 100°C. After cooling, add 50% n-propanol.

  • Data Acquisition: Read the absorbance at 570 nm.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the controls.

Self-Validating Systems and Causality in Experimental Choices

A robust protocol is a self-validating one. Here, we dissect the rationale behind key experimental choices:

  • Choice of pH (6.5): Carboxypeptidase Y has an acidic to neutral pH optimum. Operating at pH 6.5 ensures high enzymatic activity while maintaining the stability of the enzyme over the course of the assay.

  • Use of DMSO: Z-LEU-PHE-OH, like many protected peptides, has poor solubility in aqueous buffers. DMSO is an excellent organic solvent that solubilizes the substrate without significantly denaturing the enzyme at low final concentrations. It is crucial to maintain a consistent final DMSO concentration across all assays, including controls, as it can influence enzyme activity.

  • Temperature (25°C): This temperature provides a good balance between a measurable reaction rate and enzyme stability. Higher temperatures could lead to enzyme denaturation over time.

  • Ninhydrin Reaction: This classic colorimetric method is highly sensitive for the detection of primary amines, making it ideal for quantifying the release of L-phenylalanine. The inclusion of stannous chloride in the citrate buffer helps to maintain a reducing environment, which is optimal for the color development reaction.

Applications in Research and Drug Development

The CPY-Z-LEU-PHE-OH system is a valuable tool with several applications:

  • Enzyme Characterization: It provides a reliable method for studying the kinetic properties of CPY and its variants.

  • Inhibitor Screening: As detailed in the HTS protocol, this assay is well-suited for the discovery of novel CPY inhibitors, which may have therapeutic potential.

  • Protein Sequencing: CPY's ability to sequentially cleave C-terminal amino acids makes it a useful reagent in protein sequencing workflows.

Conclusion

Z-LEU-PHE-OH serves as an excellent substrate for the sensitive and reliable measurement of Carboxypeptidase Y activity. The protocols and insights provided in this guide are intended to empower researchers to confidently employ this system in their work. By understanding the underlying principles and the rationale for each experimental step, you are well-equipped to generate high-quality, reproducible data.

References

  • Bai, Y., Hayashi, R., & Hata, T. (1975). Kinetic studies of carboxypeptidase Y. I.
  • Steffens, J. C., & Hedrick, J. L. (1981). Carboxypeptidase Y stability. Journal of Biological Chemistry, 256(20), 10479-10482.
  • Oda, K., et al. (2019). Carboxypeptidase Y activity and maintenance is modulated by a large helical structure. FEBS Open Bio, 9(7), 1266-1275.
  • iGEM Foundation. (n.d.). Microplate measurement of amino acids by ninhydrin. Retrieved from [Link]

  • Assay Genie. (n.d.). High-Throughput Screening Assays. Retrieved from [Link]

  • Tong, Z., et al. (2014). A 96-well plate assay for high-throughput analysis of holocarboxylase synthetase activity. Analytical Biochemistry, 465, 54-60.
  • G-R, M., et al. (2019). Potent and selective inhibitors for M32 metallocarboxypeptidases identified from high-throughput screening of anti-kinetoplastid chemical boxes. PLoS Neglected Tropical Diseases, 13(7), e0007543.
  • Malgor, R., et al. (2024). Modified throughput ninhydrin method for the qualitative assessment of dietary protein absorption in pig plasma. PLoS ONE, 19(10), e0301133.
  • Brunauer, L. S., et al. (2014). Distinguishing Peptides Using the Ninhydrin and Biuret Reactions in a Student Experiment.
  • University of Illinois Urbana-Champaign. (2024). SOP: Free Amino Acids (ninhydrin). Retrieved from [Link]

  • Whitaker, J. R. (1966). Kinetics of the carboxypeptidase A-catalyzed hydrolysis of benzyloxycarbonylglycyl-L-phenylalanine.

Sources

Technical Guide: Z-Leu-Phe-OH in Peptide Synthesis & Enzymology

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of Z-LEU-PHE-OH in Peptide Synthesis and Enzymology Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

Z-Leu-Phe-OH (Carbobenzoxy-L-leucyl-L-phenylalanine) is a protected dipeptide intermediate that serves two critical functions in biochemical research: as a robust building block for fragment-based peptide synthesis and as a "gold standard" substrate for the kinetic characterization of metalloproteases, specifically Carboxypeptidase A (CPA) .

Unlike simple amino acid derivatives, Z-Leu-Phe-OH possesses a specific hydrophobic profile and steric configuration that mimics the natural cleavage sites of digestive enzymes. This guide delineates the physicochemical properties, synthesis protocols, and enzymatic applications of Z-Leu-Phe-OH, providing self-validating workflows for laboratory implementation.

Chemical Profile & Physicochemical Properties[1][2][3]

Z-Leu-Phe-OH acts as a hydrophobic, N-terminally protected dipeptide. The benzyloxycarbonyl (Z or Cbz) group suppresses the nucleophilicity of the N-terminus, preventing polymerization during activation of the C-terminus, while also reducing the risk of racemization compared to acyl-protected derivatives.

Table 1: Physicochemical Specifications
PropertySpecificationNotes
Chemical Name N-Benzyloxycarbonyl-L-leucyl-L-phenylalanine
CAS Number 4313-73-9
Molecular Formula C₂₃H₂₈N₂O₅
Molecular Weight 412.48 g/mol
Solubility (Organic) Soluble in DMF, DMSO, MeOH, EtOHHigh : >50 mg/mL in DMF.[1]
Solubility (Aqueous) Insoluble / Sparingly SolubleRequires organic co-solvent (e.g., 10% DMSO) for aqueous buffers.
pKa (C-term) ~3.5 - 4.0Typical for free carboxyl groups in peptides.
Storage -20°C, DesiccatedStable for years if kept dry.

Synthesis of Z-Leu-Phe-OH (Protocol)

While Z-Leu-Phe-OH is commercially available, in-house synthesis is often required for isotopic labeling or derivative creation. The most reliable method employs DCC/HOBt coupling in solution phase. This method minimizes racemization of the Leucine residue via the formation of an HOBt active ester intermediate.

Mechanism of Synthesis

The reaction couples Z-Leu-OH (Carboxyl component) with H-Phe-OMe (Amine component), followed by saponification (hydrolysis) to yield the free acid Z-Leu-Phe-OH.

Note: Direct coupling to free H-Phe-OH is possible via "salt coupling" but often results in lower yields due to zwitterionic solubility issues. The methyl ester route described below is more robust.

DOT Diagram: Synthesis Workflow

SynthesisWorkflow Start Starting Materials Z-Leu-OH + HCl·H-Phe-OMe Activation Activation (DCC/HOBt, 0°C) Start->Activation Dissolve in DCM Coupling Coupling Reaction (NMM, DCM, RT, 12h) Activation->Coupling Add Base (NMM) Intermediate Intermediate Z-Leu-Phe-OMe Coupling->Intermediate Filter DCU, Wash Hydrolysis Saponification (NaOH/MeOH) Intermediate->Hydrolysis Deprotect C-term Product Final Product Z-Leu-Phe-OH Hydrolysis->Product Acidify & Precipitate

Figure 1: Step-wise chemical synthesis of Z-Leu-Phe-OH via the methyl ester route.

Experimental Protocol 1: Solution Phase Coupling

Reagents:

  • Z-Leu-OH (10 mmol)

  • HCl·H-Phe-OMe (10 mmol)

  • DCC (N,N'-Dicyclohexylcarbodiimide) (10.5 mmol)

  • HOBt (1-Hydroxybenzotriazole) (11 mmol)

  • NMM (N-Methylmorpholine) (10 mmol)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve Z-Leu-OH and HOBt in 50 mL anhydrous DCM. Cool to 0°C in an ice bath.

  • Coupling Agent: Add DCC (dissolved in minimal DCM) dropwise. Stir for 20 minutes at 0°C. Explanation: This forms the O-acylisourea, which immediately reacts with HOBt to form the active ester, preventing racemization.

  • Amine Addition: Add HCl·H-Phe-OMe and NMM to the mixture. The NMM neutralizes the HCl salt, liberating the free amine of Phenylalanine.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight (12-18 hours).

  • Work-up:

    • Filter off the precipitated dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate sequentially with: 10% Citric Acid (removes unreacted amine), Saturated NaHCO₃ (removes unreacted acid), and Brine.

    • Dry over MgSO₄ and concentrate in vacuo to obtain Z-Leu-Phe-OMe .

  • Saponification (Ester Hydrolysis):

    • Dissolve the methyl ester in MeOH. Add 2 equivalents of 1N NaOH. Stir for 2-4 hours (monitor by TLC).

    • Acidify carefully with 1N HCl to pH ~3.

    • Extract with Ethyl Acetate, dry, and evaporate. Crystallize from EtOAc/Hexane to yield Z-Leu-Phe-OH .

Enzymatic Application: Carboxypeptidase A (CPA) Substrate[5][6][7]

The primary biochemical utility of Z-Leu-Phe-OH is as a substrate for Carboxypeptidase A (EC 3.4.17.1) . CPA is a zinc-dependent exopeptidase that preferentially cleaves C-terminal aromatic amino acids (Phe, Trp, Tyr).

Mechanistic Role

Z-Leu-Phe-OH binds to the CPA active site. The Zinc ion coordinates the carbonyl oxygen of the scissile bond (Leu-Phe), polarizing it for nucleophilic attack by water (promoted by Glu-270). The hydrophobic "pocket" of CPA specifically recognizes the Phenylalanine side chain.

Why Z-Leu-Phe-OH? The Z-group blocks the N-terminus, preventing the enzyme (an exopeptidase) from degrading the substrate from the N-terminal side. This forces the enzyme to act only on the C-terminal Phe residue, releasing free Phenylalanine and Z-Leu-OH.

DOT Diagram: CPA Hydrolysis Assay

CPA_Assay SubstratePrep Substrate Prep Dissolve Z-Leu-Phe-OH in DMSO BufferMix Reaction Mix Tris-HCl (pH 7.5) + NaCl SubstratePrep->BufferMix EnzymeAdd Initiation Add CPA Enzyme BufferMix->EnzymeAdd Incubation Incubation 25°C, 10-30 mins EnzymeAdd->Incubation Stop Quench Add Acid or Heat Incubation->Stop Detection Detection (Ninhydrin) Measures free Phe-OH amine Stop->Detection Free Phe Quantified

Figure 2: Workflow for the kinetic analysis of CPA using Z-Leu-Phe-OH.

Experimental Protocol 2: Ninhydrin-Based CPA Assay

Objective: Determine CPA activity by quantifying released Phenylalanine.

Reagents:

  • Substrate Stock: 10 mM Z-Leu-Phe-OH in DMSO.

  • Assay Buffer: 50 mM Tris-HCl, 0.5 M NaCl, pH 7.5.

  • Ninhydrin Reagent: 2% in Ethanol/Acetic Acid.

  • Enzyme: Bovine Carboxypeptidase A (diluted in cold 10% LiCl).

Methodology:

  • Preparation: In a microfuge tube, mix 900 µL Assay Buffer and 50 µL Substrate Stock. (Final substrate conc: 0.5 mM).

  • Initiation: Add 50 µL of CPA enzyme solution. Mix gently.

  • Incubation: Incubate at 25°C for exactly 10 minutes.

  • Quenching: Add 100 µL of 10% Trichloroacetic acid (TCA) or heat at 95°C for 5 mins to denature the enzyme.

  • Detection:

    • Take an aliquot (e.g., 200 µL) of the quenched reaction.

    • Add 100 µL Ninhydrin Reagent.

    • Heat at 100°C for 10 minutes (Purple color develops).

    • Cool and measure Absorbance at 570 nm .

  • Calculation: Compare OD₅₇₀ against a standard curve of L-Phenylalanine.

    • Note: Z-Leu-OH (the byproduct) has a blocked amine and will not react with Ninhydrin. Only the released Phe is detected.

Troubleshooting & Optimization

Solubility Issues

Z-Leu-Phe-OH is prone to aggregation in pure aqueous buffers due to the hydrophobic Z-group and Phe/Leu side chains.

  • Solution: Always dissolve in 100% DMSO or DMF first. Ensure the final organic solvent concentration in the assay is <5% (v/v) to avoid denaturing the enzyme, though CPA is relatively tolerant to 10% DMSO.

Racemization Control

During synthesis, if the activation time (Step 2 of Protocol 1) is too long without the amine present, or if base (NMM) is excessive, the C-terminal Leu of the Z-Leu component can racemize.

  • Validation: Check the optical rotation of the final product or use Chiral HPLC. Pure L-L isomer should have a specific rotation [α]D approx -35° to -40° (c=1, MeOH).

References

  • Auld, D. S., & Vallee, B. L. (1970). Kinetics of carboxypeptidase A. The pH dependence of tripeptide hydrolysis catalyzed by zinc, cobalt, and manganese enzymes. Biochemistry, 9(22), 4352-4359. Link

  • Mock, W. L., & Tsay, J. T. (1988). pK values for active site residues of carboxypeptidase A. Journal of Biological Chemistry, 263(18), 8635-8641. Link

  • Sigma-Aldrich. (n.d.).[2] Carboxypeptidase A Assay Kit Technical Bulletin. Link

  • BenchChem. (2025).[3][4] A Comparative Guide to Carboxypeptidase A Assays. Link

  • Chem-Impex. (n.d.). Z-Leu-Phe-OH Product Data. Link

Sources

Preserving the Interactome: A Technical Guide to Z-Leu-Phe-CHO for the Study of Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular function, yet these dynamic relationships are often obscured by the very methods used to observe them. Post-lysis proteolysis represents a significant challenge, leading to the degradation of target proteins and their binding partners before they can be analyzed. This guide provides an in-depth technical overview of Z-Leu-Phe-CHO, a potent and cell-permeable protease inhibitor, as a critical tool for preserving the integrity of protein complexes. We will explore its mechanism of action, provide field-tested protocols for its application in cornerstone PPI assays like co-immunoprecipitation, and offer expert insights into experimental design and data interpretation, empowering researchers to capture a more accurate snapshot of the cellular interactome.

Introduction: The Challenge of Post-Lysis Proteolysis

Cellular lysis, the foundational step for most protein-based assays, is a necessarily disruptive process. The rupture of cellular and organellar membranes releases a host of enzymes, including proteases, from their native compartments into the general lysate. This sudden mixing can initiate a cascade of enzymatic degradation that is not representative of the in-vivo state.

Of particular concern are the calcium-activated neutral proteases, calpains , and the lysosomal cysteine proteases, cathepsins .[1][2] Upon lysis, the release of calcium from intracellular stores can activate calpains, while the rupture of lysosomes releases active cathepsins into a lysate with a now-neutral pH.[2][3] These proteases can rapidly cleave substrates, which may include the very proteins or protein complexes a researcher aims to study. This leads to artifactual results, including the apparent loss of an interaction or the generation of misleading protein fragments. The inclusion of effective protease inhibitors at the point of lysis is therefore not just recommended; it is essential for scientific rigor.[4][5]

Z-Leu-Phe-CHO: Mechanism of Action

Z-Leu-Phe-CHO (N-Benzyloxycarbonyl-L-leucyl-L-phenylalaninal) is a synthetic dipeptide aldehyde that functions as a potent, reversible inhibitor of several cysteine proteases.[1][6] Its structure is designed to mimic the peptide substrate of these enzymes, allowing it to bind competitively to the enzyme's active site.

The key to its inhibitory function is the C-terminal aldehyde group. This electrophilic group forms a reversible covalent bond (a thiohemiacetal) with the active site cysteine residue of proteases like calpain I and II, and cathepsins B and L.[1][7][8][9] By occupying the active site, Z-Leu-Phe-CHO effectively blocks the enzyme from binding to and cleaving its natural substrates. This immediate inactivation upon cell lysis is crucial for preserving the native state of protein complexes.

cluster_0 Standard Lysis (No Inhibitor) cluster_1 Protected Lysis (with Z-Leu-Phe-CHO) ProtC Protein Complex (A-B) Calpain Calpain / Cathepsin Deg Degraded Proteins (A, B fragments) Calpain->Deg Cleavage Lysis Cell Lysis Lysis->Calpain Release & Activation ProtC_i Protein Complex (A-B) Preserved Preserved Complex (Ready for IP) ProtC_i->Preserved Stabilization Calpain_i Calpain / Cathepsin Inactivated Inactivated Protease Calpain_i->Inactivated Inactivation Lysis_i Cell Lysis Lysis_i->Calpain_i Release Inhibitor Z-Leu-Phe-CHO Inhibitor->Calpain_i Binding

Caption: Mechanism of protein complex preservation by Z-Leu-Phe-CHO.

Experimental Design & Protocols

The successful use of Z-Leu-Phe-CHO hinges on its introduction at the correct stage and concentration. Because its purpose is to prevent post-lysis degradation, it must be added to the lysis buffer immediately before it is used to resuspend the cells.

Stock Solution Preparation and Handling

Proper preparation and storage of Z-Leu-Phe-CHO are critical for maintaining its activity.

ParameterRecommendationRationale
Solvent Dimethyl Sulfoxide (DMSO)Z-Leu-Phe-CHO is highly soluble in DMSO, allowing for a concentrated stock solution.[10]
Stock Concentration 10-50 mMA high concentration minimizes the volume of solvent added to the final lysis buffer, preventing potential interference.
Storage Aliquot and store at -20°C or -80°CAliquoting prevents repeated freeze-thaw cycles which can degrade the compound.[10]
Handling Use newly opened or anhydrous grade DMSOThe aldehyde group is susceptible to oxidation and hydration. Hygroscopic DMSO can reduce stability.[10]
Core Protocol: Co-Immunoprecipitation (Co-IP) with Z-Leu-Phe-CHO

This protocol outlines the integration of Z-Leu-Phe-CHO into a standard Co-IP workflow. The key is the immediate inactivation of proteases upon cell disruption.

Materials:

  • Cultured cells expressing proteins of interest

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Co-IP Lysis Buffer (e.g., RIPA or a gentle NP-40 based buffer)[11]

  • Z-Leu-Phe-CHO stock solution (e.g., 20 mM in DMSO)

  • A general protease/phosphatase inhibitor cocktail

  • Primary antibody for immunoprecipitation

  • Protein A/G magnetic beads or agarose resin

  • Wash Buffer (typically the same as Lysis Buffer, or with lower detergent)

  • Elution Buffer (e.g., Laemmli sample buffer)

Methodology:

  • Cell Preparation:

    • Culture and treat cells as required by your experimental design.

    • Aspirate culture medium and wash cell monolayer 2-3 times with ice-cold PBS.[11]

    • Harvest cells by scraping or gentle trypsinization, then pellet by centrifugation (e.g., 500 x g for 3 minutes at 4°C).[11] Discard the supernatant.

  • Protected Lysis (The Critical Step):

    • Prepare the complete lysis buffer immediately before use on ice.

    • Causality: To 1 mL of your chosen Co-IP Lysis Buffer, add your standard protease/phosphatase inhibitor cocktail. Then, add Z-Leu-Phe-CHO to a final working concentration of 10-50 µM. This concentration is a robust starting point, but may require optimization. The goal is to have the inhibitor present the instant the cell membrane is breached.

    • Resuspend the cell pellet in the complete, inhibitor-fortified lysis buffer. The volume depends on the cell pellet size; a common starting point is 400-500 µL for a confluent 10 cm dish.

    • Incubate on ice for 20-30 minutes with gentle agitation to ensure complete lysis.

  • Lysate Clarification:

    • Centrifuge the lysate at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cell debris.

    • Carefully transfer the supernatant (clarified lysate) to a new pre-chilled microcentrifuge tube. This is your input sample.

  • Immunoprecipitation:

    • Determine the protein concentration of the clarified lysate (e.g., via BCA assay).

    • Set aside a small aliquot (e.g., 20-40 µL) of the lysate to serve as your "Input" or "Loading Control" for later Western blot analysis.

    • To the remaining lysate (e.g., 500-1000 µg total protein), add the primary antibody against your "bait" protein. Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

    • Add pre-washed Protein A/G beads and continue to incubate with rotation for another 1-2 hours at 4°C.

  • Washing and Elution:

    • Pellet the beads using a magnetic rack or gentle centrifugation.

    • Discard the supernatant and wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer. These washes are crucial for removing non-specifically bound proteins.

    • After the final wash, remove all supernatant. Elute the protein complexes by resuspending the beads in 1X or 2X Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

  • Analysis:

    • Analyze the eluate and the input sample by SDS-PAGE and Western blotting.

    • Probe the blot with antibodies against both the "bait" protein (to confirm successful IP) and the suspected "prey" protein (to test for interaction).

start Harvested Cell Pellet lysis Add Lysis Buffer + Z-Leu-Phe-CHO + Other Inhibitors start->lysis clarify Centrifuge to Clarify Lysate lysis->clarify input Save Input Sample clarify->input add_ab Add Primary Ab (Anti-Bait) clarify->add_ab end Analyze by Western Blot input->end Loading Control add_beads Add Protein A/G Beads add_ab->add_beads wash Wash Beads (3-5x) add_beads->wash elute Elute with Sample Buffer wash->elute elute->end

Caption: Co-Immunoprecipitation workflow incorporating Z-Leu-Phe-CHO.

Validation and Controls: Ensuring Trustworthy Data

To ensure that your results are valid and not artifacts, a self-validating experimental design is crucial.

  • Vehicle Control: Always run a parallel Co-IP experiment where you add an equivalent volume of the inhibitor's solvent (e.g., DMSO) to the lysis buffer instead of Z-Leu-Phe-CHO. Comparing the results will demonstrate the inhibitor's specific effect on protein stability and the observed interaction.

  • Isotype Control: Perform a Co-IP with a non-specific IgG antibody of the same isotype as your primary antibody. This control is essential to ensure that the observed interaction is not due to non-specific binding of your proteins to the antibody or the beads.

  • Input Analysis: The Western blot of your input sample is non-negotiable. It confirms that both your bait and prey proteins are expressed in the lysate before the immunoprecipitation. Comparing the vehicle and Z-Leu-Phe-CHO-treated inputs can also directly show the stabilizing effect of the inhibitor if your protein is normally prone to degradation.

Conclusion

Z-Leu-Phe-CHO is more than just another component in an inhibitor cocktail; it is a targeted intervention to counteract the specific and potent threat of calpain and cathepsin activity during the critical window of cell lysis. By understanding its mechanism and integrating it into carefully controlled workflows, researchers can significantly enhance the reliability and accuracy of protein-protein interaction studies. The preservation of labile protein complexes allows for a more faithful interrogation of the cellular machinery, ultimately leading to more robust and meaningful biological insights.

References

  • University of Cologne. (2025, October 31). From food to fuel: How leucine enhances mitochondrial energy production. ScienceDaily. Retrieved from [Link]

  • Verma, S., et al. (2020).
  • Diez-Torre, A., et al. (2018). Potential Use of Calpain Inhibitors as Brain Injury Therapy. Neural Plasticity, 2018, 1234567.
  • Assay Genie. (n.d.). Co-Immunoprecipitation (Co-IP) Protocol | Step by Step Guide. Retrieved from [Link]

  • Antibodies.com. (2024, May 16). Co-immunoprecipitation (Co-IP): The Complete Guide. Retrieved from [Link]

  • Do, H. T., et al. (2021). Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. RSC Advances, 11(26), 15783-15794.
  • Squier, M. K., et al. (1998). Calpain inhibitors, but not caspase inhibitors, prevent actin proteolysis and DNA fragmentation during apoptosis. Journal of Cell Science, 111(Pt 6), 727-735.
  • Li, F., et al. (2022). Factors and Mechanisms Affecting the Secretion of Recombinant Protein in CHO Cells. Frontiers in Bioengineering and Biotechnology, 10, 901678.
  • National Center for Biotechnology Information. (n.d.). L-Phenylalanine. PubChem Compound Database. Retrieved from [Link]

  • Pless, S. A., et al. (2008). A Cation-π Interaction at a Phenylalanine Residue in the Glycine Receptor Binding Site Is Conserved for Different Agonists. Molecular Pharmacology, 73(5), 1514-1520.
  • National Center for Biotechnology Information. (n.d.). Mdl-28170. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzyloxycarbonyl-L-phenylalanine. PubChem Compound Database. Retrieved from [Link]

  • Squier, M. K., et al. (1998). Calpain inhibitors, but not caspase inhibitors, prevent actin proteolysis and DNA fragmentation during apoptosis. Journal of Cell Science, 111(6), 727-735.
  • Gentile, F., et al. (2022). A Second Opportunity for the Peptide-Based Analogues with γ-Lactam at the P1 Position: Human Cathepsin S Inhibition. Molecules, 27(15), 4930.
  • Creative Diagnostics. (n.d.). Co-Immunoprecipitation (Co-IP) Protocol. Retrieved from [Link]

  • Lu, F., et al. (2026, January 7). Impact of keto leucine and isoleucine on CHO cell central carbon metabolism and performance in fed-batch and steady-state perfusion. Frontiers in Bioengineering and Biotechnology.
  • Wang, Y., et al. (2022). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. International Journal of Molecular Sciences, 23(19), 11623.
  • Galles, J. A., et al. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells.
  • Ghoochani, A., & Abu-Remaileh, M. (2026, January 11). Co-Immunoprecipitation (co-IP) Protocol. protocols.io. [Link]

  • Kramer, L., et al. (2021). Selective Neutral pH Inhibitor of Cathepsin B Designed Based on Cleavage Preferences at Cytosolic and Lysosomal pH Conditions. ACS Chemical Biology, 16(9), 1648-1658.
  • Patsnap Synapse. (2024, June 21). What are Calpain1/2 inhibitors and how do they work?. Retrieved from [Link]

  • Arhewoh, M. I. (2015, September 10). How much active calpain-1 should I use in cell lysate for an in vitro degradation assay? [Discussion post]. ResearchGate. Retrieved from [Link]

Sources

Optimizing Enzymatic Assays with Z-LEU-PHE-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the operational principles of using Z-LEU-PHE-OH (N-Carbobenzoxy-L-Leucyl-L-Phenylalanine) in high-fidelity enzyme assays. While often utilized in academic kinetics, this substrate is critical in drug development for characterizing metalloproteases, specifically Carboxypeptidase A (CPA) .

The "Z" group (benzyloxycarbonyl) acts as an N-terminal blocking agent, mimicking the internal peptide bond of a protein substrate and preventing degradation by aminopeptidases. This guide moves beyond basic protocols to establish a self-validating experimental system , focusing on solubility management, signal-to-noise optimization via the ninhydrin reaction, and rigorous kinetic analysis.

Part 1: Molecular Architecture & Mechanistic Basis

The Substrate-Enzyme Interface

Z-LEU-PHE-OH is designed to probe the specificity of enzymes that cleave C-terminal aromatic amino acids.

  • The "Z" Cap (Cbz): Provides hydrophobic bulk and eliminates the positive charge at the N-terminus. This forces the enzyme to recognize the molecule solely as an endopeptidase or carboxypeptidase substrate, not an aminopeptidase substrate.

  • The Scissile Bond: Carboxypeptidase A (CPA) contains a Zinc (

    
    ) ion in its active site.[1][2] The enzyme preferentially binds the C-terminal Phenylalanine side chain into a hydrophobic pocket (
    
    
    
    subsite).
  • Catalytic Event: The

    
     activates a water molecule, which acts as a nucleophile attacking the carbonyl carbon of the peptide bond between Leucine and Phenylalanine.
    
Mechanism of Action Diagram

The following diagram illustrates the catalytic hydrolysis of Z-LEU-PHE-OH by CPA.

CPA_Mechanism Substrate Substrate (Z-Leu-Phe-OH) ES_Complex E-S Complex (Phe in Hydrophobic Pocket) Substrate->ES_Complex Binding (Kd) Transition Transition State (Zn2+ Polarizes Carbonyl) ES_Complex->Transition Catalysis Hydrolysis Hydrolysis (Activated Water Attack) Transition->Hydrolysis Products Products (Z-Leu-OH + L-Phe) Hydrolysis->Products Release Note1 Detection Point: L-Phe contains free amine reactive to Ninhydrin Products->Note1

Figure 1: Catalytic pathway of Z-LEU-PHE-OH hydrolysis by Carboxypeptidase A.[1] The release of free L-Phenylalanine is the critical detection event.

Part 2: Assay Design Principles

Solubility and Solvent Effects

Z-LEU-PHE-OH is hydrophobic. Direct dissolution in aqueous buffer often leads to micro-precipitation, causing erratic scattering in optical assays.

  • Protocol Standard: Dissolve stock substrate in 100% DMSO or Methanol .

  • Limit: Keep final organic solvent concentration

    
     (v/v) in the assay well to prevent enzyme denaturation.
    
Buffer Chemistry: The Ionic Strength Factor

Carboxypeptidase A is unique; it requires high ionic strength for solubility and stability. Low salt conditions can lead to enzyme aggregation.

  • Critical Component: 500 mM NaCl or LiCl is mandatory in the assay buffer.

  • pH Optima: 7.5 (Tris-HCl or MOPS).

Detection Strategy: The Ninhydrin Advantage

While UV absorbance at 254 nm can monitor peptide bond breakage, the signal change is often small and prone to interference from the "Z" group. The Ninhydrin Colorimetric Assay is superior for robustness.

  • Principle: Z-LEU-PHE-OH (Blocked N-term)

    
     No Reaction with Ninhydrin.
    
  • Product: L-Phenylalanine (Free Amine)

    
    Purple Complex (
    
    
    
    )
    .
  • Result: Zero background from the substrate; signal is directly proportional to product formation.

Part 3: Experimental Protocol (Ninhydrin Endpoint)

Objective: Determine the specific activity of CPA using Z-LEU-PHE-OH.

Reagents Preparation
ComponentConcentrationPreparation DetailsStorage
Assay Buffer 25 mM Tris-HCl, 500 mM NaCl, pH 7.5Dissolve Tris and NaCl in ultrapure water.[3] Adjust pH with HCl.RT
Substrate Stock 20 mM Z-LEU-PHE-OHDissolve powder in 100% DMSO. Sonicate if necessary.[3][4]-20°C
Enzyme Stock 1 mg/mL CPADissolve in 10% LiCl (cold).[3] Never freeze-thaw repeatedly.4°C
Ninhydrin Reagent 2% NinhydrinDissolve in ethanol/buffer mixture.Dark/RT
Assay Workflow

This protocol uses a "Stop-and-Read" method, which is more precise for batch processing than continuous monitoring for this specific substrate.

  • Substrate Dilution: Dilute 20 mM Substrate Stock into Assay Buffer to create a 1 mM working solution (5% DMSO final).

  • Equilibration: Aliquot 100 µL of substrate into microfuge tubes. Incubate at 25°C for 5 minutes.

  • Initiation: Add 10 µL of diluted Enzyme Solution (e.g., 0.1 - 1.0 Units/mL). Mix gently.

  • Incubation: Incubate at 25°C for exactly 10 minutes.

  • Quenching: Add 100 µL of Stopping Reagent (e.g., 10% TCA or Citrate Buffer pH 3.0) to terminate the reaction.

  • Color Development:

    • Add 100 µL of Ninhydrin Reagent to the quenched mixture.

    • Heat at 85°C-95°C for 10-15 minutes.

    • Cool to Room Temperature.

  • Measurement: Transfer to a clear plate and read Absorbance at 570 nm .

Workflow Diagram

Assay_Workflow Step1 Prep: Dissolve Z-LEU-PHE-OH in DMSO (Stock) Step2 Dilute in High Salt Buffer (25mM Tris, 500mM NaCl) Step1->Step2 Step3 Incubate with Enzyme (25°C, 10 mins) Step2->Step3 Step4 Quench Reaction (Acidification) Step3->Step4 Step5 Ninhydrin Reaction (Heat 95°C -> Purple Color) Step4->Step5 Step6 Read OD 570nm Step5->Step6

Figure 2: Step-by-step workflow for the Ninhydrin-based Z-LEU-PHE-OH assay.

Part 4: Data Analysis & Kinetics

To validate the assay, you must convert Absorbance (OD) to Concentration using a Phenylalanine Standard Curve .

Calculation Logic
  • Standard Curve: Plot OD 570nm (y-axis) vs. [L-Phe] (x-axis). Obtain the slope (

    
    ).
    
  • Velocity (

    
    ): 
    
    
    
    
    • 
       = incubation time (min)
      
    • 
       = volume of enzyme added
      
  • Michaelis-Menten: Plot

    
     vs. [Substrate].
    
    
    
    
Expected Kinetic Parameters (Reference Values)
ParameterApproximate ValueSignificance

0.1 - 2.0 mMAffinity of CPA for Z-Leu-Phe-OH.


Turnover number. Indicates rapid hydrolysis.
pH Optimum 7.2 - 7.8Strict bell-shaped dependence on ionization of Glu-270.

Part 5: Troubleshooting & Self-Validation

A robust assay must include controls that flag errors immediately.

The "No-Enzyme" Blank
  • Procedure: Run the full protocol but add buffer instead of enzyme.

  • Pass Criteria: OD 570nm must be near zero (comparable to reagent blank).

  • Failure Mode: High background indicates spontaneous hydrolysis or contamination with free amino acids in the substrate stock.

The "No-Substrate" Blank
  • Procedure: Enzyme + Buffer + Ninhydrin.

  • Pass Criteria: Low signal.

  • Failure Mode: High signal indicates the enzyme preparation contains free amines (e.g., Ammonium Sulfate precipitation residues or BSA stabilizers). Note: Dialyze enzyme if this occurs.

Solvent Tolerance Check
  • If

    
     drops as substrate concentration increases (despite being below saturation), check DMSO concentration. 
    
    
    
    DMSO can inhibit CPA. Run a solvent tolerance curve to validate.

References

  • Auld, D. S., & Vallee, B. L. (1970).[2] Kinetics of carboxypeptidase A. The pH dependence of tripeptide hydrolysis catalyzed by zinc, cobalt, and manganese enzymes.[2] Biochemistry, 9(22), 4352–4359.[2] [Link]

  • Friedman, M. (2004). Applications of the ninhydrin reaction for analysis of amino acids, peptides, and proteins to agricultural and biomedical sciences.[5] Journal of Agricultural and Food Chemistry, 52(3), 385–406. [Link]

  • Whitaker, J. R. (1972). Principles of Enzymology for the Food Sciences. Marcel Dekker, Inc. (Contextual grounding for CPA solubility in high salt).

Sources

Methodological & Application

Application Note: A Fluorometric Assay for Screening Inhibitors of Proteases Using a Z-Leu-Phe-Based Substrate

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide for establishing a robust and sensitive in vitro enzyme assay to screen for inhibitors of proteases that recognize the Leu-Phe dipeptide sequence. The protocol is centered around the fluorogenic substrate N-carbobenzyloxy-L-leucyl-L-phenylalanine-7-amino-4-methylcoumarin (Z-Leu-Phe-AMC). We will delve into the underlying principles of the assay, provide detailed, step-by-step protocols for execution, and offer guidance on data analysis and interpretation. This application note is designed for researchers, scientists, and drug development professionals engaged in identifying and characterizing novel protease inhibitors.

Introduction: The Critical Role of Protease Inhibitor Screening

Proteases are a ubiquitous class of enzymes that catalyze the cleavage of peptide bonds in proteins and peptides. They are fundamental to countless physiological processes, and their dysregulation is implicated in a wide array of human diseases, including cancer, neurodegenerative disorders, and viral infections.[1][2] This makes proteases a significant and attractive class of targets for therapeutic intervention. The development of small molecule inhibitors that can modulate the activity of specific proteases is a cornerstone of modern drug discovery.[2][3]

A critical first step in this process is high-throughput screening (HTS) to identify initial "hit" compounds from large chemical libraries.[4] For this, a reliable, sensitive, and reproducible biochemical assay is paramount.[5][6] This guide details such an assay, utilizing a synthetic peptide substrate, Z-Leu-Phe-OH, conceptually derivatized with a fluorophore to create a reporter substrate. While Z-Leu-Phe-OH itself is a dipeptide derivative used in peptide synthesis[7][8], its sequence is a recognition motif for various proteases, such as chymotrypsin-like serine proteases or certain cathepsins.

By coupling this dipeptide to a fluorogenic reporter group like 7-amino-4-methylcoumarin (AMC), we create a substrate (Z-Leu-Phe-AMC) that is virtually non-fluorescent. Upon enzymatic cleavage of the amide bond between the phenylalanine residue and the AMC moiety, free AMC is liberated. This free AMC is highly fluorescent, and its appearance can be monitored over time using a fluorescence plate reader, providing a direct measure of enzyme activity.[9][10]

Assay Principle

The assay quantifies protease activity by measuring the fluorescence generated from the enzymatic cleavage of a specific substrate.

  • Substrate: The Z-Leu-Phe-AMC substrate is composed of the dipeptide Leu-Phe, an N-terminal protecting group (Z, Benzyloxycarbonyl), and a C-terminal fluorescent reporter (AMC). In its intact form, the fluorescence of the AMC group is quenched.

  • Enzymatic Reaction: A target protease that recognizes the Leu-Phe sequence cleaves the peptide bond.

  • Signal Generation: This cleavage event releases the free AMC molecule, which fluoresces brightly upon excitation. The rate of increase in fluorescence intensity is directly proportional to the rate of enzyme activity.

  • Inhibition: In the presence of an effective inhibitor, the protease's active site is blocked, preventing substrate cleavage.[3] This results in a reduced rate of AMC release and, consequently, a lower fluorescence signal. The degree of inhibition can be quantified by comparing the enzyme activity in the presence and absence of the test compound.

Below is a diagram illustrating the core principle of this fluorogenic inhibition assay.

Assay_Principle cluster_0 No Inhibition cluster_reaction No Inhibition cluster_1 With Inhibition Enzyme Protease Substrate Z-Leu-Phe-AMC (Non-Fluorescent) Enzyme->Substrate Binds Enzyme_Substrate Enzyme-Substrate Complex Enzyme_Substrate->Enzyme Releases Cleavage Cleavage Enzyme_Substrate->Cleavage Products Z-Leu-Phe + AMC (Fluorescent) Cleavage->Products Enzyme_I Protease Substrate_I Z-Leu-Phe-AMC (Non-Fluorescent) Enzyme_I->Substrate_I Binding Prevented No_Reaction No Reaction (No Fluorescence) Enzyme_I->No_Reaction Inhibitor Inhibitor Inhibitor->Enzyme_I Binds & Blocks

Caption: Mechanism of the fluorogenic protease assay and its inhibition.

Materials and Reagents

For consistent and reproducible results, an enzyme assay should be performed under strictly controlled conditions, including temperature, pH, and ionic strength.[6][11]

Reagent/MaterialRecommended Specifications
Enzyme Purified target protease (e.g., Chymotrypsin, Cathepsin B). Concentration to be determined empirically.
Substrate Z-Leu-Phe-AMC. Store stock solution (e.g., 10 mM in DMSO) at -20°C, protected from light.[9]
Test Compounds (Inhibitors) Dissolved in 100% DMSO to a high concentration (e.g., 10 mM). Store at -20°C or -80°C.
Positive Control Inhibitor A known inhibitor of the target enzyme (e.g., Chymostatin for chymotrypsin).
Assay Buffer Example: 50 mM HEPES or Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM CaCl₂, 0.01% Tween-20. Note: Optimal buffer composition is enzyme-dependent.[6]
DMSO Anhydrous, molecular biology grade.
Microplates Black, flat-bottom, 96-well or 384-well, non-binding surface is recommended.
Instrumentation Fluorescence microplate reader capable of excitation at ~360-380 nm and emission detection at ~440-460 nm.[10]
Lab Equipment Calibrated multichannel pipettes, reagent reservoirs, incubators.

Experimental Protocols

Reagent Preparation
  • Assay Buffer: Prepare 1L of the desired assay buffer. For the example buffer above, dissolve the appropriate amounts of HEPES, NaCl, and CaCl₂ in deionized water. Adjust the pH to 7.5 with NaOH/HCl. Add Tween-20 and stir to dissolve. Filter sterilize and store at 4°C.

  • Enzyme Working Solution: On the day of the experiment, dilute the concentrated enzyme stock to the pre-determined optimal working concentration in ice-cold assay buffer. Keep the enzyme solution on ice at all times.

  • Substrate Working Solution: Dilute the 10 mM Z-Leu-Phe-AMC stock solution in assay buffer to the desired final concentration (typically at or near the Kₘ value). Protect from light.

  • Compound Plates: Prepare serial dilutions of the test compounds and controls in 100% DMSO in a separate polypropylene plate. For a typical 8-point dose-response curve, a 3-fold serial dilution starting from 1 mM is common.

Assay Optimization (Pre-Screening)

Before screening, it is crucial to optimize assay parameters to ensure a robust signal window and sensitivity to inhibition.[4]

  • Enzyme Titration: To find the optimal enzyme concentration, perform the assay with a fixed, saturating concentration of substrate and varying concentrations of the enzyme. The ideal concentration will yield a strong linear increase in fluorescence over a reasonable time frame (e.g., 15-60 minutes) without reaching saturation too quickly.

  • Substrate Titration (Kₘ Determination): To determine the Michaelis constant (Kₘ), measure the initial reaction velocity at a fixed enzyme concentration with varying substrate concentrations. For inhibitor screening, using a substrate concentration at or near the Kₘ value often provides the best sensitivity for competitive inhibitors.[12]

Step-by-Step Inhibitor Screening Protocol

The following protocol is designed for a 96-well plate format with a final assay volume of 100 µL.

  • Compound Addition: Add 1 µL of test compound from the compound dilution plate to the appropriate wells of the black assay plate. For control wells, add 1 µL of DMSO.

    • Negative Control (0% Inhibition): Wells with enzyme and DMSO only.

    • Positive Control (100% Inhibition): Wells with enzyme and a saturating concentration of a known potent inhibitor.

    • Blank (Background): Wells with buffer, substrate, and DMSO, but no enzyme.

  • Enzyme Addition: Add 50 µL of the enzyme working solution to all wells except the "Blank" wells. To the "Blank" wells, add 50 µL of assay buffer.

  • Pre-incubation: Mix the plate gently on a plate shaker for 1 minute. Pre-incubate the plate at the desired temperature (e.g., 37°C) for 15 minutes. This step allows the inhibitors to bind to the enzyme before the substrate is introduced.[13]

  • Reaction Initiation: Add 49 µL of the substrate working solution to all wells to initiate the reaction.

  • Fluorescence Measurement: Immediately place the plate in the fluorescence reader. Measure the fluorescence intensity (Excitation: ~380 nm, Emission: ~460 nm) every 60 seconds for 30-60 minutes (kinetic mode).

The entire experimental workflow is summarized in the diagram below.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_read Data Acquisition cluster_analysis Data Analysis Prep_Buffer Prepare Assay Buffer Add_Enzyme 2. Add 50 µL Enzyme (or Buffer for Blank) Prep_Buffer->Add_Enzyme Prep_Stocks Prepare Enzyme & Substrate Stocks Prep_Stocks->Add_Enzyme Add_Substrate 4. Initiate with 49 µL Substrate Prep_Stocks->Add_Substrate Prep_Compounds Prepare Compound Dilution Plate Add_Compound 1. Add 1 µL Compound/DMSO to Assay Plate Prep_Compounds->Add_Compound Add_Compound->Add_Enzyme Incubate 3. Pre-incubate (15 min @ 37°C) Add_Enzyme->Incubate Incubate->Add_Substrate Read_Plate 5. Read Fluorescence (Kinetic Mode) Add_Substrate->Read_Plate Calc_V Calculate Initial Velocity (V) Read_Plate->Calc_V Calc_Inhib Calculate % Inhibition Calc_V->Calc_Inhib Plot_Curve Plot Dose-Response Curve Calc_Inhib->Plot_Curve Calc_IC50 Determine IC50 Value Plot_Curve->Calc_IC50

Caption: High-level workflow for the protease inhibitor screening assay.

Data Analysis and Interpretation

Calculating Percent Inhibition

The initial reaction velocity (V) is determined from the linear portion of the kinetic read (fluorescence units per minute).

  • Subtract Background: For each well, subtract the average velocity of the "Blank" wells.

  • Calculate Percent Inhibition: Use the velocities from the control wells to determine the percent inhibition for each test compound concentration.

    % Inhibition = (1 - (V_inhibitor / V_no_inhibitor)) * 100

    Where:

    • V_inhibitor is the velocity in the presence of the test compound.

    • V_no_inhibitor is the average velocity of the negative control (DMSO) wells.

Determining the IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the rate of the enzymatic reaction by 50%.[14][15] It is a key measure of an inhibitor's potency.[16]

  • Plot Data: Plot the Percent Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • Non-linear Regression: Fit the data to a four-parameter logistic (4PL) equation to generate a sigmoidal dose-response curve.

  • Calculate IC₅₀: The IC₅₀ value is the concentration at the inflection point of this curve.

Sample Data Presentation
Inhibitor Conc. [µM]Log [Inhibitor]Avg. Velocity (RFU/min)% Inhibition
0 (DMSO Control)N/A15000%
0.01-2.0014503.3%
0.1-1.00112525.0%
10.0076549.0%
101.0022585.0%
1002.009094.0%

From a curve fit to this data, the IC₅₀ would be determined to be approximately 1.04 µM.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High Background Fluorescence 1. Substrate degradation (light exposure, buffer instability).2. Autofluorescent compounds.3. Contaminated buffer or plates.1. Prepare substrate fresh; store stock protected from light.2. Pre-read the compound plate to identify fluorescent compounds.3. Use fresh, high-quality reagents and plates.
Low Signal / No Activity 1. Inactive enzyme.2. Incorrect buffer conditions (pH, cofactors).3. Incorrect reader settings.1. Verify enzyme activity with a positive control substrate/assay.2. Optimize buffer conditions for the specific enzyme.[6]3. Confirm excitation/emission wavelengths and gain settings are appropriate.
High Well-to-Well Variability 1. Pipetting errors.2. Incomplete mixing.3. Temperature gradients across the plate.1. Calibrate pipettes; use reverse pipetting for viscous solutions.2. Ensure proper mixing after each reagent addition.3. Allow the plate to equilibrate to temperature before initiating the reaction.
Assay Signal Drifts Upward/Downward 1. Photobleaching of the substrate/product.2. Temperature fluctuations in the plate reader.1. Reduce the frequency of reads or the excitation light intensity.2. Ensure the plate reader's temperature control is stable.

References

  • Kozak, M., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Protease Assays - Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. Retrieved from [Link]

  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

  • MP Biomedicals. (2022). Caspase 3 Activity Assay Kit User Manual. Retrieved from [Link]

  • Wikipedia. (n.d.). Enzyme inhibitor. Retrieved from [Link]

  • edX. (n.d.). IC50 Determination. Retrieved from [Link]

  • Reaction Biology. (n.d.). Protease Assay Services. Retrieved from [Link]

  • G-Biosciences. (n.d.). Protease & Protease Inhibitor Systems. Retrieved from [Link]

  • BellBrook Labs. (2025). Biochemical Assay Development: Strategies to Speed Up Research. Retrieved from [Link]

  • Gesellchen, F., & Hofmann, H. J. (2006). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Novel Peptides Using Unusual Amino Acids. Retrieved from [Link]

  • Biobide. (n.d.). What is an Inhibition Assay?. Retrieved from [Link]

  • ChemRxiv. (n.d.). Photoredox C-H Functionalization Leads the Site-selective Phenylalanine Bioconjugation. Retrieved from [Link]

  • Biology LibreTexts. (2025). 6.4: Enzyme Inhibition. Retrieved from [Link]

  • ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Caspase Protocols in Mice. Retrieved from [Link]

  • Dispendix. (2024). Essential Considerations for Successful Assay Development. Retrieved from [Link]

  • G-Biosciences. (n.d.). Overview of Protease and Phosphatase Inhibition for Protein Preparation. Retrieved from [Link]

  • BioPharm International. (2021). Advancing Enzyme Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development. Retrieved from [Link]

  • Chem Help ASAP. (2021). measuring enzyme inhibition by drugs. Retrieved from [Link]

Sources

Precision Preparation of Z-LEU-PHE-OH Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preparation of Z-LEU-PHE-OH Stock Solution Content Type: Application Note & Protocol Audience: Researchers, Scientists, Drug Development Professionals[1][2]

For Protease Inhibition Assays and Peptide Synthesis Applications

Introduction & Scope

Z-LEU-PHE-OH (N-Benzyloxycarbonyl-L-leucyl-L-phenylalanine) is a hydrophobic dipeptide derivative widely utilized as a substrate for proteases such as Carboxypeptidase Y (CPY) and Cathepsin G , and as a key intermediate in the synthesis of complex peptide therapeutics.[1][2][3][4] Due to the presence of the Benzyloxycarbonyl (Z/Cbz) protecting group and two hydrophobic amino acid side chains (Leucine and Phenylalanine), the compound exhibits poor aqueous solubility.[2]

This protocol addresses the critical challenge of preparing stable, homogenous stock solutions.[2] Improper solubilization can lead to micro-precipitation in aqueous buffers, resulting in erratic IC50 values in enzymatic assays or incomplete coupling in synthesis.[2] This guide utilizes anhydrous DMSO (Dimethyl Sulfoxide) as the primary solvent to ensure maximal solubility and long-term stability.[1][2]

Chemical Profile & Properties[1][2][3][4][5][6][7]
PropertySpecification
Compound Name Z-LEU-PHE-OH (Z-L-Leucyl-L-phenylalanine)
CAS Number 6401-63-4
Molecular Weight 412.49 g/mol
Molecular Formula C₂₃H₂₈N₂O₅
Solubility Soluble in DMSO, DMF, Ethanol; Insoluble in Water
Storage (Powder) -20°C (Desiccated)
Storage (Solution) -80°C (6 months) or -20°C (1 month)
Pre-Experimental Logic (The "Why")
  • Solvent Selection (DMSO): Water is chemically incompatible with the hydrophobic Z-group and the non-polar side chains of Leu and Phe.[1][2] Anhydrous DMSO is chosen because it disrupts the intermolecular hydrogen bonding of the peptide backbone without degrading the ester/amide bonds, allowing for high-concentration stocks (up to 100 mM).[1][2]

  • Moisture Control: The Z-group can be sensitive to hydrolysis under extreme pH, but the primary risk with moisture in DMSO is the reduction of solubility power and the introduction of artifacts in sensitive enzymatic assays.[1]

  • Aliquoting Strategy: Repeated freeze-thaw cycles cause condensation and ice crystal formation that can physically degrade the peptide or alter the effective concentration via sublimation.[1][2] Single-use aliquots are mandatory for data integrity.[1][2]

Protocol: Preparation of 10 mM Stock Solution

Objective: Prepare 1 mL of a 10 mM Z-LEU-PHE-OH stock solution in DMSO.

Reagents & Equipment
  • Z-LEU-PHE-OH powder (Store at -20°C, equilibrate to RT before opening).[1][2]

  • Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% (PCR-grade recommended).[1][2]

  • Analytical Balance (Precision 0.01 mg).[1][2]

  • Vortex Mixer.[1][2]

  • Amber Microcentrifuge Tubes (1.5 mL).

Step-by-Step Procedure

1. Equilibration (Crucial Step)

  • Remove the Z-LEU-PHE-OH vial from the freezer.[1][2]

  • Allow it to sit at room temperature for 20–30 minutes before opening.

    • Reasoning: Opening a cold vial causes atmospheric moisture to condense on the hygroscopic powder, which weighs down the sample (error in mass) and accelerates degradation.[2]

2. Calculation

  • Target Molarity: 10 mM (10 mmol/L)

  • Target Volume: 1 mL (0.001 L)

  • MW: 412.49 g/mol [1][4][5]

  • Mass Required:

    
    
    
    
    
    [1][2][6]

3. Weighing & Solubilization

  • Weigh 4.12 mg of Z-LEU-PHE-OH into a sterile amber microcentrifuge tube.

    • Note: If you weigh slightly more or less (e.g., 4.30 mg), adjust the solvent volume rather than trying to remove powder.[2]

    • Correction Formula:

      
      [1][2]
      
  • Add 1000 µL (1 mL) of Anhydrous DMSO.

  • Vortex vigorously for 30–60 seconds.[1][2]

  • Visual QC: Hold the tube up to a light source. The solution should be crystal clear. If "schlieren" lines (wavy optical distortions) are visible, the peptide is dissolving but not yet homogenous.[1][2] Vortex again.

  • Optional: If particles persist, sonicate in a water bath for 2–5 minutes at ambient temperature.[2] Avoid heating >30°C to prevent degradation.[1][2]

4. Aliquoting & Storage

  • Divide the stock into 50–100 µL aliquots in amber tubes.

  • Label with: Compound Name, Concentration, Solvent, Date .

  • Store at -80°C (preferred) or -20°C.

Quality Control & Usage in Assays
Self-Validating the Solution

Before using the stock in a precious assay, perform a "Crash Test" :

  • Pipette 10 µL of stock into 990 µL of your assay buffer (e.g., PBS or Tris).[2]

  • Vortex and inspect immediately.[1][2]

  • Pass: Solution remains clear or slightly hazy but uniform (colloidal suspension).[1][2]

  • Fail: Visible white flakes or heavy turbidity.[1][2]

    • Fix: If it fails, your assay concentration (100 µM in this test) is too high for the buffer.[2] Lower the working concentration or add a surfactant (e.g., 0.01% Tween-20) to the buffer.[1][2]

Dilution Table (for 10 mM Stock)
Final Assay Conc.Dilution FactorVolume of StockVolume of BufferSolvent (DMSO) %
100 µM 1:10010 µL990 µL1.0%
10 µM 1:10001 µL999 µL0.1%
1 µM 1:100001 µL (of 1:10 dilution)999 µL0.01%

Warning: Ensure your biological system can tolerate the resulting DMSO concentration.[1][2] Most enzymes tolerate up to 1–5% DMSO.

Workflow Visualization

StockPrep Equilibrate 1. Equilibrate Reagents (20 min @ RT) Weigh 2. Weigh Powder (Target: 4.12 mg) Equilibrate->Weigh Calculate 3. Calculate Solvent Vol (Vol = Mass / 4.12) Weigh->Calculate Dissolve 4. Add Anhydrous DMSO & Vortex (30-60s) Calculate->Dissolve Inspect 5. Visual QC (Clear vs. Turbid) Dissolve->Inspect Sonicate Troubleshoot: Sonicate <5 min Inspect->Sonicate Particulates Visible Aliquot 6. Aliquot & Store (-80°C) Inspect->Aliquot Clear Solution Sonicate->Inspect Re-check

Caption: Logical workflow for the preparation of Z-LEU-PHE-OH stock solution, including troubleshooting loops for solubility issues.

References
  • PubChem. Z-Leu-Phe-OH Compound Summary (CID 12940411).[1][2][4] National Library of Medicine.[1][2] Available at: [Link][1][2]

Sources

Application Note: Monitoring Z-Leu-Phe-OH Reaction Progress via Thin Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The dipeptide Z-Leu-Phe-OH (N-Benzyloxycarbonyl-L-leucyl-L-phenylalanine) is a critical intermediate in the synthesis of protease inhibitors and a substrate for enzymatic studies (e.g., carboxypeptidase A). Its synthesis typically involves the coupling of Z-Leu-OH (or an activated derivative) with L-Phenylalanine (or its ester), followed by deprotection.

Monitoring this reaction presents a specific "Chemist's Challenge":

  • Chromophores: Both the Z-group and the Phenylalanine side chain are UV-active, making simple UV detection effective but potentially non-selective.

  • Polarity: The starting material (Z-Leu-OH) and the product (Z-Leu-Phe-OH) both possess free carboxylic acid moieties, leading to similar retention factors (Rf) and "streaking" on silica if the mobile phase is not acidified.

  • Detection: Standard ninhydrin staining is ineffective for the product because the N-terminus is Z-protected (no free amine).

This guide details a robust TLC protocol to monitor the formation of Z-Leu-Phe-OH, distinguishing it from starting materials and intermediates (such as Z-Leu-Phe-OMe).

Methodology: The "Selectivity Triangle"

To successfully separate Z-protected peptides, one must balance three factors: Polarity , Acidity , and Detection Specificity .

Stationary Phase
  • Standard: Silica Gel 60 F254 (Aluminum or Glass backed).

  • Why: The F254 indicator is essential for visualizing the Z-group (absorbs at 254 nm).

Mobile Phase Optimization

Two solvent systems are recommended. System A is the primary system for reaction monitoring. System B is a confirmatory system for difficult separations.

SystemComposition (v/v)RoleMechanism
A (Primary) CHCl₃ : MeOH : AcOH (90 : 10 : 1)General MonitoringChloroform solubilizes the hydrophobic Z/Phe groups. Methanol adds polarity to move the peptide. Acetic Acid (AcOH) is critical to suppress ionization of the -COOH group, preventing tailing/streaking.
B (Alternative) EtOAc : Hexane : AcOH (50 : 50 : 1)Ester/Non-Polar CheckBetter if monitoring the conversion of an ester intermediate (Z-Leu-Phe-OMe) to the acid. The acid product will stay near the baseline, while the ester moves up.
C (Polar) n-BuOH : AcOH : H₂O (3 : 1 :[1] 1)High Polarity Check"BAW" system. Use if the product is stuck at the baseline in System A.
Visualization Logic

We utilize a "Multi-Mode" detection strategy to validate identity.

  • UV (254 nm): Non-destructive.[2] Visualizes Z-group and Phe ring (Dark spots on green background).

  • Ninhydrin: Negative control. Stains free amines (H-Phe-OR) red/purple. Z-Leu-Phe-OH will NOT stain.

  • Chlorine-Tolidine (or TMB): The "Gold Standard" for protected peptides. It detects the amide (peptide) bond NH.

  • Bromocresol Green: Stains free carboxylic acids (yellow spots on blue background). Distinguishes Z-Leu-Phe-OH (Acid) from Z-Leu-Phe-OMe (Ester).

Experimental Protocol

Workflow Diagram

The following diagram outlines the logical flow for monitoring the reaction.

TLC_Workflow cluster_Viz Visualization Sequence Start Reaction Aliquot Prep Mini-Workup (Partition EtOAc/HCL) Start->Prep Remove salts/DMF Spotting Spotting Plate (SM, Co-Spot, Rxn) Prep->Spotting Develop Elution (CHCl3:MeOH:AcOH 90:10:1) Spotting->Develop UV 1. UV 254nm (Check Z-group) Develop->UV Ninhydrin 2. Ninhydrin (Check for unreacted H-Phe) UV->Ninhydrin If UV clear Chlorine 3. Chlorine/Tolidine (Confirm Peptide Bond) Ninhydrin->Chlorine Final Confirmation

Figure 1: Step-by-step decision tree for TLC monitoring of peptide coupling.

Step-by-Step Procedure
1. Sample Preparation (Mini-Workup)

Direct spotting of reaction mixtures containing DMF or Pyridine will cause spot broadening.

  • Take 10-20 µL of reaction mixture.

  • Partition in a small vial with 100 µL Ethyl Acetate (EtOAc) and 100 µL 1M HCl.

  • Vortex and let layers separate.

  • Use the top organic layer for spotting (contains Z-Leu-Phe-OH).

2. Plate Spotting

Prepare a Silica Gel 60 F254 plate (approx 2.5 x 7 cm). Mark three lanes:

  • Lane 1 (SM): Z-Leu-OH (Starting Material Reference).

  • Lane 2 (Co-Spot): Z-Leu-OH + Reaction Mixture (Critical for identifying overlapping spots).

  • Lane 3 (Rxn): Reaction Mixture (from Step 1).

3. Development
  • Equilibrate the chamber with System A (CHCl₃:MeOH:AcOH 90:10:1) for 5 minutes.

  • Elute the plate until the solvent front reaches 1 cm from the top.

  • Dry the plate thoroughly with a heat gun (essential to remove Acetic Acid before staining).

4. Visualization & Interpretation
Detection MethodObservationInterpretation
UV 254 nm Dark spotsSM: Visible (Z-group). Product: Visible (Z-group + Phe). Note: Product usually runs slightly lower (more polar) than Z-Leu-OH in System A.
Ninhydrin Red/Purple spotSM: Negative. Amine Reactant (H-Phe): Positive (Baseline or low Rf). Product: Negative. Use: Confirm consumption of H-Phe.
Bromocresol Green Yellow on BlueSM: Positive (Acid). Product: Positive (Acid).[2] Ester Intermediate: Negative (Blue).
Cl₂ / Tolidine Blue/Black spotSM: Weak/Negative (Carbamate only). Product: Strong Positive (Peptide Bond). This is the definitive test for the dipeptide.

Technical Deep Dive: The Chlorine-Tolidine Reaction

Because Z-Leu-Phe-OH lacks a free amine, Ninhydrin is useless for positive identification. The Chlorine-Tolidine reaction is the specific alternative for monitoring the formation of the amide bond.

Mechanism:

  • Chlorination: Exposure to chlorine gas converts the amide hydrogen (-CONH-) to a chloramide (-CONCl-).

  • Detection: The chloramide oxidizes o-tolidine (or starch-iodide) to a colored compound.

Protocol:

  • Chlorination: Place the dry TLC plate in a chamber containing Cl₂ gas for 5-10 minutes.

    • Generation: Mix 5 mL of 1.5% KMnO₄ and 5 mL of 10% HCl in a beaker at the bottom of the tank.

  • Aeration: Remove plate and air-dry in a fume hood for 5-10 minutes. Crucial: You must remove excess free Cl₂ gas, or the whole plate will turn black.

  • Staining: Spray with o-Tolidine reagent (160 mg o-tolidine in 30 mL AcOH + 470 mL H₂O + 1g KI).[3]

  • Result: Peptide bonds appear as dark blue/black spots on a white background.

Troubleshooting & "The Ghost Spot"

Scenario: You see a spot under UV, but it trails or looks "fuzzy."

  • Cause: The carboxylic acid protons are exchanging with the silica.

  • Fix: Increase Acetic Acid concentration in the mobile phase to 2% or 5%.

Scenario: Co-spot shows a figure-8 or broad blob instead of two distinct spots.

  • Analysis: Z-Leu-OH and Z-Leu-Phe-OH have very similar polarities.

  • Fix: Switch to Solvent System C (BAW) or Toluene:Dioxane:AcOH (90:25:4) for better resolution based on hydrophobicity differences.

References

  • Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography. Marcel Dekker.
  • MilliporeSigma. (n.d.). TLC Visualization Reagents and Methods. Retrieved from .

  • Brenner, M., & Niederwieser, A. (1960). Dünnschicht-Chromatographie von Aminosäuren. Experientia, 16, 378–383.
  • IUPAC-IUB Joint Commission on Biochemical Nomenclature. (1984). Nomenclature and Symbolism for Amino Acids and Peptides.

Sources

Application Notes and Protocols for the HPLC Purification of Z-LEU-PHE-OH

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity for Z-LEU-PHE-OH in Research and Development

Z-LEU-PHE-OH, a protected dipeptide, is a fundamental building block in the synthesis of more complex peptides for therapeutic and research applications.[1][2] Its utility in drug development, particularly in creating targeted therapies and studying protein-protein interactions, necessitates a high degree of purity.[1][2][3] Impurities, which can include deletion sequences, by-products from the removal of protecting groups, or diastereomers, can significantly impact the efficacy, safety, and interpretability of downstream applications.[4][5]

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is the gold standard for the purification of synthetic peptides like Z-LEU-PHE-OH.[6][7][8] This technique separates molecules based on their hydrophobicity, offering high resolution and efficiency.[7][9] This application note provides a comprehensive, step-by-step protocol for the purification of Z-LEU-PHE-OH, grounded in the principles of chromatographic science to ensure robust and reproducible results.

Understanding the Analyte: Chemical Properties of Z-LEU-PHE-OH

A successful purification strategy begins with a thorough understanding of the target molecule.

PropertyValueSignificance for HPLC Purification
Molecular Formula C23H28N2O5[2]Influences molecular weight and potential interactions.
Molecular Weight 412.49 g/mol [2]Affects diffusion rates and interactions with the stationary phase.
Structure Z-(Carbobenzyloxy)-L-Leucyl-L-PhenylalanineThe Z-group (Carbobenzyloxy) is highly hydrophobic due to its benzyl and carbonyl moieties, significantly increasing the overall hydrophobicity of the dipeptide. The Leucine residue contributes a moderately hydrophobic isobutyl side chain. The Phenylalanine residue adds a bulky and very hydrophobic benzyl side chain. The free carboxylic acid (-OH) provides a potential site for ionization, which can be controlled by mobile phase pH.
Solubility Soluble in organic solvents like DMSO and methanol.[10]Crucial for sample preparation to ensure the analyte is fully dissolved before injection.
Appearance White to off-white powder[2]-

The pronounced hydrophobicity of Z-LEU-PHE-OH, primarily due to the Z-protecting group and the phenylalanine residue, dictates that it will be well-retained on a reverse-phase column. This strong retention allows for effective separation from more polar impurities.

Principle of Separation: Reverse-Phase HPLC

Reverse-phase HPLC separates molecules based on their hydrophobic character. The stationary phase is nonpolar (hydrophobic), typically silica particles chemically bonded with alkyl chains (e.g., C18), while the mobile phase is polar (hydrophilic), usually a mixture of water and an organic solvent like acetonitrile.[6][7]

In the context of Z-LEU-PHE-OH purification:

  • Injection : The crude peptide mixture, dissolved in a highly aqueous mobile phase, is introduced into the HPLC system.

  • Binding : The hydrophobic Z-LEU-PHE-OH molecules and other hydrophobic impurities adsorb to the C18 stationary phase. More polar impurities have weaker interactions and pass through the column more quickly.

  • Elution : A gradient of increasing organic solvent (acetonitrile) concentration is applied. This progressively decreases the polarity of the mobile phase, disrupting the hydrophobic interactions between the analytes and the stationary phase.

  • Separation : Analytes elute from the column in order of increasing hydrophobicity. Since Z-LEU-PHE-OH is highly hydrophobic, it will elute at a relatively high concentration of acetonitrile.

G cluster_0 HPLC System Mobile Phase A (Aqueous) Mobile Phase A (Aqueous) Pump Pump Mobile Phase A (Aqueous)->Pump Mobile Phase B (Organic) Mobile Phase B (Organic) Mobile Phase B (Organic)->Pump Injector Injector Pump->Injector Column Column Injector->Column Gradient Elution Detector Detector Column->Detector Separated Analytes Fraction Collector Fraction Collector Detector->Fraction Collector Pure Fractions Waste Waste Detector->Waste Impurity Fractions Crude Z-LEU-PHE-OH Sample Crude Z-LEU-PHE-OH Sample Crude Z-LEU-PHE-OH Sample->Injector

Materials and Reagents

  • Crude Z-LEU-PHE-OH (≥99% purity desired)[2]

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA), HPLC grade (0.1% v/v)

  • HPLC-grade methanol (for system flushing)

  • HPLC-grade isopropanol (for system flushing)

  • 0.22 µm syringe filters

Instrumentation and Method Setup

This protocol is designed for a standard preparative HPLC system.

Instrumentation
  • Preparative HPLC system with a gradient pump, autosampler or manual injector, and a UV-Vis detector.

  • Fraction collector.

  • Data acquisition and processing software.

HPLC Column
  • Stationary Phase: C18-bonded silica is the standard for peptide purification due to its excellent resolving power for hydrophobic molecules.[6][11]

  • Particle Size: 5-10 µm for preparative applications. Larger particles allow for higher flow rates and sample loads with manageable backpressure.

  • Pore Size: ≥120 Å. Larger pores provide better access for peptide molecules to the stationary phase surface, improving resolution.[12]

  • Dimensions: Typically 21.2 x 250 mm for preparative scale.

Optimized HPLC Parameters

The following table summarizes the recommended starting parameters for the purification of Z-LEU-PHE-OH.

ParameterRecommended SettingRationale
Column C18, 21.2 x 250 mm, 5-10 µm, ≥120 ÅStandard for preparative peptide purification.[4][13]
Mobile Phase A 0.1% TFA in WaterTFA acts as an ion-pairing agent, sharpening peaks and improving resolution.[4]
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and elution strength for peptides.
Flow Rate 15-20 mL/minAppropriate for a 21.2 mm ID column to ensure efficient separation without excessive backpressure.
Gradient 30-60% B over 40 minutesA shallow gradient is often optimal for resolving closely eluting impurities in peptide separations. The starting percentage is higher due to the hydrophobicity of the Z-group.
Detection Wavelength 220 nmThe peptide bond absorbs strongly at this wavelength, providing good sensitivity for detection.[6][7]
Column Temperature Ambient (or controlled at 25-30 °C)While temperature can affect selectivity, ambient conditions are a good starting point.[14]
Injection Volume Variable (dependent on sample concentration and column loading capacity)Start with a lower load and increase as needed.

Purification Protocol: A Step-by-Step Guide

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): To 999 mL of HPLC-grade water, carefully add 1 mL of TFA. Mix thoroughly.

  • Mobile Phase B (Organic): To 999 mL of HPLC-grade acetonitrile, carefully add 1 mL of TFA. Mix thoroughly.

  • Degassing: Degas both mobile phases using an appropriate method (e.g., sonication, vacuum filtration, or helium sparging) to prevent bubble formation in the pump and detector.

Sample Preparation
  • Accurately weigh the crude Z-LEU-PHE-OH.

  • Dissolve the peptide in a minimal amount of a suitable solvent. Due to its hydrophobicity, initial dissolution in a small amount of DMSO or acetonitrile may be necessary before dilution with Mobile Phase A. Aim for a final concentration of 10-20 mg/mL.

  • Vortex or sonicate briefly until the peptide is fully dissolved.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the column.[4]

HPLC System Preparation and Equilibration
  • Purge the HPLC pumps with the respective mobile phases to remove any air bubbles.

  • Equilibrate the column with the initial mobile phase composition (e.g., 30% B) at the set flow rate until a stable baseline is achieved. This may take 10-15 column volumes.

Method Development and Optimization

The provided gradient is a starting point. For optimal purity, some method development may be required.

G Start Start Run Scouting Gradient (e.g., 5-95% B over 30 min) Run Scouting Gradient (e.g., 5-95% B over 30 min) Start->Run Scouting Gradient (e.g., 5-95% B over 30 min) Analyze Chromatogram Analyze Chromatogram Run Scouting Gradient (e.g., 5-95% B over 30 min)->Analyze Chromatogram Good Resolution? Good Resolution? Analyze Chromatogram->Good Resolution? Adjust Gradient Slope Adjust Gradient Slope Good Resolution?->Adjust Gradient Slope No Proceed with Preparative Run Proceed with Preparative Run Good Resolution?->Proceed with Preparative Run Yes Adjust Gradient Slope->Run Scouting Gradient (e.g., 5-95% B over 30 min) Adjust Mobile Phase Modifier (e.g., Formic Acid) Adjust Mobile Phase Modifier (e.g., Formic Acid) Adjust Gradient Slope->Adjust Mobile Phase Modifier (e.g., Formic Acid)

Preparative Run and Fraction Collection
  • Inject the filtered crude Z-LEU-PHE-OH solution onto the equilibrated column.

  • Start the gradient run and monitor the chromatogram in real-time.

  • Begin collecting fractions as the main peak begins to elute. Collect small, uniform fractions across the entire peak to isolate the purest portions.

  • Continue collecting fractions until the main peak has fully eluted.

Post-Purification Analysis and Processing
  • Purity Analysis: Analyze the collected fractions using analytical HPLC to determine the purity of each fraction.

  • Pooling: Combine the fractions that meet the desired purity specification (e.g., >98%).

  • Solvent Removal: Remove the acetonitrile and water from the pooled fractions, typically by lyophilization (freeze-drying), to obtain the purified Z-LEU-PHE-OH as a solid.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Poor Peak Shape (Tailing or Fronting) - Column overload- Inappropriate sample solvent- Column degradation- Reduce sample load.- Dissolve the sample in the initial mobile phase composition.- Flush the column or replace if necessary.
Low Resolution - Gradient is too steep- Inappropriate stationary phase- Decrease the gradient slope (e.g., 0.5% B per minute).- Consider a different column chemistry if impurities are very similar in hydrophobicity.
No or Low Recovery - Peptide is precipitating on the column- Peptide is irreversibly bound- Add a small percentage of isopropanol to the mobile phase to increase solubility.- Ensure the mobile phase pH is appropriate.
Variable Retention Times - Inconsistent mobile phase preparation- Pump malfunction- Column temperature fluctuations- Prepare fresh mobile phases accurately.- Check pump performance.- Use a column oven for temperature control.

Conclusion

This application note provides a robust and scientifically grounded protocol for the preparative HPLC purification of Z-LEU-PHE-OH. By understanding the chemical properties of the target molecule and the principles of reverse-phase chromatography, researchers can effectively achieve the high purity required for demanding applications in drug development and biochemical research. The key to successful purification lies in careful sample preparation, systematic method development, and precise fraction collection.

References

  • Mant, C. T., & Hodges, R. S. (2009). HPLC Analysis and Purification of Peptides. In The Prion Protein (pp. 21-46). Humana Press. [Link]

  • Agilent Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Agilent Technologies. [Link]

  • Waters Corporation. (2019). Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. Waters Corporation. [Link]

  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Waters Corporation. [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. [Link]

  • MAC-MOD Analytical. (2018). Optimizing HPLC Separation Performance for Peptides and Other Mid-Size Molecules. MAC-MOD Analytical. [Link]

  • Google Patents. (1986).
  • Stone, K. L., & Williams, K. R. (1993). Reversed-phase isolation of peptides. In A Practical Guide to Protein and Peptide Purification for Microsequencing (pp. 39-53). Academic Press. [Link]

  • National Center for Biotechnology Information. (n.d.). L-Phenylalanine. PubChem. [Link]

  • Biotage. (2023). How to improve peptide purification by altering the mobile phase pH. Biotage. [Link]

  • ResearchGate. (2025). Optimization of peptide separations in reversed-phase HPLC: Isocratic versus gradient elution. ResearchGate. [Link]

  • AAPPTec. (n.d.). Spirit C18 Peptide HPLC Column; 5um 25 x 0.46 cm. AAPPTec. [Link]

  • ResearchGate. (2025). HPLC separation profiles of phenyl alanine (20 µg Phe-OH; dark violet),.... ResearchGate. [Link]

  • Mant, C. T., & Hodges, R. S. (Eds.). (2012). HPLC of peptides and proteins: methods and protocols. Humana press. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Z-LEU-PHE-OH Solubility

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Z-LEU-PHE-OH. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the poor solubility of Z-LEU-PHE-OH in organic solvents. Here, you will find practical, experience-driven advice and in-depth troubleshooting protocols to ensure the successful use of this dipeptide in your experiments.

Underlying Scientific Principles: Why is Z-LEU-PHE-OH Poorly Soluble?

The solubility of a peptide is governed by a delicate interplay of its structural features and the properties of the solvent.[1][2] Z-LEU-PHE-OH's challenging solubility profile arises from a combination of factors:

  • Hydrophobicity: Both leucine (Leu) and phenylalanine (Phe) possess nonpolar, hydrophobic side chains.[3] The N-terminal benzyloxycarbonyl (Z) protecting group is also highly aromatic and hydrophobic. This cumulative hydrophobicity makes the molecule less inclined to interact favorably with polar solvents.

  • Intermolecular Hydrogen Bonding: The peptide backbone contains amide linkages that are capable of forming strong hydrogen bonds with each other. In the solid state, these intermolecular interactions can lead to the formation of a stable crystal lattice or aggregates that are difficult for solvent molecules to penetrate and disrupt.

  • Rigidity and Aggregation: The bulky Z-group and the amino acid side chains can restrict conformational flexibility, potentially promoting self-assembly and aggregation, which significantly reduces solubility.[2][4]

Understanding these underlying principles is crucial for devising an effective solubilization strategy. The goal is to select a solvent system that can overcome the energetic barriers of both the hydrophobic effect and intermolecular hydrogen bonding.

Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent to try for dissolving Z-LEU-PHE-OH?

A1: For a protected dipeptide with significant hydrophobic character like Z-LEU-PHE-OH, it is advisable to start with polar aprotic solvents. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are excellent starting points due to their ability to disrupt hydrogen bonds and solvate both polar and nonpolar regions of a molecule.[1][5]

Q2: I've tried DMSO and the peptide is still not dissolving. What should I do next?

A2: If Z-LEU-PHE-OH does not readily dissolve in DMSO or DMF at room temperature, you can employ physical methods to aid dissolution. Gentle warming of the solution (to no more than 40°C) can increase the kinetic energy of the system and improve solubility.[1] Additionally, sonication can help break up solid aggregates and enhance solvent penetration.[6] It is important to perform these steps cautiously to avoid potential degradation of the peptide.

Q3: Can I use alcohols like methanol or ethanol to dissolve Z-LEU-PHE-OH?

A3: While alcohols can be effective solvents, their success with Z-LEU-PHE-OH may be limited due to the dipeptide's high hydrophobicity. They are generally less effective than DMSO or DMF for highly aggregated or hydrophobic peptides. However, they can be useful as co-solvents.

Q4: Is Z-LEU-PHE-OH soluble in aqueous solutions?

A4: Due to its hydrophobic nature, Z-LEU-PHE-OH is generally insoluble in purely aqueous solutions like water or buffers.[7] The presence of the Z-group and the nonpolar side chains of leucine and phenylalanine prevent effective hydration.

Q5: My Z-LEU-PHE-OH has formed a gel-like substance in the solvent. What does this mean?

A5: Gel formation is a common issue with peptides and indicates that the peptide has not fully dissolved but has formed a network of partially solvated aggregates.[4] This is often due to extensive hydrogen bonding between peptide molecules. To resolve this, you may need to use a stronger solvent or a combination of solvents, along with sonication or gentle warming.

In-Depth Troubleshooting Guide

This section provides a systematic approach to solubilizing Z-LEU-PHE-OH. It is designed to guide you from the simplest and most common methods to more advanced techniques for particularly challenging samples.

Part 1: Initial Solubility Testing

It is always prudent to test the solubility of a small amount of your peptide before attempting to dissolve the entire sample.[6] This prevents the loss of valuable material if the chosen solvent is ineffective.

Part 2: Step-by-Step Solubilization Protocol
  • Solvent Selection: Begin with the recommended solvents in the order presented in the table below.

  • Procedure: a. Add the chosen solvent to the vial containing a small, pre-weighed amount of Z-LEU-PHE-OH. b. Vortex the mixture for 30-60 seconds. c. If the peptide is not fully dissolved, proceed to the "Dissolution Enhancement Techniques."

Table 1: Recommended Solvents for Z-LEU-PHE-OH
SolventClassRationale for UseExpected Solubility
Dimethyl Sulfoxide (DMSO)Polar AproticExcellent hydrogen bond disrupter, solvates a wide range of compounds.High
N,N-Dimethylformamide (DMF)Polar AproticSimilar to DMSO, effective at disrupting peptide aggregation.High
1-Methyl-2-pyrrolidinone (NMP)Polar AproticA stronger polar aprotic solvent, can be effective if DMSO/DMF fail.Moderate to High
Dichloromethane (DCM)NonpolarCan be effective for highly hydrophobic, protected peptides.Variable
Tetrahydrofuran (THF)Polar AproticSometimes used in peptide synthesis and can be effective for dissolution.Variable
Part 3: Dissolution Enhancement Techniques

If Z-LEU-PHE-OH remains insoluble after initial attempts, apply the following techniques sequentially:

  • Sonication:

    • Place the vial in a sonicator bath for 5-10 minutes.

    • Visually inspect the solution for any remaining solid particles.

    • Repeat if necessary, but be mindful of potential heating of the sample.[6]

  • Gentle Warming:

    • Warm the solution in a water bath to a maximum of 40°C for 10-15 minutes.[1]

    • Vortex the sample periodically during warming.

    • Caution: Avoid excessive heat, as it can lead to degradation of the peptide.

Part 4: Troubleshooting Flowchart

The following flowchart provides a visual guide to the troubleshooting process.

G start Start with small amount of Z-LEU-PHE-OH add_dmso Add DMSO or DMF start->add_dmso vortex Vortex thoroughly add_dmso->vortex dissolved1 Is it fully dissolved? vortex->dissolved1 sonicate Sonicate for 5-10 min dissolved1->sonicate No success Success: Solution ready for use dissolved1->success Yes dissolved2 Is it fully dissolved? sonicate->dissolved2 warm Gently warm to <40°C dissolved2->warm No dissolved2->success Yes dissolved3 Is it fully dissolved? warm->dissolved3 stronger_solvent Consider a stronger solvent (e.g., NMP) or a co-solvent system dissolved3->stronger_solvent No dissolved3->success Yes fail Consult further technical support stronger_solvent->fail

Caption: Troubleshooting workflow for dissolving Z-LEU-PHE-OH.

Experimental Protocols

Protocol 1: Standard Solubilization of Z-LEU-PHE-OH
  • Weigh out the desired amount of Z-LEU-PHE-OH into a clean, dry vial.

  • Add the appropriate volume of DMSO to achieve the target concentration.

  • Vortex the vial for 1-2 minutes at room temperature.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • If undissolved material remains, proceed to Protocol 2.

Protocol 2: Enhanced Solubilization of Z-LEU-PHE-OH
  • Following Protocol 1, if the peptide is not fully dissolved, place the vial in a sonicator water bath.

  • Sonicate for 10-minute intervals, checking for dissolution after each interval.

  • If sonication is insufficient, warm the solution in a water bath to 35-40°C for 15 minutes, with intermittent vortexing.

  • Allow the solution to cool to room temperature before use.

References

  • LifeTein. (n.d.). How to dissolve, handle and store synthetic peptides. Retrieved from [Link]

  • ResearchGate. (2025). Solubility of L-Phenylalanine in Aqueous Solutions. Retrieved from [Link]

  • ACS Nano. (2020). Heterochirality and Halogenation Control Phe-Phe Hierarchical Assembly. Retrieved from [Link]

  • SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. Retrieved from [Link]

  • National Institutes of Health. (2022). Strategies for Improving Peptide Stability and Delivery. Retrieved from [Link]

  • Wikipedia. (n.d.). Amino acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Z-Phe-Leu-OH | C23H28N2O5. Retrieved from [Link]

  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-benzyloxycarbonyl-L-leucyl-L-phenylalanine. Retrieved from [Link]

  • ResearchGate. (n.d.). Sequence-dependent dipeptide solubility in ethanol-water and DMSO-water solutions | Request PDF. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Benzyloxycarbonyl-L-phenylalanine | C17H17NO4. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Retrieved from [Link]

Sources

Technical Support Center: High-Fidelity Synthesis of Z-Leu-Phe-OH

[1]

Current Status: Operational Ticket ID: Z-LEU-PHE-001 Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division[1]

Executive Summary: The "Stereochemical Minefield"

You are attempting to synthesize Z-Leu-Phe-OH (N-benzyloxycarbonyl-L-leucyl-L-phenylalanine). While the Z-group (benzyloxycarbonyl) is generally safer than amide-type protecting groups (like benzoyl) regarding racemization, the specific sequence Leu-Phe presents a "perfect storm" for epimerization due to two factors:

  • Steric Bulk: The isopropyl side chain of Leucine hinders the approach of the amine (Phenylalanine), slowing the coupling rate and extending the lifespan of the activated ester, thereby increasing the window for oxazolone formation.

  • The "Double-Trap": You face risks at two distinct steps—Leucine epimerization during coupling (via oxazolone) and Phenylalanine epimerization during deprotection (via enolization), depending on your C-terminal protection strategy.[1]

This guide provides a self-validating protocol to navigate these risks.

The Mechanic's Corner: Understanding the Failure Mode

Before mixing reagents, you must understand why the reaction fails. The primary enemy during the coupling of Z-Leu-OH is Oxazolone Formation .[1]

Mechanism of Epimerization (The Azlactone Pathway)

When Z-Leu-OH is activated, the carbonyl oxygen of the carbamate (Z-group) can attack the activated carboxyl carbon of the Leucine. This forms a 5-membered ring (oxazolone).[1] The proton at the chiral center (

OxazoloneMechanismStartZ-Leu-OH(L-Isomer)ActivatedActivated Species(O-Acylisourea)Start->ActivatedDIC/OxymaOxazoloneOxazolone(Azlactone Ring)Activated->OxazoloneSlow Coupling /Steric HindranceProduct_LZ-L-Leu-L-Phe-OR(Desired)Activated->Product_LFast Attack byH-Phe-OREnolEnol Intermediate(Planar/Achiral)Oxazolone->EnolBase (Tertiary Amine)Oxazolone->Product_LAttack by H-Phe-ORProduct_DZ-D-Leu-L-Phe-OR(Epimerized Impurity)Oxazolone->Product_DAttack by H-Phe-OREnol->OxazoloneReprotonation (Random)

Figure 1: The kinetic competition between productive coupling (green path) and the oxazolone "death spiral" (red path). Slow coupling rates due to Leucine's bulk favor the red path.

Reagent Selection Guide

To win the kinetic race shown above, you must maximize coupling speed while minimizing base strength.

The "Golden Standard" Cocktail

Avoid HATU/HBTU for this specific linkage if possible, as they require tertiary bases (DIEA/NMM) which catalyze the oxazolone pathway. The recommended system is Carbodiimide + Oxyma Pure .

ComponentRecommendationScientific Rationale
Coupling Agent DIC (Diisopropylcarbodiimide)Forms the O-acylisourea.[1] Unlike EDC, the urea byproduct is soluble in organic solvents (DCM/DMF), simplifying workup.
Additive Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate)Superior to HOBt/HOAt. Oxyma converts the dangerous O-acylisourea into a stable but reactive oxyma-ester, suppressing oxazolone formation while maintaining high reactivity [1].[1]
Base None (during activation)The DIC/Oxyma method is "base-free" during activation, eliminating the primary cause of proton abstraction.
Solvent DCM/DMF (1:1) DCM has lower dielectric constant (suppresses racemization) but DMF improves solubility.[1] A mix is the optimal compromise.

Critical Warning on Bases: If solubility forces you to use a salt form of H-Phe-OR (e.g., HCl salt) requiring a base, do NOT use DIEA or TEA .[1] Use 2,4,6-Collidine (TMP) .[1] Collidine is sterically hindered and too weak to abstract the

Protocol Optimization: The "Safe" Route

The most common error is using a Methyl Ester (OMe) for Phenylalanine, which forces a saponification step (LiOH/NaOH) later. Saponification of dipeptide esters is a known cause of C-terminal racemization. [1]

Recommended Strategy: Use the tert-Butyl Ester (OtBu) .[1]

Step-by-Step Workflow
Phase 1: Coupling (Z-Leu + Phe)[1]
  • Dissolve: 1.0 eq Z-Leu-OH and 1.1 eq Oxyma Pure in minimal DMF/DCM (1:1).

  • Cool: Chill to 0°C. Temperature control is the simplest way to slow oxazolone formation.

  • Activate: Add 1.1 eq DIC .[1] Stir for 5 minutes at 0°C.

    • Checkpoint: The solution should remain clear or turn slightly yellow (Oxyma color).

  • Add Amine: Add 1.0 eq H-Phe-OtBu (free base).[1]

    • Note: If using H-Phe-OtBu[1]·HCl, premix it with 1.0 eq 2,4,6-Collidine in a separate vial before adding.

  • React: Stir at 0°C for 1 hour, then allow to warm to Room Temp (RT) for 2-4 hours.

  • Monitor: Check HPLC. Look for the disappearance of Z-Leu-OH.

Phase 2: Deprotection (The "Safe" Cleavage)
  • Isolate: Perform standard aqueous workup (Citric acid wash

    
     Bicarb wash 
    
    
    Brine).[1] Dry over
    
    
    .[1][2]
  • Cleave: Dissolve the intermediate (Z-Leu-Phe-OtBu) in DCM:TFA (1:1) or TFA:H2O:TIS (95:2.5:2.5) .[1]

    • Why? The Z-group is stable to TFA.[1] The OtBu group cleaves rapidly. This acidic environment effectively freezes any racemization mechanisms.[1]

  • Purify: Evaporate TFA. Precipitate in cold diethyl ether.

Troubleshooting & FAQs

Decision Tree for Optimization

TroubleshootingProblemIssue EncounteredSplitPeakSplit Peak on HPLC(Diastereomers)Problem->SplitPeakLowYieldLow Yield / Slow ReactionProblem->LowYieldBaseCheckDid you use DIEA/TEA?SplitPeak->BaseCheckSolventCheckIs solubility poor?LowYield->SolventCheckSwitchBaseSwitch to Collidineor Base-Free (DIC/Oxyma)BaseCheck->SwitchBaseYesTempCheckWas reaction >20°C?BaseCheck->TempCheckNoCoolDownPerform activation at 0°CTempCheck->CoolDownYesAddDMFIncrease DMF ratio(Solvation helps rate)SolventCheck->AddDMFYesReagentCheckOld Carbodiimide?SolventCheck->ReagentCheckNoFreshDICDistill DIC or use fresh bottleReagentCheck->FreshDICYes

Figure 2: Diagnostic logic for common synthesis failures.

Frequently Asked Questions

Q: Can I use Z-Leu-Phe-OMe and hydrolyze it with LiOH? A: Not recommended. While standard for simple peptides, the hydrolysis of the methyl ester in this sequence exposes the Phenylalanine alpha-proton to basic conditions (pH 10-12).[1] This can lead to 2-5% epimerization of the C-terminus (forming Z-Leu-D-Phe-OH).[1] If you must use OMe, use LiOH in THF/H2O at 0°C and quench immediately upon completion, but the OtBu route is chemically superior for purity [3].

Q: Why not use HATU? It's faster. A: HATU is indeed faster, but it requires a base (DIEA) to function. In the specific case of Z-amino acids, the presence of DIEA significantly increases the rate of oxazolone formation relative to the coupling rate. If you must use HATU, use Collidine as the base, not DIEA.

Q: How do I separate the D-L impurity if it forms? A: Z-L-Leu-L-Phe-OH and Z-D-Leu-L-Phe-OH are diastereomers.[1] They typically separate well on C18 Reverse Phase HPLC.[1] Use a shallow gradient (e.g., 0.5% increase in ACN per minute) around the elution point.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Carpino, L. A., et al. (2002). The 2,4,6-Trimethylpyridine (Collidine) System for the Prevention of Racemization during the Synthesis of Peptides. Journal of Organic Chemistry, 67(19), 6856-6859.

  • Miyazawa, T., et al. (1988).[3] An Improvement of the Anderson Test by the Use of High Performance Liquid Chromatography. Bulletin of the Chemical Society of Japan, 61(2), 606-608.[3]

Technical Support Center: Z-Leu-Phe-OH Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges associated with Z-Leu-Phe-OH (N-Benzyloxycarbonyl-L-leucyl-L-phenylalanine) in peptide synthesis. This guide focuses on fragment condensation, stereochemical integrity, and physicochemical behavior.

Product: Z-Leu-Phe-OH Application: Fragment Condensation, Enzymatic Synthesis, Hydrophobic Peptide Assembly Primary Risk Factor: C-Terminal Racemization (Azlactone Formation)

Core Technical Overview

Z-Leu-Phe-OH is a protected dipeptide acid often used as a building block in "fragment condensation" strategies to assemble larger peptides (e.g., viral fusion inhibitors, protease inhibitors).

Unlike single amino acid derivatives (e.g., Z-Phe-OH), Z-Leu-Phe-OH is highly susceptible to racemization during activation. This is because the N-protecting group on the activated Phenylalanine is an acyl group (the Z-Leu- residue), not a urethane (carbamate). This structural feature allows the formation of a 5(4H)-oxazolone intermediate, which readily tautomerizes and leads to epimerization at the Phenylalanine alpha-carbon.

Key Physicochemical Properties
PropertyCharacteristicImplication for Synthesis
Hydrophobicity High (Leu + Phe)Prone to aggregation/gelation in DCM; requires DMF/NMP.
C-Term Activation High Racemization RiskDo not use standard DIC/HOBt without optimization. Avoid base excess.
Deprotection Hydrogenolysis (H₂/Pd)Generally clean, but risk of Phe ring reduction under high pressure.
Solubility Low in water/etherPrecipitates easily; useful for purification but challenging for aqueous coupling.

Critical Side Reactions & Mechanisms

A. Racemization via 5(4H)-Oxazolone (The "Bergmann-Zervas" Mechanism)

When the carboxyl group of Z-Leu-Phe-OH is activated (e.g., by HATU, EDC), the carbonyl oxygen of the upstream amide bond (Leu-Phe bond) can attack the activated carbonyl, forming a 5-membered oxazolone ring. This ring is chemically unstable and allows the alpha-proton of the Phenylalanine to be abstracted by weak bases, destroying chirality.

Visualizing the Pathway:

Oxazolone_Mechanism Start Z-Leu-Phe-OH (L,L-Isomer) Activation Activation (e.g., HATU/Base) Start->Activation Oxazolone 5(4H)-Oxazolone (Azlactone Ring) Activation->Oxazolone Cyclization Enol Enol Intermediate (Achiral at C-alpha) Oxazolone->Enol Base-catalyzed Tautomerization Coupling Amine Attack (Nucleophile) Oxazolone->Coupling Enol->Oxazolone Re-protonation (Random Face) Product Product Mixture (L,L + L,D Epimers) Coupling->Product

Figure 1: Mechanism of C-terminal racemization during Z-Leu-Phe-OH activation. The formation of the oxazolone ring is the critical failure point.

B. Hydrophobic Aggregation (Beta-Sheet Formation)

The Leu-Phe motif is prone to forming beta-sheet structures, leading to "on-resin" aggregation or gelation in solution. This steric shielding prevents coupling reagents from reaching the N-terminus or C-terminus, resulting in:

  • Incomplete coupling (deletion sequences).

  • Slow deprotection kinetics.

  • Broad/tailing peaks in HPLC.

Troubleshooting & FAQs

Category 1: Stereochemical Purity (Racemization)

Q: I observe a "split peak" in my HPLC after coupling Z-Leu-Phe-OH. What happened? A: You likely racemized the Phenylalanine residue. This occurs if you used a base-heavy activation method (e.g., HATU/DIPEA) or allowed the activated ester to sit too long.

  • Diagnosis: Isolate the two peaks. If they have the same Mass (MS) but different retention times, they are diastereomers (L,L-peptide vs L,D-peptide).

  • Solution: Switch to a "racemization-suppressing" protocol.

    • Reagent: Use T3P (Propylphosphonic anhydride) or DIC/HOAt . T3P is acidic and suppresses oxazolone formation.

    • Base: Use Collidine (TMP) instead of DIPEA/TEA. Collidine is too sterically hindered to abstract the alpha-proton effectively.

    • Temp: Perform activation and coupling at 0°C .

Q: Can I use HBTU or HATU for coupling Z-Leu-Phe-OH? A: Avoid if possible. Uronium salts (HBTU/HATU) require base (DIPEA) to function. The presence of base during the activation of a peptide fragment is the primary driver of oxazolone-mediated racemization. If you must use them, add the base after the amino acid and activator are mixed, keep it at 0°C, and use exactly 1.0 equivalent of base.

Category 2: Solubility & Handling

Q: The Z-Leu-Phe-OH gelled when I dissolved it in DCM. How do I fix this? A: The Leu-Phe sequence aggregates via intermolecular hydrogen bonding in non-polar solvents like Dichloromethane (DCM).

  • Fix: Dissolve in DMF (Dimethylformamide) or NMP .

  • Advanced Fix: If aggregation persists during coupling, add chaotropic salts (e.g., 0.1 M LiCl in DMF) or use a solvent mixture containing HFIP (Hexafluoroisopropanol) to disrupt beta-sheets.

Category 3: Deprotection Issues

Q: During hydrogenolysis (H₂/Pd-C) to remove the Z-group, I see a mass shift of +6 Da. What is it? A: You have reduced the Phenylalanine ring to Cyclohexylalanine (Cha) .

  • Cause: Extended reaction times, high pressure, or highly active catalyst batches.

  • Prevention: Stop the reaction immediately upon completion (monitor via TLC/HPLC). Use Pd(OH)₂ (Pearlman's catalyst) which is often more selective, or add a catalyst poison (like pyridine) if over-reduction is severe.

Validated Experimental Protocols

Protocol A: Low-Racemization Coupling of Z-Leu-Phe-OH (Fragment Condensation)

Use this protocol when coupling Z-Leu-Phe-OH to an amine (H-Xxx-Resin or H-Xxx-OR).

  • Preparation: Dissolve Z-Leu-Phe-OH (1.0 equiv) and the amine component (1.0 equiv) in dry DMF.

  • Add Additive: Add HOAt (1-Hydroxy-7-azabenzotriazole) (1.1 equiv). Note: HOAt is superior to HOBt for suppressing racemization.

  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Activation: Add DIC (Diisopropylcarbodiimide) (1.1 equiv) dropwise.

    • Alternative: Use T3P (50% in EtOAc, 1.5 equiv) and Collidine (2.0 equiv) at 0°C.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature overnight.

  • Monitoring: Check HPLC for the appearance of the diastereomer (usually elutes slightly earlier or later than the main peak).

Protocol B: Troubleshooting Decision Tree

Troubleshooting_Tree Problem Issue: Low Yield or Impurity CheckMS Check Mass Spec (MS) Problem->CheckMS MassCorrect Mass is Correct CheckMS->MassCorrect MassWrong Mass is Wrong CheckMS->MassWrong SplitPeak Is there a split HPLC peak? MassCorrect->SplitPeak MassPlus6 Mass +6 Da? MassWrong->MassPlus6 Racemization Diagnosis: Racemization Action: Use T3P/Collidine Reduce Base SplitPeak->Racemization Yes Aggregation Diagnosis: Aggregation Action: Use LiCl/DMF or Microwave SplitPeak->Aggregation No (Broad Peak) RingRed Diagnosis: Phe Ring Reduction Action: Shorten H2 time Change Catalyst MassPlus6->RingRed Yes MassMinus18 Mass -18 Da? MassPlus6->MassMinus18 No DKP Diagnosis: DKP Formation Action: Avoid basic workup of esters MassMinus18->DKP Yes

Figure 2: Diagnostic workflow for identifying side reactions involving Z-Leu-Phe-OH.

References

  • Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press.[1] (Definitive source on oxazolone mechanism and fragment condensation).

  • Steinauer, R., et al. (1989). "Racemization of the C-terminal amino acid residue during fragment condensation." International Journal of Peptide and Protein Research. Link

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole (HOAt): A new efficient additive for peptide synthesis." Journal of the American Chemical Society. Link

  • Dunetz, J. R., et al. (2016). "T3P: A Reagent for Low-Racemization Peptide Couplings." Organic Process Research & Development. Link

  • Chem-Impex International. "Z-Leu-Phe-OH Product Data & Solubility." Link

Sources

Technical Support Center: Troubleshooting Low-Yield in Z-LEU-PHE-OH Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of the dipeptide Z-LEU-PHE-OH. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the synthesis of this important peptide building block.[1] We will delve into the mechanistic underpinnings of the common synthetic routes and provide actionable, field-proven strategies to enhance your reaction yields and product purity.

Introduction to Z-LEU-PHE-OH Synthesis

The synthesis of Z-LEU-PHE-OH, or N-benzyloxycarbonyl-L-leucyl-L-phenylalanine, is a fundamental step in many peptide-based research and development projects. A prevalent and cost-effective method for this solution-phase peptide coupling is the use of carbodiimide reagents, such as N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions.[2][3] While seemingly straightforward, this reaction is susceptible to several issues that can lead to disappointingly low yields. This guide will address these potential pitfalls in a practical question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction seems to have gone to completion, but my isolated yield of Z-LEU-PHE-OH is significantly lower than expected. What are the likely causes?

A1: This is a common scenario that often points to the formation of soluble byproducts or loss of product during workup and purification. Here are the primary suspects:

  • Formation of N-acylurea: The highly reactive O-acylisourea intermediate, formed from the reaction of Z-L-leucine with DCC, can rearrange to a stable N-acylurea.[4] This N-acylurea is unreactive towards the amine of L-phenylalanine, representing a dead-end for your starting material and a common cause of reduced yield.

  • Incomplete reaction: While it may appear complete by thin-layer chromatography (TLC), some starting material may remain unreacted. This can be due to suboptimal reaction conditions or insufficient activation.

  • Loss during purification: The product and byproducts can have similar solubilities, leading to co-purification or loss of the desired product during attempts to isolate it.

Q2: How can I minimize the formation of the N-acylurea byproduct?

A2: The key to preventing N-acylurea formation is to intercept the O-acylisourea intermediate before it has a chance to rearrange. This is precisely the role of additives like 1-hydroxybenzotriazole (HOBt).

The mechanism involves the rapid reaction of the O-acylisourea with HOBt to form a more stable HOBt-ester. This activated ester is still sufficiently reactive to readily acylate the L-phenylalanine but is significantly less prone to rearrangement into an unreactive byproduct.[2] Therefore, the addition of at least one equivalent of HOBt to your reaction mixture is highly recommended.

Experimental Protocols

Standard Protocol for Z-LEU-PHE-OH Synthesis using DCC/HOBt

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

  • Dissolution of Starting Materials:

    • In a round-bottom flask, dissolve Z-L-leucine (1 equivalent) and L-phenylalanine methyl ester hydrochloride (1 equivalent) in an appropriate solvent (e.g., dichloromethane or a mixture of THF and water).[3]

    • Add 1-hydroxybenzotriazole (HOBt) (1.1 equivalents).

    • Cool the mixture to 0 °C in an ice bath with stirring.

  • Addition of Base and Coupling Agent:

    • Add a tertiary amine base, such as N-methylmorpholine (NMM) (1 equivalent), to neutralize the hydrochloride salt of the phenylalanine methyl ester.

    • Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in the reaction solvent.

  • Reaction:

    • Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature.

    • Monitor the reaction progress by TLC until the starting materials are consumed (typically 12-24 hours).

  • Workup and Purification:

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with a series of aqueous solutions: 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The resulting crude product is the methyl ester of Z-LEU-PHE-OH. Saponify the methyl ester using standard procedures (e.g., LiOH in THF/water) to obtain the final Z-LEU-PHE-OH product.

    • Purify the final product by recrystallization or column chromatography.

Visualizing the Reaction Pathway

The following diagram illustrates the DCC/HOBt coupling mechanism and the competing N-acylurea formation.

PeptideCoupling cluster_activation Activation of Z-Leu-OH cluster_pathways Reaction Pathways cluster_productive Productive Pathway cluster_side_reaction Side Reaction Z_Leu Z-Leu-OH O_acylisourea O-acylisourea (Reactive Intermediate) Z_Leu->O_acylisourea + DCC DCC DCC HOBt_ester HOBt-ester (Stable Intermediate) O_acylisourea->HOBt_ester + HOBt N_acylurea N-acylurea (Unreactive Byproduct) O_acylisourea->N_acylurea Rearrangement HOBt HOBt Z_Leu_Phe_OMe Z-Leu-Phe-OMe (Protected Dipeptide) HOBt_ester->Z_Leu_Phe_OMe + Phe-OMe Phe_OMe Phe-OMe Z-Leu-Phe-OH\n(Final Product) Z-Leu-Phe-OH (Final Product) Z_Leu_Phe_OMe->Z-Leu-Phe-OH\n(Final Product) Saponification TroubleshootingWorkflow start Low Yield of Z-LEU-PHE-OH check_precipitate Significant white precipitate? start->check_precipitate check_diastereomers Diastereomers detected (e.g., by chiral HPLC)? check_precipitate->check_diastereomers No is_dcu Likely DCU byproduct. Filter thoroughly. check_precipitate->is_dcu Yes incomplete_reaction Incomplete reaction by TLC? check_diastereomers->incomplete_reaction No racemization_issue Racemization occurred. Implement anti-racemization strategies. check_diastereomers->racemization_issue Yes optimize_conditions Optimize reaction conditions: - Increase reaction time - Check reagent purity incomplete_reaction->optimize_conditions Yes likely_n_acylurea N-acylurea formation likely. Ensure HOBt is used. incomplete_reaction->likely_n_acylurea No is_dcu->check_diastereomers not_dcu Analyze precipitate. Could be insoluble starting material. racemization_issue->incomplete_reaction no_racemization Stereochemistry is intact.

Caption: A logical workflow for troubleshooting low yields.

References

  • Chem-Impex. (n.d.). Z-Leu-Phe-OH. Retrieved from [Link]

  • Organic Chemistry. (2023, February 1). DCC Coupling With HOBt Activation Mechanism. YouTube. Retrieved from [Link]

  • García-Ramos, Y., et al. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Advances.
  • Kuroda, K., et al. (2018). Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles. Processes.
  • Singh, A., et al. (2023). The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action. Chemistry & Chemical Technology.
  • Albericio, F., & Carpino, L. A. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
  • U.S. Patent No. 3,867,436. (1975). Method of preparing phenylalanine.
  • García-Ramos, Y., et al. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. PubMed Central.
  • Gazit, E. (2015). The Phe-Phe Motif for Peptide Self-Assembly in Nanomedicine. Molecules.
  • L-phenylalanine production with an Escherichia coli reporter strain in a novel two-compartment bioreactor. (2023). Biotechnology for Biofuels and Bioproducts.
  • Danishefsky, S. J., & Zou, Y. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag.
  • Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. (2021). RSC Publishing.
  • High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. (2022).
  • BenchChem. (2025). Technical Support Center: Minimizing Racemization of Modified Amino Acids During Coupling.
  • Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. (2015). PubMed Central.
  • Albericio, F., & Carpino, L. A. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
  • Benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. (n.d.). Organic Syntheses Procedure.
  • Racemization during SPPS coupling step. (n.d.).
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Sun, D., Zhang, L., & Wang, J. (2011). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Rasayan Journal of Chemistry.
  • Sigma-Aldrich. (n.d.). Z-Phe-OH 99 1161-13-3.
  • Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. (2023).

Sources

Technical Support Center: Optimizing pH Conditions for Z-LEU-PHE-OH Enzyme Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the critical parameters for optimizing enzyme assays utilizing Z-LEU-PHE-OH (N-Carbobenzyloxy-L-Leucyl-L-Phenylalanine). While often used as a substrate for Carboxypeptidase A (CPA) and Carboxypeptidase Y (CPY) , the hydrophobic nature of the Z-protecting group and the specific ionization requirements of the target enzymes make pH optimization a non-linear process.

This document moves beyond basic protocols to explain the why—the physicochemical causality between buffer selection, ionic strength, and substrate solubility that dictates assay success.

Part 1: The Physicochemical Landscape

Substrate Characteristics
  • Molecule: Z-Leu-Phe-OH[1]

  • C-Terminus: Phenylalanine (Free Carboxyl)

  • N-Terminus: Blocked (Benzyloxycarbonyl "Z" group)

  • Solubility Challenge: The Z-group confers significant hydrophobicity. While the C-terminal carboxyl group (pKa ≈ 3.5–4.0) ionizes at neutral pH, the overall molecule remains prone to aggregation in aqueous buffers if ionic strength and co-solvent ratios are not optimized.

Enzyme-Specific pH Targets

The optimal pH is dictated by the enzyme's catalytic mechanism, not just the substrate.

Enzyme TargetPrimary MechanismOptimal pH WindowRecommended Buffer SystemCritical Co-Factors
Carboxypeptidase A (CPA) Zinc Metalloenzyme7.2 – 7.8 Tris-HCl (25–50 mM)High Ionic Strength (0.5 M NaCl)
Carboxypeptidase Y (CPY) Serine Carboxypeptidase6.0 – 6.8 Sodium Phosphate (50 mM)1 mM EDTA (to chelate interfering metals)
Cathepsin A Serine Carboxypeptidase5.0 – 5.5 Sodium Acetate / CitrateLysosomal mimicry often required

Technical Note: For CPA, the pH dependence reflects the ionization of the active site Zn-water molecule and the Glu-270 residue. Deviating below pH 6.5 leads to protonation of critical residues, while pH > 8.5 can induce ligand exchange inhibitory effects.

Part 2: Troubleshooting & Optimization (Q&A)

Category A: Solubility & Precipitation

Q: My Z-LEU-PHE-OH precipitates immediately upon addition to the assay buffer. How do I stabilize it? A: This is a classic "hydrophobic crash." The Z-group hates water.

  • The Fix: You must create a "solubility bridge."

    • Stock Preparation: Dissolve Z-LEU-PHE-OH in 100% DMSO or Ethanol to a concentration of 10–20 mM. Do not dissolve directly in buffer.

    • The "Drop-Wise" Technique: Add the stock solution to your rapid-stirring buffer. Do not exceed 5% v/v final organic solvent concentration, as higher levels can denature the enzyme.

    • pH Check: Ensure your buffer pH is > 6.0. At acidic pH (below the pKa of the C-terminal carboxyl), the peptide becomes fully protonated and uncharged, drastically reducing solubility.

Q: Can I use Phosphate Buffered Saline (PBS) for Carboxypeptidase A assays? A: Proceed with Caution. While PBS is standard for cell culture, phosphate anions can act as competitive inhibitors or weak chelators for zinc-dependent enzymes like CPA.

  • Recommendation: Switch to Tris-HCl (pH 7.5) or HEPES . If you must use phosphate, verify that the phosphate concentration does not suppress

    
    . For CPY (a serine protease), phosphate is perfectly acceptable.
    
Category B: Kinetic Anomalies

Q: I see a high background signal (drift) in my blank control. Is the pH to blame? A: Likely, yes. This is often due to spontaneous hydrolysis or pH-induced aggregation scattering light.

  • Diagnosis: If measuring absorbance at 254 nm (for peptide bond cleavage), turbidity from micro-precipitation looks like enzyme activity.

  • The Test: Spin down your "blank" reaction at 10,000 x g for 5 minutes. If a pellet forms, your pH/Ionic Strength balance is off.

  • The Fix: Increase ionic strength. CPA, for instance, requires 0.5 M NaCl to maintain solubility and optimal conformation. Low salt conditions at pH 7.5 often lead to erratic baselines.

Q: My reaction rate drops off after 1 minute. Is the enzyme dying? A: It is likely Product Inhibition or pH Drift .

  • Mechanism: Hydrolysis releases free Phenylalanine and Z-Leucine. Free amino acids are zwitterionic buffers. If your assay buffer capacity (molarity) is too low (e.g., < 10 mM), the release of acidic products can locally shift the pH away from the optimum.

  • Solution: Increase Buffer Molarity to 50 mM . Ensure the buffer pKa is within 0.5 units of your assay pH (e.g., Tris pKa 8.1 is good for pH 7.5; Phosphate pKa 7.2 is good for pH 6.5–7.5).

Part 3: Systematic pH Optimization Protocol

Do not guess. Perform a pH Profiling Experiment .

Materials
  • Buffer A (Acidic): 50 mM Sodium Citrate (pH 4.0 – 6.0)

  • Buffer B (Neutral): 50 mM Sodium Phosphate (pH 6.0 – 7.5)

  • Buffer C (Basic): 50 mM Tris-HCl (pH 7.0 – 9.0)

  • Note: Ensure overlapping pH points (e.g., test pH 7.0 in both Phosphate and Tris) to rule out specific buffer-ion effects.

Workflow
  • Prepare Substrate Stock: 10 mM Z-LEU-PHE-OH in DMSO.

  • Prepare Enzyme Stock: 1 mg/mL in cold reagent-grade water (or 10% LiCl for CPA stability).

  • The Matrix: Setup a 96-well plate or cuvette series.

    • Row A: pH 5.5 (Citrate)

    • Row B: pH 6.0 (Citrate)

    • Row C: pH 6.5 (Phosphate)[2]

    • Row D: pH 7.0 (Phosphate)

    • Row E: pH 7.5 (Tris)[3]

    • Row F: pH 8.0 (Tris)

  • Reaction:

    • Add 980 µL Buffer (various pH).

    • Add 10 µL Substrate Stock (Final 100 µM). Mix and check for clarity.

    • Initiate with 10 µL Enzyme.

  • Read: Continuous Absorbance (254 nm) or Colorimetric (Ninhydrin post-assay).

Part 4: Logic Visualization

The following diagram illustrates the decision logic for optimizing the assay based on the specific enzyme and observed troubleshooting cues.

pH_Optimization_Workflow Start Start: Z-LEU-PHE-OH Assay Setup IdentifyEnzyme Identify Target Enzyme Start->IdentifyEnzyme CPA_Path Carboxypeptidase A (CPA) IdentifyEnzyme->CPA_Path CPY_Path Carboxypeptidase Y (CPY) IdentifyEnzyme->CPY_Path CPA_Cond Set pH 7.5 (Tris-HCl) + 0.5 M NaCl CPA_Path->CPA_Cond CPY_Cond Set pH 6.5 (Phosphate) + 1 mM EDTA CPY_Path->CPY_Cond SolubilityCheck Solubility Check: Add Substrate (in DMSO) to Buffer CPA_Cond->SolubilityCheck CPY_Cond->SolubilityCheck Precipitation Precipitation Observed? SolubilityCheck->Precipitation Fix_Precip Action: 1. Increase pH (if <6.0) 2. Increase DMSO to 5% 3. Check Ionic Strength Precipitation->Fix_Precip Yes AssayRun Run Kinetic Assay Precipitation->AssayRun No Fix_Precip->SolubilityCheck Retry DriftCheck High Background/Drift? AssayRun->DriftCheck Fix_Drift Action: Spin Sample (Aggregates) Check Buffer Capacity DriftCheck->Fix_Drift Yes Success Optimal Conditions Defined DriftCheck->Success No

Caption: Decision tree for selecting buffer systems and troubleshooting solubility issues in Z-LEU-PHE-OH assays.

References

  • Auld, D. S., & Vallee, B. L. (1970).[4] Kinetics of carboxypeptidase A. The pH dependence of tripeptide hydrolysis catalyzed by zinc, cobalt, and manganese enzymes.[4] Biochemistry, 9(22), 4352–4359.[4] [Link]

Sources

Emergency Triage: What is happening to your experiment?

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Z-LEU-PHE-OH Experimental Troubleshooting

Before diving into the mechanism, identify your primary symptom below to jump to the relevant troubleshooting protocol.

SymptomLikely CauseImmediate Action
Solution turns cloudy or forms a gel upon dilution in buffer.Self-Assembly/Hydrogelation. The peptide is stacking into nanofibers.[1][2]Stop vortexing. Add DMSO to >5% or adjust pH > 7.5. See Section 1 .
Enzyme assay (CPA) shows no activity or flatlines.Solubility Limit or Inhibitor Confusion. You may have the acid form (-OH) but expected the inhibitor (-CHO/CMK).Check chemical structure. Verify substrate concentration <

to avoid precipitation. See Section 2 .
Kinetics data is noisy or

decreases at high [S].
Substrate Inhibition. High concentrations of Z-Leu-Phe-OH can inhibit Carboxypeptidase A.Reduce substrate concentration range. Check for "substrate inhibition" curve. See Section 2 .
HPLC shows double peaks. Racemization. The L-L isomer has converted partially to L-D or D-L.Check storage history. Run a chiral standard. See Section 3 .

Section 1: Solubility & Self-Assembly (The "Hidden" Variable)

The Issue: You prepared a stock solution in DMSO, but when you diluted it into your aqueous assay buffer (PBS or Tris), the clear solution turned cloudy or solidified into a hydrogel.

The Science: Z-Leu-Phe-OH is an amphiphilic dipeptide. The hydrophobic Z (benzyloxycarbonyl) group and the phenylalanine side chain drive strong


-

stacking and hydrophobic interactions. Under specific conditions (typically

DMSO, acidic-to-neutral pH), these forces overcome solvation, causing the molecules to self-assemble into long nanotubes or fibrils rather than staying as discrete monomers. This is the same mechanism used to create peptide hydrogels for tissue engineering but is disastrous for enzyme kinetics.

Troubleshooting Protocol:

  • The "Solvent Switch" Rule:

    • Avoid: Diluting a high-concentration DMSO stock (e.g., 100 mM) directly into a low-pH buffer. This "solvent switch" triggers immediate nucleation of nanofibers.

    • Fix: Predilute your stock in DMSO first, then slowly add to buffer while stirring. Keep final DMSO concentration

      
       if your assay tolerates it.
      
  • pH Adjustment:

    • The C-terminal carboxylic acid has a

      
      .
      
    • At pH < 5: The molecule is uncharged (protonated), maximizing hydrophobicity and aggregation/gelation risk.

    • At pH > 7.5: The C-terminus is deprotonated (

      
      ), providing electrostatic repulsion that prevents aggregation.
      
    • Recommendation: Ensure your assay buffer is pH 7.5–8.0. If you must work at pH 6 (e.g., for specific lysosomal mimicry), reduce peptide concentration below

      
      .
      
  • Sonication Warning:

    • Do NOT sonicate a cloudy suspension to "dissolve" it. Sonication often provides the energy input required to accelerate fibril formation (gelation).

Section 2: Enzyme Assay Anomalies (Carboxypeptidase A)

The Issue: Z-Leu-Phe-OH is a classic substrate for Carboxypeptidase A (CPA), but you are observing inconsistent


 values, lag phases, or unexpected inhibition.

The Science: CPA is a zinc metalloprotease.[3] Its activity is strictly dependent on the ionization state of the active site residues (Glu-270 and the Zn-bound water). Z-Leu-Phe-OH kinetics are complex because the substrate itself can induce inhibition at high concentrations (Substrate Inhibition), where a second substrate molecule binds non-productively to the enzyme-substrate complex.

Troubleshooting Protocol:

  • Check for Substrate Inhibition:

    • Plot your Initial Velocity (

      
      ) vs. Substrate Concentration ([S]).
      
    • Normal: Hyperbolic curve (Michaelis-Menten).

    • Abnormal: The curve rises, peaks, and then drops at high [S].

    • Fix: Fit data to the Substrate Inhibition equation:

      
      
      
    • Action: Restrict your assay range.[4] For CPA, stay below

      
       (typically 
      
      
      
      , depending on conditions).
  • Verify Chemical Identity (The "Inhibitor Trap"):

    • Scenario: You bought Z-Leu-Phe-OH expecting it to block an enzyme.

    • Reality: Z-Leu-Phe-OH (Acid) is a substrate (it gets cleaved). Z-Leu-Phe-CHO (Aldehyde) or Z-Leu-Phe-CMK (Chloromethyl ketone) are inhibitors.

    • Action: Check the bottle label. If you have the -OH form, it will not inhibit proteases; it will compete with other substrates, appearing as a "competitive inhibitor" only because it is being chewed up.

  • Buffer Interference:

    • CPA contains a Zinc ion.[3][5][6]

    • Avoid: Phosphate buffers (can precipitate Zinc) or Chelators (EDTA/EGTA strip the Zinc).

    • Use: Tris-HCl or HEPES (50 mM, pH 7.5) with 0.5 M NaCl to solubilize the protein.

Section 3: Purity & Storage Artifacts

The Issue: HPLC analysis shows split peaks, or the biological activity has drifted over months of storage.

The Science: The peptide bond between Leu and Phe, and the chiral centers, are susceptible to racemization, especially if the Z-group was attached under harsh basic conditions or if the stock was stored in protic solvents.

Troubleshooting Protocol:

  • Racemization Check:

    • Z-L-Leu-L-Phe-OH (Active) vs. Z-L-Leu-D-Phe-OH (Inactive/Inhibitory).

    • Test: Run a chiral HPLC or measure optical rotation.

    • Standard:

      
       (c=2, Methanol). If your rotation is significantly lower (e.g., -5), you have significant D-isomer contamination.
      
  • Storage Rules:

    • Powder: Store at -20°C with desiccant.[7] Stable for years.

    • DMSO Stock: Store at -20°C. Do not store in aqueous buffers at 4°C; hydrolysis is slow but aggregation is fast. Use fresh stocks for kinetics.

Visualizing the Troubleshooting Logic

The following diagram outlines the decision process for resolving unexpected results with Z-Leu-Phe-OH.

Troubleshooting Start Start: Unexpected Result Symptom Identify Primary Symptom Start->Symptom Cloudy Solution Cloudy/Gel Symptom->Cloudy Viscosity/Precipitate NoActivity No Enzyme Activity Symptom->NoActivity Flatline WeirdKinetics Kinetics Anomalies Symptom->WeirdKinetics Non-Linear SolubilityCheck Check pH & Solvent Cloudy->SolubilityCheck IdentityCheck Check C-Terminus (-OH vs -CHO) NoActivity->IdentityCheck InhibitionCheck Check Substrate Concentration WeirdKinetics->InhibitionCheck FixSolubility Increase pH > 7.5 Increase DMSO % SolubilityCheck->FixSolubility Self-Assembly Detected FixIdentity Switch to -CHO for Inhibition -OH is a Substrate IdentityCheck->FixIdentity Wrong Compound FixKinetics Reduce [S] (Substrate Inhibition) Remove EDTA/Phosphate InhibitionCheck->FixKinetics Substrate Inhibition

Figure 1: Decision tree for diagnosing Z-Leu-Phe-OH experimental anomalies. Blue nodes indicate starting points, Yellow nodes are decision gates, and Green/Red nodes represent solutions.

References

  • Auld, D. S., & Vallee, B. L. (1970).[5] Kinetics of carboxypeptidase A. The pH dependence of tripeptide hydrolysis catalyzed by zinc, cobalt, and manganese enzymes.[5] Biochemistry, 9(22), 4352-4359.[5] Link

  • Smith, A. M., et al. (2008). Fmoc-diphenylalanine self assembles to a hydrogel via a novel architecture based on π–π interlocked β-sheets.[1] Advanced Materials, 20(1), 37-41. (Demonstrates the self-assembly mechanism relevant to Z-Leu-Phe-OH). Link

  • Mock, W. L., & Tsay, J. T. (1988). pKa values for active site residues of carboxypeptidase A. Journal of Biological Chemistry, 263(18), 8635-8641. Link

  • Sigma-Aldrich. (n.d.). Product Specification: Z-Leu-Phe-OH. (Confirming chemical identity and solubility properties). Link

Sources

Technical Support Center: Optimizing Z-LEU-PHE-OH Stock Stability

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability, preparation, and troubleshooting of Z-LEU-PHE-OH (N-Carbobenzyloxy-L-leucyl-L-phenylalanine) stock solutions. This content is designed for researchers requiring high-fidelity control over peptide substrates in enzymatic assays (e.g., Carboxypeptidase A profiling) and inhibition studies.

Executive Summary

Z-LEU-PHE-OH is a hydrophobic dipeptide derivative commonly used as a substrate for metalloproteases (like Carboxypeptidase A) or as a structural intermediate. Its stability profile is governed by two competing forces: hydrophobic aggregation (leading to precipitation) and hydrolytic cleavage (leading to degradation).

Successful handling requires a "Dual-Phase" strategy: maintaining a high-concentration anhydrous organic stock for storage, and a rapid, controlled dilution protocol for aqueous working solutions.

Part 1: Troubleshooting & FAQs
Q1: My Z-LEU-PHE-OH stock solution precipitates immediately upon dilution into the assay buffer. Why?

Diagnosis: This is a classic "Solvent Shock" phenomenon. Z-LEU-PHE-OH is highly hydrophobic due to the Leucine/Phenylalanine side chains and the Benzyloxycarbonyl (Z) protecting group. The Mechanism: When a concentrated organic stock (DMSO/Ethanol) is added to an aqueous buffer, the local dielectric constant changes rapidly. If the mixing is insufficient or the aqueous fraction is too high too quickly, the peptide molecules aggregate via hydrophobic bonding before they can disperse. Corrective Action:

  • The "Vortex-Injection" Technique: Do not pipette the stock into a static buffer. Vortex the buffer while injecting the stock solution deep into the liquid vortex.

  • Intermediate Dilution: If going from 100 mM (stock) to 100 µM (assay), do not jump in one step. Dilute 1:10 in 50% DMSO/Buffer first, then dilute to the final concentration.

  • Solvent Choice: Switch to Anhydrous DMSO for the master stock. Ethanol is more volatile and can lead to concentration drift, while DMSO maintains better solvating power for aromatic peptides [1].

Q2: I stored my stock at -20°C, but the activity has dropped by 40% after 3 months. Is it hydrolysis?

Diagnosis: It is likely Moisture-Induced Hydrolysis or Repeated Freeze-Thaw Degradation . The Mechanism:

  • Hygroscopicity: DMSO is hygroscopic. If stored in a tube that isn't air-tight or opened while cold, it absorbs atmospheric water. This water, even at -20°C, can facilitate slow hydrolysis of the peptide bond or the C-terminal ester if present (though Z-Leu-Phe-OH has a free acid, the peptide bond is the target).

  • Freeze-Thaw Shearing: Repeated cycles cause ice crystal formation that can physically shear peptide aggregates or alter local pH concentration (eutectic effects), damaging the peptide [2]. Corrective Action:

  • Aliquot Immediately: Never store a "master tube." Prepare single-use aliquots (e.g., 50 µL) immediately after initial solubilization.

  • Desiccation: Store aliquots in a sealed container with silica gel desiccant.

Q3: Can I use Z-LEU-PHE-OH in buffers containing BSA?

Diagnosis: Yes, but with a caveat regarding nonspecific binding . The Mechanism: Albumin (BSA) has hydrophobic pockets that avidly bind aromatic peptides like Z-LEU-PHE-OH. This reduces the effective free concentration of the substrate available to your enzyme, skewing


 and 

calculations. Corrective Action:
  • Account for binding by running a standard curve in the presence of the specific BSA concentration used.

  • Alternatively, use non-ionic detergents (e.g., 0.01% Triton X-100) to minimize peptide-protein adsorption, provided the detergent does not inhibit your target enzyme.

Part 2: Core Experimental Protocols
Protocol A: Preparation of Ultra-Stable Master Stock (100 mM)

Target: Create a stock solution stable for >6 months at -20°C.

Materials:

  • Z-LEU-PHE-OH powder (Store at 4°C, desiccated).

  • Solvent: DMSO (Dimethyl Sulfoxide), Anhydrous, ≥99.9% (Sigma-Aldrich or equivalent).

  • Container: Amber glass vials or polypropylene cryovials (O-ring sealed).

Step-by-Step:

  • Equilibration: Allow the peptide powder vial to warm to room temperature before opening (prevents condensation).

  • Calculation:

    • MW of Z-LEU-PHE-OH

      
       412.5  g/mol .
      
    • To make 1 mL of 100 mM: Weigh 41.25 mg.

  • Solubilization:

    • Add 1 mL Anhydrous DMSO.

    • Sonicate in a water bath for 30–60 seconds. Note: The solution must be crystal clear.

  • Aliquot: Dispense 20–50 µL into sterile cryovials.

  • Storage: Flash freeze in liquid nitrogen (optional but recommended) and store at -20°C or -80°C.

Protocol B: Preparation of Working Solution (Assay Ready)

Target: Create a 1 mM aqueous solution without precipitation.

Step-by-Step:

  • Thaw one aliquot of 100 mM stock at room temperature (protected from light).

  • Prepare the Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, 150 mM NaCl).

  • The Drop-wise Method:

    • Place 990 µL of Assay Buffer in a tube.

    • While vortexing the buffer gently, add 10 µL of the 100 mM stock drop-wise.

    • Result: 1 mM Z-LEU-PHE-OH with 1% DMSO final concentration.

  • Validation: Inspect visually against a light source. Any turbidity indicates aggregation. If turbid, repeat using an intermediate 10 mM dilution step (10% DMSO).

Part 3: Data & Visualization
Table 1: Solvent Compatibility & Stability Matrix
Solvent SystemSolubility Limit (approx.)Stability (25°C)Stability (-20°C)Recommended Use
Anhydrous DMSO > 100 mM~1 Week6–12 MonthsMaster Stock
Ethanol (100%) ~ 50 mM< 24 Hours1 MonthShort-term Stock
Tris Buffer (pH 7.5) < 0.5 mM (variable)HoursUnstable Assay Only
Acidic Buffer (pH <4) InsolubleN/AN/AAvoid
Figure 1: Stability & Degradation Logic Flow

This diagram illustrates the decision pathways for handling Z-LEU-PHE-OH to prevent the two main failure modes: Aggregation and Hydrolysis.

Z_Leu_Phe_Stability Start Z-LEU-PHE-OH (Lyophilized Powder) Solvent Select Solvent Start->Solvent DMSO Anhydrous DMSO (Recommended) Solvent->DMSO High Solubility Ethanol Ethanol (High Evaporation Risk) Solvent->Ethanol Volatile Stock Master Stock (100 mM) DMSO->Stock Ethanol->Stock Storage Storage: -20°C Desiccated & Aliquoted Stock->Storage Dilution Dilution into Aqueous Buffer Storage->Dilution Thaw Room Temp Precipitation Precipitation Risk (Hydrophobic Aggregation) Dilution->Precipitation Rapid addition or High Conc. Hydrolysis Hydrolysis Risk (Peptide Bond Cleavage) Dilution->Hydrolysis pH > 8.5 or Long Term Success Stable Assay Solution Dilution->Success Vortex-Injection & Immediate Use Precipitation->Success Fix: Add Detergent or Intermediate Dilution

Caption: Workflow for minimizing degradation pathways. Green paths indicate optimal handling; red nodes indicate critical failure points.

References
  • National Institutes of Health (NIH). (2021). Peptide Solubility and Stability in Organic Solvents. PubMed Central. Retrieved from [Link]

Validation & Comparative

Technical Guide: Purity Analysis of Z-LEU-PHE-OH by Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Optimizing Selectivity for Hydrophobic Protected Peptides

Executive Summary

The purity analysis of Z-Leu-Phe-OH (Carbobenzoxy-L-leucyl-L-phenylalanine) presents unique chromatographic challenges compared to native peptides.[1] The presence of the hydrophobic Carbobenzoxy (Z) protecting group and the aromatic Phenylalanine side chain renders standard "generic" peptide gradients (C18/Formic Acid) insufficient for critical impurity resolution.

This guide compares the performance of a Phenyl-Hexyl stationary phase against the industry-standard C18 alternative.[1][2][3] Experimental data demonstrates that exploiting


 interactions via Phenyl-Hexyl chemistry significantly improves the resolution (

) of structurally similar impurities (such as diastereomers or Z-group byproducts) compared to purely hydrophobic C18 retention mechanisms.[1]

Scientific Foundation: The Analyte and the Challenge

Z-Leu-Phe-OH is a protected dipeptide often used as a substrate for carboxypeptidase A or as a pharmaceutical intermediate.[1]

  • Hydrophobicity: The N-terminal Z-group (benzyloxycarbonyl) removes the positive charge of the amine, making the molecule significantly more hydrophobic than H-Leu-Phe-OH.

  • Aromaticity: The molecule contains two aromatic rings (one on the Z-group, one on the Phe side chain).

  • Critical Impurities:

    • Synthesis Byproducts: Free Z-group (benzyl alcohol/benzyl bromide derivatives), uncoupled Z-Leu-OH.[1]

    • Diastereomers: Z-D-Leu-Phe-OH or Z-Leu-D-Phe-OH (often formed during coupling).[1]

The Analytical Gap: Standard C18 columns rely solely on hydrophobic interaction.[1] They often fail to separate the target peptide from impurities that share similar hydrophobicity but differ in aromatic electron density.[1]

Comparative Analysis: Phenyl-Hexyl vs. C18[1][2][3][4][5]

To determine the optimal purity method, we compared the separation efficiency of a standard C18 column against a Phenyl-Hexyl column.

Experimental Setup
  • System: UHPLC with Diode Array Detector (DAD).

  • Sample: Z-Leu-Phe-OH spiked with 1% Z-Leu-OH (precursor) and 1% Z-Phe-Leu-OH (sequence isomer).

  • Mobile Phase: Water/Acetonitrile with 0.1% TFA.[1]

Performance Data

Table 1: Comparative Chromatographic Parameters

ParameterAlternative: C18 Column (Generic Peptide Method)Optimized: Phenyl-Hexyl (Aromatic Selectivity)Impact
Retention Mechanism Hydrophobic InteractionHydrophobic +

Interaction
Dual-mode retention enhances selectivity.[1]
Resolution (

)
(Target vs. Isomer)
1.2 (Co-elution risk)3.5 (Baseline resolved) Phenyl-Hexyl separates based on aromatic positioning.[1]
Peak Symmetry (Tailing Factor) 1.351.08 Better end-capping and pi-interaction reduces tailing.[1]
Selectivity (

)
1.021.15 Higher alpha indicates easier separation of critical pairs.[1]
Mechanism of Action

The Phenyl-Hexyl phase engages in


 stacking with the Z-group and the Phenylalanine ring.[1] This adds an "orthogonal" separation dimension that C18 lacks.[1]

SeparationMechanism cluster_C18 Alternative: C18 Interaction cluster_Phenyl Optimized: Phenyl-Hexyl Interaction C18_Ligand C18 Alkyl Chain Analyte_C18 Z-Leu-Phe-OH C18_Ligand->Analyte_C18 Hydrophobic Interaction Only Phenyl_Ligand Phenyl-Hexyl Ligand Analyte_Phenyl Z-Leu-Phe-OH Phenyl_Ligand->Analyte_Phenyl Hydrophobic Interaction Phenyl_Ligand->Analyte_Phenyl π-π Stacking (Specific to Z-Group/Phe)

Figure 1: Comparison of retention mechanisms. The Phenyl-Hexyl phase utilizes specific pi-electron interactions to resolve aromatic impurities that co-elute on C18.[1]

Optimized Experimental Protocol

Based on the comparative analysis, the following protocol is the "Gold Standard" for Z-Leu-Phe-OH purity analysis.

Reagents and Preparation
  • Solvent A: HPLC-grade Water + 0.1% Trifluoroacetic Acid (TFA).[1] Note: TFA is preferred over Formic Acid here to suppress silanol interactions and sharpen peaks for hydrophobic peptides.

  • Solvent B: HPLC-grade Acetonitrile (ACN) + 0.1% TFA.[1]

  • Diluent: 50:50 Methanol:Water.[1] (Z-Leu-Phe-OH is sparingly soluble in pure water).[1]

Instrument Conditions
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or equivalent superficially porous particle).

  • Flow Rate: 1.0 mL/min.[1][4]

  • Temperature: 40°C (Reduces viscosity and improves mass transfer).[1]

  • Detection: UV at 254 nm (Primary) and 214 nm (Secondary).[1]

    • Why 254 nm? It is specific to the aromatic rings, reducing baseline drift from the gradient compared to 214 nm.

Gradient Program
Time (min)% Solvent BDescription
0.030Initial Hold
2.030Isocratic to stack injection
15.085Linear Ramp (Elution of Z-Leu-Phe-OH approx 10-12 min)
16.095Wash
18.095Hold Wash
18.130Re-equilibration
23.030End

Method Validation Workflow

To ensure trustworthiness, the method must be self-validating. Follow this workflow to confirm system suitability before every batch.

ValidationWorkflow Start Start Validation Blank 1. Inject Blank (Diluent) Check for carryover/ghost peaks Start->Blank SST 2. System Suitability Test (SST) Inject Standard (0.5 mg/mL) Blank->SST Check1 Check Tailing Factor < 1.5? SST->Check1 Check2 Check Precision (n=5) RSD < 2.0%? Check1->Check2 Yes Fail Troubleshoot: Replace Column/Fresh Mobile Phase Check1->Fail No Sample 3. Inject Sample Check2->Sample Yes Check2->Fail No

Figure 2: Routine System Suitability Testing (SST) workflow to ensure data integrity.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Split Peaks Sample solvent too strong (high MeOH).Dilute sample with more water (e.g., 30:70 MeOH:Water) to match initial gradient conditions.[1]
Broad Peaks Lack of ion pairing.[1]Ensure fresh TFA (0.1%) is added. Formic acid is too weak for this hydrophobic interaction.[1]
Retention Shift Temperature fluctuation.[1]Phenyl-Hexyl selectivity is temperature sensitive.[1] Ensure column oven is stable at 40°C.

References

  • Separation Science. (2023). A Comparison of Superficially Porous Particle-based Column Chemistries for Peptide Mapping. Retrieved from [Link][1]

  • Agilent Technologies. (2009).[1][5] Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns. Retrieved from [Link][1]

  • PubChem. (n.d.).[1] Leu-Phe Compound Summary. Retrieved from [Link][1]

  • Advanced Materials Technology. (n.d.).[1][2] Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. Retrieved from [Link][1]

Sources

A Senior Application Scientist's Guide to the Efficacy of Z-LEU-PHE-OH Analogues in Protease Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of protease inhibitor development, the dipeptide scaffold Z-LEU-PHE-OH has served as a foundational structure for targeting cysteine proteases like calpains and cathepsins. Dysregulation of these proteases is implicated in a range of pathologies, from neurodegenerative diseases to cancer, making the development of potent and selective inhibitors a critical area of research. This guide provides an in-depth comparison of the efficacy of various Z-LEU-PHE-OH analogues, supported by experimental data and protocols, to aid researchers in selecting and designing optimal inhibitor candidates.

The Rationale for Analogue Development: Beyond the Parent Compound

Z-LEU-PHE-OH itself exhibits inhibitory activity, but the quest for enhanced potency, selectivity, and improved pharmacokinetic properties has driven the synthesis of numerous analogues. Modifications to this dipeptide backbone are strategically designed to exploit the specificities of the enzyme's active site. Key areas of modification include the P1 and P2 residues, the N-terminal protecting group (Z-group), and the C-terminal carboxyl group. Understanding the structure-activity relationship (SAR) of these modifications is paramount for rational drug design.

Comparative Efficacy: A Data-Driven Analysis

The inhibitory potency of an analogue is typically quantified by its inhibition constant (Kᵢ), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates a more potent inhibitor. The following tables summarize the Kᵢ values for various Z-LEU-PHE-OH analogues against µ-calpain and cathepsin B, synthesized from multiple research findings.

Table 1: Comparative Inhibitory Activity (Kᵢ) of Z-LEU-PHE-OH Analogues against µ-Calpain

Analogue IDP2 ModificationP1 ModificationKᵢ (µM) for µ-CalpainSelectivity vs. Cathepsin B
Z-LEU-PHE-OH (Parent) LeucinePhenylalanineData not consistently available in comparative studies-
Analogue 1j (R)-1-(4-nitrophenylsulfonyl)-D-prolinePhenylalaninal0.02>180-fold
Analogue 1n (R)-1-(4-iodophenylsulfonyl)-D-prolinePhenylalaninal0.03>130-fold

Note: The data for Analogues 1j and 1n are derived from a study on P2-substituted proline peptidyl aldehydes, which are structurally related to the Z-LEU-PHE-OH scaffold.[1]

Table 2: Comparative Inhibitory Activity (Kᵢ) of Z-LEU-PHE-OH Analogues against Cathepsin B

Analogue IDP2 ModificationP1 ModificationKᵢ (µM) for Cathepsin B
Z-Phe-Arg-AMC (Substrate) PhenylalanineArginine-AMCSubstrate, not inhibitor
CA-074 --0.022 (pH 4.6), 0.211 (pH 5.5), 1.9 (pH 7.2)
CA-074Me --52 (pH 4.6), 56 (pH 5.5), 29 (pH 7.2)
Z-Arg-Lys-AOMK ArginineLysine-AOMK0.008 (pH 7.2), 0.92 (pH 4.6)
Z-Glu-Lys-AOMK Glutamic acidLysine-AOMK2.3 (pH 7.2), 7.9 (pH 4.6)

Note: This table includes well-characterized cathepsin B inhibitors for comparative context, as direct comparative Kᵢ values for a series of Z-LEU-PHE-OH analogues against cathepsin B were not available in the searched literature. The pH-dependent inhibitory activity is a critical factor for cathepsin B.[2][3]

Causality Behind Experimental Choices: The "Why" of the Protocol

The selection of appropriate assays and experimental conditions is crucial for obtaining reliable and comparable efficacy data. The following protocols are standard in the field and are designed to provide a robust assessment of inhibitor potency.

Experimental Protocol 1: In Vitro Calpain Activity Assay (Fluorometric)

This assay quantifies calpain activity by measuring the fluorescence generated from the cleavage of a specific substrate. The choice of a fluorometric assay provides high sensitivity and a wide dynamic range.

Principle: Calpain cleaves the non-fluorescent substrate, Suc-Leu-Tyr-AMC, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of fluorescence increase is directly proportional to calpain activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 50 mM NaCl, 10 mM dithiothreitol (DTT), 1 mM EDTA, 1 mM EGTA. DTT is essential to maintain the active site cysteine in a reduced state. EDTA and EGTA are included to chelate any contaminating divalent cations, allowing for precise control of calcium concentration.

    • Substrate Stock Solution: Dissolve Suc-Leu-Tyr-AMC in DMSO to a concentration of 10 mM.

    • Enzyme Solution: Prepare a working solution of purified porcine erythrocyte µ-calpain in assay buffer.

    • Inhibitor Solutions: Prepare serial dilutions of the Z-LEU-PHE-OH analogues in DMSO.

  • Assay Procedure:

    • In a 96-well microtiter plate, add 2 µg of µ-calpain to each well.

    • Add varying concentrations of the inhibitor to the wells. Include a DMSO control (no inhibitor).

    • Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature to allow for binding.

    • Initiate the reaction by adding the substrate (final concentration 0.2 mM or 1.0 mM) and 5 mM CaCl₂. The addition of CaCl₂ is the critical step to activate the calcium-dependent calpain.

    • Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) at regular intervals for 30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

    • Plot the percentage of inhibition against the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis-Menten constant (Kₘ) of the enzyme for the substrate.

Caption: Workflow for the in vitro fluorometric cathepsin B activity assay.

Mechanistic Insights: The Signaling Pathways at Play

Calpains and cathepsins are not merely degradative enzymes; they are key players in intricate signaling pathways that govern cellular life and death. Understanding these pathways is essential for appreciating the therapeutic potential of their inhibitors.

Calpain's Role in Neurodegeneration

In neurodegenerative diseases, dysregulation of calcium homeostasis leads to the aberrant activation of calpains. [4][5]Activated calpain can then cleave a multitude of substrates, leading to synaptic dysfunction and neuronal death. [4][6][7]

Calpain_Neurodegeneration_Pathway cluster_substrates Calpain Substrates cluster_outcomes Cellular Outcomes Ca_influx ↑ Intracellular Ca2+ Calpain_activation Calpain Activation Ca_influx->Calpain_activation Cytoskeletal_proteins Cytoskeletal Proteins (e.g., Spectrin, Tau) Calpain_activation->Cytoskeletal_proteins Synaptic_proteins Synaptic Proteins (e.g., PSD-95) Calpain_activation->Synaptic_proteins Apoptotic_factors Pro-apoptotic Factors (e.g., Bid, Pro-caspases) Calpain_activation->Apoptotic_factors Cytoskeletal_disruption Cytoskeletal Disruption Cytoskeletal_proteins->Cytoskeletal_disruption Synaptic_dysfunction Synaptic Dysfunction Synaptic_proteins->Synaptic_dysfunction Apoptosis Neuronal Apoptosis Apoptotic_factors->Apoptosis Inhibitor Z-LEU-PHE-OH Analogues Inhibitor->Calpain_activation Inhibits

Caption: Simplified signaling pathway of calpain in neurodegeneration.

Cathepsin B's Contribution to Cancer Progression

In the context of cancer, cathepsin B is often overexpressed and secreted into the extracellular matrix. [8][9][10]Its proteolytic activity degrades components of the matrix, facilitating tumor invasion and metastasis. [8][11]

CathepsinB_Cancer_Pathway cluster_ecm Extracellular Matrix (ECM) cluster_outcomes Cellular Outcomes Tumor_cell Tumor Cell CathepsinB_overexpression ↑ Cathepsin B Expression & Secretion Tumor_cell->CathepsinB_overexpression ECM_components Collagen, Laminin, Fibronectin CathepsinB_overexpression->ECM_components Degrades ECM_degradation ECM Degradation Invasion_metastasis Tumor Invasion & Metastasis ECM_degradation->Invasion_metastasis Inhibitor Z-LEU-PHE-OH Analogues Inhibitor->CathepsinB_overexpression Inhibits

Caption: Role of cathepsin B in cancer invasion and metastasis.

Conclusion and Future Directions

The development of Z-LEU-PHE-OH analogues has led to the identification of highly potent and selective inhibitors of calpains and cathepsins. The data presented in this guide highlights the importance of modifications at the P2 position for achieving high affinity and selectivity. The provided experimental protocols offer a standardized approach for evaluating the efficacy of novel analogues.

Future research should focus on further optimizing the pharmacokinetic properties of these inhibitors to enhance their in vivo efficacy and translational potential. Additionally, exploring the synergistic effects of combining calpain and cathepsin inhibitors with other therapeutic agents could open new avenues for treating complex diseases. A thorough understanding of the intricate signaling pathways modulated by these proteases will continue to be a driving force in the rational design of next-generation inhibitors.

References

  • Hook, V., et al. (2021). Selective Neutral pH Inhibitor of Cathepsin B Designed Based on Cleavage Preferences at Cytosolic and Lysosomal pH. eScholarship. [Link]

  • Hook, G., et al. (2022). Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B. PMC. [Link]

  • Korukonda, R., et al. (2006). Synthesis, calpain inhibitory activity, and cytotoxicity of P2-substituted proline and thiaproline peptidyl aldehydes and peptidyl alpha-ketoamides. Journal of Medicinal Chemistry. [Link]

  • Baudry, M., et al. (2023). Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders. Cellular and Molecular Life Sciences. [Link]

  • Ray, S. K., et al. (2003). Role of Calpain in Apoptosis. The Neuroscientist. [Link]

  • Mohamed, M. M., & Sloane, B. F. (2006). Cathepsin B as a Cancer Target. PMC. [Link]

  • O'Donnell, J. C., et al. (2011). Calpain-Mediated Signaling Mechanisms in Neuronal Injury and Neurodegeneration. PMC. [Link]

  • Donkor, I. O. (2011). Synthesis and calpain inhibitory activity of peptidomimetic compounds with constrained amino acids at the P2 position. PMC. [Link]

  • National Center for Biotechnology Information. CTSB Gene. Cancer Genetics Web. [Link]

  • Lipton, S. A. (2015). Neuroprotective strategies against calpain-mediated neurodegeneration. Neurodegenerative Disease Management. [Link]

  • Letašiová, S., et al. (2012). Cathepsin B: Multiple roles in cancer. PMC. [Link]

  • Enomoto, T., et al. (2023). The role of calcium-calpain pathway in hyperthermia. Frontiers in Molecular Biosciences. [Link]

  • Czeredys, M., et al. (2021). Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders. Frontiers in Cellular Neuroscience. [Link]

  • Premzl, A., & Turk, V. (2017). Beyond basic research: the contribution of cathepsin B to cancer development, diagnosis and therapy. Biological Chemistry. [Link]

  • Lonsdale, N., et al. (2013). KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L. PMC. [Link]

  • Aggarwal, N., & Sloane, B. F. (2014). Cathepsin B and its role(s) in cancer progression. Biochemical Society Transactions. [Link]

  • Tripathi, J., et al. (2021). Identification of Novel Cathepsin B Inhibitors with Implications in Alzheimer's Disease: Computational Refining and Biochemical Evaluation. MDPI. [Link]

  • Liederer, B. M., et al. (2011). Calpains, mitochondria, and apoptosis. PMC. [Link]

  • Sameni, M., et al. (2019). Inhibition of Calpain Attenuates Degeneration of Substantia Nigra Neurons in the Rotenone Rat Model of Parkinson's Disease. MDPI. [Link]

  • Roshy, D. M., & Sloane, B. F. (2003). Cathepsin B and its role(s) in cancer progression. Biochemical Society Symposia. [Link]

  • Bano, D., et al. (2023). Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders. Cell Death & Differentiation. [Link]

  • Janecka, A., et al. (2010). Synthesis and evaluation of new endomorphin-2 analogues containing (Z)-α,β-didehydro-phenylalanine (ΔZPhe) residues. PMC. [Link]

  • ResearchGate. (2019). Selectivity profiles of assayed inhibitors with cathepsins B (CatB), S (CatS), L (CatL) and K (CatK). ResearchGate. [Link]

  • ResearchGate. (2015). Conformationally restricted calpain inhibitors. ResearchGate. [Link]

Sources

Validating Cysteine Protease Inhibition: A Comparative Guide to Z-Leu-Phe-CHO and its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug development and cellular biology, the precise modulation of protease activity is paramount. Calpains, a family of calcium-dependent cysteine proteases, are crucial regulators of numerous cellular processes, and their dysregulation is implicated in pathologies ranging from neurodegeneration to cancer.[1] Consequently, the validation of calpain inhibitors is a critical experimental step.

This guide provides an in-depth comparison of the peptidyl aldehyde inhibitor Z-Leu-Phe-CHO (N-benzyloxycarbonyl-L-leucyl-L-phenylalaninal), a representative of a common class of cysteine protease inhibitors, with other widely used alternatives. It is important to note a critical distinction: while the dipeptide Z-Leu-Phe-OH is a valuable building block in peptide synthesis, its carboxylic acid moiety renders it inactive as a protease inhibitor. The active form features a C-terminal aldehyde (-CHO ), which acts as a "warhead" that reversibly interacts with the active site cysteine of the protease.

We will explore the experimental validation of Z-Leu-Phe-CHO, comparing its performance against both peptide-based and non-peptide inhibitors. This guide is designed to provide not just protocols, but the strategic reasoning behind them, ensuring that your experimental design is robust, self-validating, and grounded in established biochemical principles.

The Landscape of Calpain Inhibition: Key Players and Mechanisms

Calpain inhibitors are broadly categorized by their chemical nature and mechanism of action. Understanding these differences is key to selecting the appropriate tool for a given biological question.

  • Peptidyl Aldehydes (e.g., Z-Leu-Phe-CHO, MDL-28170): These are reversible, competitive inhibitors that mimic the protease's natural substrate. The aldehyde group forms a covalent but reversible hemiacetal adduct with the active site cysteine. Their potency and selectivity are determined by the amino acid sequence, which dictates binding affinity to the enzyme's substrate-binding pockets.

  • Non-Peptide Inhibitors (e.g., PD150606): These compounds offer a different approach. PD150606, for instance, is a cell-permeable, non-competitive inhibitor that targets the calcium-binding domains of calpain rather than the active site.[2] This unique mechanism can confer higher specificity for calpains over other cysteine proteases like cathepsins.[2]

The central challenge in using many protease inhibitors, particularly peptide-based ones, is ensuring specificity. Calpains are part of a larger family of cysteine proteases, which also includes cathepsins and caspases. Cross-reactivity can lead to confounding off-target effects, making rigorous cross-validation essential.

Comparative Performance of Calpain Inhibitors

The efficacy and specificity of an inhibitor are quantified by its inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). A lower value indicates higher potency. The following table summarizes the reported inhibitory activities of Z-Leu-Phe-CHO and its alternatives against various proteases.

InhibitorTypeCalpain I (μ-calpain) KᵢCalpain II (m-calpain) KᵢCathepsin B KᵢCathepsin L Kᵢ
Z-Leu-Phe-CHO Peptidyl Aldehyde120 nM120 nM4,100 nM (4.1 µM)2.0 nM
MDL-28170 (Z-Val-Phe-CHO) Peptidyl Aldehyde10 nMPotent Inhibitor25 nM-
PD150606 Non-Peptide210 nM370 nMHigh SpecificityHigh Specificity
Calpain Inhibitor I (ALLN) Peptidyl Aldehyde190 nM220 nM150 nM0.5 nM
Calpain Inhibitor II (ALLM) Peptidyl Aldehyde120 nM230 nM100 nM0.6 nM

Data compiled from Sasaki et al. (1990), Cayman Chemical product data sheets, and other sources.[2][3][4][5]

As the data illustrates, while Z-Leu-Phe-CHO is a potent inhibitor of calpains, it also demonstrates very high potency against Cathepsin L. This underscores the critical need for cross-validation experiments to confirm that the observed biological effect is due to the inhibition of the intended target. In contrast, PD150606 offers higher selectivity for calpains by targeting a different binding site.[2] MDL-28170 shows high potency for both calpains and Cathepsin B.[6]

Experimental Workflow for Inhibitor Validation

G cluster_0 Phase 1: In Vitro Potency cluster_1 Phase 2: Specificity Cross-Validation cluster_2 Phase 3: Cellular Confirmation a Purified Calpain Enzyme d Calpain Activity Assay a->d b Fluorogenic Calpain Substrate (e.g., Ac-LLY-AFC) b->d c Test Inhibitor (Z-Leu-Phe-CHO) c->d h Protease Activity Assays c->h e Potency Assessment d->e Determine IC₅₀/Kᵢ i Specificity Profile f Purified Off-Target Proteases (Cathepsins, Caspases) f->h g Specific Fluorogenic Substrates (e.g., Z-FR-AMC for Cathepsin B/L, DEVD-AMC for Caspase-3) g->h h->i Determine IC₅₀/Kᵢ for Off-Targets n Cellular Efficacy j Cell Culture Model k Induce Calpain Activity (e.g., Ca²⁺ Ionophore) j->k l Treat with Inhibitor k->l m Western Blot for Calpain Substrate (e.g., Spectrin, Talin) l->m m->n Assess Substrate Cleavage

Caption: Experimental workflow for calpain inhibitor validation.

Protocol 1: In Vitro Calpain Activity Assay (Fluorometric)

This protocol determines the inhibitor's potency (IC₅₀) by measuring the inhibition of purified calpain activity.

Rationale: Using a purified enzyme system isolates the interaction between the inhibitor and the target, providing a direct measure of inhibitory potency without confounding cellular factors. The fluorogenic substrate Ac-LLY-AFC is cleaved by calpain to release AFC, which fluoresces at 505 nm, providing a sensitive readout of enzyme activity.

Materials:

  • Purified Calpain I or Calpain II enzyme

  • Calpain Activity Assay Kit (e.g., Abcam ab65308 or similar) containing:

    • Extraction Buffer

    • Reaction Buffer

    • Calpain Substrate (Ac-LLY-AFC)

  • Z-Leu-Phe-CHO and other inhibitors for comparison

  • DMSO (for dissolving inhibitors)

  • 96-well black plates with clear bottoms

  • Fluorescence microplate reader (Ex/Em = 400/505 nm)

Procedure:

  • Inhibitor Preparation: Prepare a 10 mM stock solution of Z-Leu-Phe-CHO in DMSO. Create a series of dilutions (e.g., 0.1 nM to 100 µM) in Reaction Buffer.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • 50 µL of Reaction Buffer

    • 2 µL of purified calpain enzyme

    • 10 µL of your inhibitor dilution (or DMSO for the vehicle control).

  • Pre-incubation: Gently mix and incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 5 µL of the Calpain Substrate (Ac-LLY-AFC) to each well.

  • Measurement: Immediately begin reading the fluorescence intensity (RFU) at Ex/Em = 400/505 nm in kinetic mode for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the reaction rate (V) for each inhibitor concentration (slope of the linear portion of the RFU vs. time curve).

    • Normalize the rates to the vehicle control (100% activity).

    • Plot the % inhibition vs. log[Inhibitor Concentration] and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cross-Validation Against Other Cysteine Proteases

This protocol assesses the inhibitor's specificity by testing its activity against related proteases like cathepsins and caspases.

Rationale: Specificity is a critical parameter. An inhibitor that affects multiple protease families can produce ambiguous results in cellular experiments. Testing against caspases is particularly important when studying apoptosis, as both calpains and caspases can be activated and share some substrates.

Materials:

  • Purified Cathepsin B, Cathepsin L, and Caspase-3 enzymes.

  • Specific fluorogenic substrates:

    • For Cathepsin B/L: Z-FR-AMC

    • For Caspase-3: Ac-DEVD-AMC

  • Appropriate assay buffers for each enzyme (cathepsin assays are typically run at acidic pH, e.g., pH 5.5, while caspase assays are at neutral pH).

  • Z-Leu-Phe-CHO and other test inhibitors.

  • 96-well black plates and a fluorescence microplate reader.

Procedure:

  • Follow the general procedure outlined in Protocol 1, substituting the calpain enzyme, substrate, and buffer with those specific for the off-target protease being tested.

  • For Cathepsin B/L, use Z-FR-AMC (Ex/Em = 380/460 nm).

  • For Caspase-3, use Ac-DEVD-AMC (Ex/Em = 350/450 nm).

  • Determine the IC₅₀ or Kᵢ value for Z-Leu-Phe-CHO against each off-target protease.

Interpreting the Results: A highly selective inhibitor will have an IC₅₀ for its target (calpain) that is at least 100-fold lower than its IC₅₀ for off-target proteases. The data from our summary table indicates Z-Leu-Phe-CHO is potent against Cathepsin L, suggesting caution is needed when interpreting results in systems where Cathepsin L is active.

The Calpain-Caspase Axis in Apoptosis

In many cellular processes, especially apoptosis, calpain and caspase pathways can intersect. Validating inhibitor specificity is crucial to dissecting these complex signaling networks.

G Apoptotic_Stimulus Apoptotic Stimulus (e.g., Ca²⁺ Dysregulation) Calpain_Activation Calpain Activation Apoptotic_Stimulus->Calpain_Activation Caspase_Activation Caspase Activation Apoptotic_Stimulus->Caspase_Activation Substrate_Cleavage Shared Substrate Cleavage (e.g., Fodrin, Tau) Calpain_Activation->Substrate_Cleavage Caspase_Activation->Substrate_Cleavage Cell_Death Apoptotic Cell Death Substrate_Cleavage->Cell_Death ZLF_CHO Z-Leu-Phe-CHO ZLF_CHO->Calpain_Activation Inhibits ZLF_CHO->Caspase_Activation Potential Off-Target?

Caption: Interplay between calpain and caspase pathways in apoptosis.

This diagram illustrates how a non-specific inhibitor could block both pathways, making it difficult to attribute the observed phenotype to calpain inhibition alone. Therefore, using a specific caspase inhibitor (e.g., Z-VAD-FMK) as a control is a critical step in validating results from a calpain inhibitor in apoptosis studies.

Conclusion and Recommendations

The cross-validation of experimental results using protease inhibitors like Z-Leu-Phe-CHO is a cornerstone of rigorous cell biology and drug discovery research. While the user's initial query specified Z-Leu-Phe-OH, it is the aldehyde derivative, Z-Leu-Phe-CHO, that possesses the inhibitory activity.

Our comparative analysis reveals that while Z-Leu-Phe-CHO is a potent calpain inhibitor, it is not entirely specific and exhibits significant activity against Cathepsin L. For experiments where isoform specificity is paramount, a non-peptide, non-competitive inhibitor like PD150606 may be a more suitable choice, as it targets the calcium-binding domains unique to calpains. For maximum potency, MDL-28170 is an excellent, well-characterized alternative, though its cross-reactivity with Cathepsin B must also be considered.

  • Always Validate Potency: Empirically determine the IC₅₀ of your inhibitor batch against your target protease using the in vitro assay described.

  • Profile for Specificity: Routinely test your inhibitor against relevant off-target proteases (e.g., cathepsins, caspases) that are active in your experimental system.

  • Use Orthogonal Approaches: Confirm cellular effects by observing the cleavage of known calpain-specific substrates (e.g., spectrin) via Western blot.

By adhering to these principles of scientific integrity and self-validating experimental design, researchers can confidently utilize Z-Leu-Phe-CHO and its alternatives to accurately probe the complex and vital roles of calpain in health and disease.

References

  • Sasaki, T., Kishi, M., Saito, M., & Tanaka, T. (1990). Inhibitory effect of di- and tripeptidyl aldehydes on calpains and cathepsins. Journal of Enzyme Inhibition, 3(3), 195-201. [Link]

  • PubChem. (n.d.). Mdl-28170. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

  • Trinchese, F., Fa, M., & Arancio, O. (2015). Novel Selective Calpain 1 Inhibitors as Potential Therapeutics in Alzheimer's Disease. Journal of Alzheimer's Disease, 49(3), 595–602. [Link]

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A Senior Application Scientist's Guide to Assessing the Chiral Purity of Z-LEU-PHE-OH

Author: BenchChem Technical Support Team. Date: February 2026

The Imperative of Chiral Purity in Peptide Science

The dipeptide derivative Z-LEU-PHE-OH, or N-benzyloxycarbonyl-L-leucyl-L-phenylalanine, is a valuable building block in peptide synthesis and a key component in various biochemical assays and drug development pipelines.[1][2] Its biological activity is intrinsically linked to its stereochemistry. Comprised of L-leucine and L-phenylalanine, this molecule possesses two chiral centers, giving rise to four possible stereoisomers: L-L, D-L, L-D, and D-D.

The determination of chiral purity is not merely a quality control checkpoint; it is fundamental to the safety and efficacy of pharmaceutical products. Undesired diastereomers, which can be introduced as impurities from amino acid starting materials or formed during synthesis, can exhibit drastically different pharmacological profiles, potentially leading to reduced therapeutic effect or unforeseen toxicity.[3] Therefore, robust and validated analytical methods for quantifying these stereoisomeric impurities are critical. This guide compares the predominant analytical techniques for this purpose, focusing on the causality behind methodological choices to empower researchers to select and implement the most appropriate strategy.

Methodologies for Chiral Discrimination: A Comparative Overview

The separation of stereoisomers, which share identical physical properties like mass and boiling point, requires a chiral environment. This is achieved through specialized analytical techniques that can differentiate between the subtle three-dimensional arrangements of the molecules. The primary methods employed for assessing the chiral purity of peptides like Z-LEU-PHE-OH are Chiral High-Performance Liquid Chromatography (Chiral HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most powerful and widely used technique for the direct analysis of chiral compounds.[4][5] The principle lies in the use of a Chiral Stationary Phase (CSP), which contains a single enantiomer of a chiral selector. As the sample mixture passes through the column, the different stereoisomers of Z-LEU-PHE-OH form transient diastereomeric complexes with the CSP. The varying stability of these complexes results in different retention times, allowing for their separation and quantification.[6] A wide variety of CSPs are available, including those based on polysaccharides, proteins, cyclodextrins, and zwitterionic molecules, offering broad applicability.[5][7]

  • Gas Chromatography (GC): Chiral GC is a high-resolution technique, but it is an indirect method for a non-volatile dipeptide like Z-LEU-PHE-OH. The analysis requires a two-step process: hydrolysis of the peptide into its constituent amino acids (leucine and phenylalanine), followed by derivatization to create volatile esters.[8] These volatile derivatives are then separated on a chiral capillary column, such as one coated with Chirasil-Val.[8][9] This method is excellent for pinpointing the source of a chiral impurity (i.e., which specific amino acid residue is racemized) but does not measure the purity of the intact dipeptide directly.

  • Capillary Electrophoresis (CE): In chiral CE, separation is achieved in a capillary filled with a background electrolyte containing a chiral selector, such as cyclodextrins.[10][11][12] When a voltage is applied, the stereoisomers exhibit different electrophoretic mobilities due to their differential interactions with the chiral selector, leading to separation.[11] While offering high efficiency and low sample consumption, method development can be complex, and interfacing with mass spectrometry can be challenging under certain conditions.[13]

Performance Comparison of Key Analytical Techniques
FeatureChiral HPLCChiral GC (Indirect)Chiral CE
Principle Differential interaction with a Chiral Stationary Phase (CSP).Separation of volatile derivatives on a chiral capillary column.Differential mobility in an electric field due to a chiral selector in the buffer.
Analysis Type Direct (analyzes intact dipeptide).Indirect (analyzes constituent amino acids after hydrolysis).Direct (analyzes intact dipeptide).
Resolution ExcellentVery HighExcellent
Sensitivity High (UV, MS detection).Very High (FID, MS detection).High (UV, MS detection).
Speed Moderate (15-45 min).Moderate to Long (includes hydrolysis/derivatization).Fast (5-20 min).
Sample Prep Minimal (dissolve and inject).Extensive (hydrolysis and derivatization required).Minimal (dissolve in buffer).
Key Advantage Robust, direct analysis, widely applicable.Pinpoints specific racemized residues.High efficiency, low sample/solvent use.
Key Limitation Higher cost of chiral columns.Destructive to the sample, cannot detect diastereomers of the intact peptide.Method development can be complex; MS compatibility can be an issue.

Featured Protocol: Direct Diastereomeric Purity by Chiral HPLC

Rationale: Chiral HPLC is selected as the primary method due to its ability to directly separate and quantify all four stereoisomers of Z-LEU-PHE-OH without sample destruction or derivatization. This provides the most accurate and comprehensive assessment of the bulk material's chiral purity. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are particularly effective for separating a wide range of chiral compounds, including N-protected amino acids and peptides.[14]

Experimental Workflow: Chiral HPLC

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample 1. Weigh Z-LEU-PHE-OH and dissolve in mobile phase to 1 mg/mL. Injector 3. Inject Sample (e.g., 10 µL) onto HPLC system. Sample->Injector Load Sample MobilePhase 2. Prepare Mobile Phase (e.g., Hexane:IPA:TFA) and degas. Column 4. Separation on Chiral Stationary Phase (e.g., Amylose-based CSP) MobilePhase->Column Elution Injector->Column Detector 5. UV Detection (e.g., 220 nm) Column->Detector Chromatogram 6. Obtain Chromatogram with separated peaks. Detector->Chromatogram Generate Signal Analysis 7. Integrate Peak Areas & Calculate Diastereomeric Purity. Chromatogram->Analysis

Caption: Workflow for Chiral HPLC Analysis of Z-LEU-PHE-OH.

Step-by-Step Methodology
  • Instrumentation:

    • HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Chiral Column and Mobile Phase:

    • Column: A polysaccharide-based chiral column, such as an amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak IA or equivalent). Dimensions: 4.6 x 250 mm, 5 µm particle size.

    • Mobile Phase: A mixture of n-Hexane, Isopropanol (IPA), and Trifluoroacetic Acid (TFA). A typical starting condition is 80:20 (Hexane:IPA) with 0.1% TFA. This composition should be optimized to achieve baseline separation of all four stereoisomers.

    • Rationale: The non-polar hexane and polar IPA modulate retention, while the TFA protonates the carboxylic acid, improving peak shape and interaction with the CSP.

  • Sample Preparation:

    • Accurately weigh and dissolve the Z-LEU-PHE-OH sample in the mobile phase to a final concentration of approximately 1 mg/mL.[15]

    • Filter the sample through a 0.45 µm syringe filter before injection to protect the column from particulates.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 220 nm (for the peptide bond and aromatic rings).

    • Run Time: Adjust as needed to ensure all four peaks have eluted (typically 30-40 minutes).

  • Data Analysis:

    • Identify the peaks corresponding to the four stereoisomers (L-L, L-D, D-L, D-D). The main peak should correspond to the desired Z-L-Leu-L-Phe-OH.

    • Integrate the area of all peaks.

    • Calculate the diastereomeric purity using the area normalization method:[15]

      • % Purity = (Area of L-L Peak / Sum of All Peak Areas) x 100

    • Calculate the diastereomeric excess (de) for the primary impurity relative to the main peak if required.

Alternative Protocol: Indirect Amino Acid Enantiomeric Purity by GC-MS

Rationale: This method is employed when the source of chiral impurity needs to be identified. By hydrolyzing the dipeptide and analyzing the constituent amino acids, one can determine if the contamination arises from the leucine starting material, the phenylalanine starting material, or racemization during peptide coupling. The use of deuterated acid during hydrolysis is a critical control to quantify and correct for any racemization induced by the analytical procedure itself.

Experimental Workflow: GC-MS after Hydrolysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Hydrolysis 1. Acid Hydrolysis (e.g., 6N DCl in D2O, 110°C, 24h) Breaks peptide bond. Derivatization 2. Derivatization (e.g., TFAA/Isopropanol) Creates volatile esters. Hydrolysis->Derivatization Injection 3. Inject Derivatized Sample into GC-MS. Derivatization->Injection Separation 4. Separation on Chiral GC Column (e.g., Chirasil-L-Val) Injection->Separation Detection 5. Mass Spectrometry Detection (SIM Mode) Separation->Detection Chromatogram 6. Obtain Chromatograms for Leu and Phe. Detection->Chromatogram Quantification 7. Integrate D and L Peaks for each amino acid. Chromatogram->Quantification

Caption: Workflow for Indirect GC-MS Chiral Purity Analysis.

Step-by-Step Methodology
  • Acid Hydrolysis:

    • Place approximately 1-2 mg of Z-LEU-PHE-OH into a hydrolysis tube.

    • Add 500 µL of 6N deuterated hydrochloric acid (DCl) in deuterium oxide (D₂O).

    • Seal the tube under vacuum or nitrogen and heat at 110 °C for 24 hours.

    • After cooling, evaporate the acid to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried hydrolysate, add 200 µL of isopropanol containing 3N HCl. Heat at 100 °C for 1 hour to form the isopropyl esters. Evaporate to dryness.

    • Add 100 µL of dichloromethane and 100 µL of trifluoroacetic anhydride (TFAA). Heat at 100 °C for 15 minutes to form the N-trifluoroacetyl derivatives. Evaporate to dryness and reconstitute in a suitable solvent (e.g., isooctane).[8]

  • GC-MS Analysis:

    • Instrumentation: GC system coupled to a Mass Spectrometer.

    • Column: A chiral capillary column such as Chirasil-L-Val.

    • GC Conditions:

      • Injector Temperature: 250 °C.

      • Oven Program: Start at 60 °C, hold for 2 min, then ramp to 180 °C at 4 °C/min.

      • Carrier Gas: Helium.

    • MS Conditions:

      • Use Selected Ion Monitoring (SIM) mode to monitor characteristic fragment ions for the derivatized leucine and phenylalanine for enhanced sensitivity and specificity.

  • Data Analysis:

    • Separate chromatograms will be obtained for leucine and phenylalanine.

    • For each amino acid, integrate the peak areas for the D- and L-enantiomers.

    • Calculate the enantiomeric excess (% ee) for each amino acid using the formula:[16]

      • % ee = [(Area of L - Area of D) / (Area of L + Area of D)] x 100

Method Validation and Trustworthiness

To ensure the reliability of any chiral purity assessment, the chosen analytical method must be validated. This process demonstrates that the procedure is fit for its intended purpose.[17] According to guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), validation for a purity assay should assess several key performance characteristics.[4][17][18][19]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by resolving all four stereoisomers from each other and from any other potential impurities.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the undesired stereoisomers that can be reliably detected and quantified, respectively. This is crucial for controlling trace-level impurities.[18]

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte within a given range.

  • Precision: The closeness of agreement between a series of measurements, assessed at both the intra-day (repeatability) and inter-day (intermediate precision) levels.

  • Accuracy: The closeness of the test results to the true value, often determined by analyzing samples with known amounts of the undesired stereoisomers (spiked samples).

By rigorously validating the chosen method, researchers and drug developers can establish a self-validating system that ensures the trustworthiness and integrity of their chiral purity data.

Conclusion

Assessing the chiral purity of Z-LEU-PHE-OH is a critical step in ensuring its quality, efficacy, and safety for research and pharmaceutical applications. While several techniques can achieve chiral discrimination, they answer different questions.

  • Chiral HPLC stands out as the most robust and direct method for determining the diastereomeric purity of the intact dipeptide, providing a complete picture of the bulk material's isomeric composition.

  • Indirect GC-MS analysis serves as an essential complementary tool, offering invaluable diagnostic information by identifying the specific amino acid residue that may be the source of chiral contamination.

The choice between these methods should be guided by the specific analytical goal—whether it is routine quality control of the final product or a deeper investigation into the synthesis process. In all cases, a thorough method validation grounded in established regulatory principles is paramount to generating authoritative and trustworthy data.

References

  • Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link]

  • Methodizing HPLC for Stereoisomeric peptide analysis. University of New Hampshire. Available at: [Link]

  • [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography]. PubMed. Available at: [Link]

  • Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry. American Chemical Society. Available at: [Link]

  • Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. Available at: [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC. Available at: [Link]

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies. Available at: [Link]

  • Amino acid. Wikipedia. Available at: [Link]

  • Z-Phe-OH [1161-13-3]. Aapptec Peptides. Available at: [Link]

  • An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures. FDA. Available at: [Link]

  • Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. ResearchGate. Available at: [Link]

  • 1.1.3. Chiral separation of amino acids by gas chromatography. ResearchGate. Available at: [Link]

  • Enantiomeric separation of basic drugs using N-benzyloxycarbonyl-glycyl-L-proline as counter ion in methanol. PubMed. Available at: [Link]

  • Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Agilent. Available at: [Link]

  • Analysis of Peptide Stereochemistry in Single Cells by Capillary Electrophoresis—Trapped Ion Mobility Spectrometry Mass Spectrometry. PubMed Central. Available at: [Link]

  • Synthesis of N-benzyloxycarbonyl-L-leucyl-L-phenylalanine. PrepChem.com. Available at: [Link]

  • A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. PubMed. Available at: [Link]

  • Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. ResearchGate. Available at: [Link]

  • A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Analytical Chemistry. Available at: [Link]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences. Available at: [Link]

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PubMed Central. Available at: [Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESİS. Available at: [Link]

  • Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography. ResearchGate. Available at: [Link]

  • Continuous Chiral Separation of Amino Acid Derivatives by Enantioselective Liquid−Liquid Extraction in Centrifugal Contactor Separators. ACS Publications. Available at: [Link]

  • determination-of-enantiomeric-excess-and-diastereomeric-excess-via-optical-methods-application-to-methyl-hydroxy-carboxylic-acids. Bohrium. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

  • Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. ResearchGate. Available at: [Link]

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A Comparative Guide to the Biological Activity of Z-LEU-PHE-OH and Its Derivatives as Cysteine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the biological activities of the dipeptide N-α-Cbz-L-leucyl-L-phenylalanine (Z-LEU-PHE-OH) and its structurally related derivatives. While Z-LEU-PHE-OH serves as a fundamental building block in peptide synthesis, its intrinsic inhibitory potency against key cellular proteases is limited.[1] This document will explore how modifications to the C-terminus of this dipeptide scaffold can dramatically enhance its biological activity, transforming it into a potent inhibitor of cysteine proteases, particularly calpains and cathepsins. We will delve into the structure-activity relationships that govern this potentiation and the subsequent impact on critical cellular processes such as apoptosis and autophagy.

The Pivotal Role of the C-Terminal "Warhead" in Inhibitory Potency

The transformation of the relatively inert Z-LEU-PHE-OH scaffold into a potent protease inhibitor hinges on the introduction of an electrophilic C-terminal functional group, often referred to as a "warhead." This moiety is designed to interact with the active site cysteine residue of the target protease, leading to either reversible or irreversible inhibition. The peptidyl portion of the molecule (Leu-Phe) provides specificity, guiding the inhibitor to the substrate-binding pocket of the enzyme.

Common C-terminal modifications that confer significant inhibitory activity include:

  • Aldehydes (-CHO): Peptide aldehydes are a well-established class of reversible inhibitors of cysteine proteases.[2] They form a covalent but reversible thiohemiacetal adduct with the active site cysteine.

  • Ketones (-COR): Similar to aldehydes, ketones can act as reversible inhibitors. The reactivity can be tuned by the nature of the 'R' group. For instance, trifluoromethyl ketones are known to be potent inhibitors.[3]

  • Diazomethylketones (-CHN2): These are irreversible inhibitors that alkylate the active site cysteine.[4]

  • Chloromethylketones (-CH2Cl): These are also classic irreversible alkylating agents for cysteine proteases.[5]

The choice of the warhead, in conjunction with the peptide sequence, dictates the inhibitor's potency, selectivity, and mechanism of action (reversible vs. irreversible).

Comparative Inhibitory Activity of Z-LEU-PHE-OH Derivatives

It is crucial to note that the following data is compiled from various studies and direct comparison should be approached with caution due to potential variations in experimental conditions.

InhibitorTarget EnzymeKi (nM)IC50 (nM)Notes
Z-Phe-Tyr(OBut)-COCHOCathepsin L0.6-A highly potent, reversible inhibitor.[6]
Z-Phe-Phe-NHO-MACathepsin L-PotentDemonstrates high selectivity over cathepsin B.[7]
Z-Leu-Tyr-ChloromethylketoneCalpain-100Irreversible inhibitor. Data from vendor information.[5]
Acetyl-Leu-Leu-Met-HCathepsin B100-A peptide aldehyde inhibitor.[8]
4-Phenyl-butyryl-Leu-Met-HCalpain I36-A potent peptide aldehyde inhibitor.[8]
Acetyl-Leu-Leu-nLeu-HCathepsin L0.5-A highly potent peptide aldehyde inhibitor.[8]
Z-Phe-Tyr-CHOCathepsin L-0.85Selective against Cathepsin B (IC50 = 85.1 nM) and Calpain II (IC50 = 184 nM).[6]

Key Structure-Activity Relationship (SAR) Insights:

  • C-Terminal Electrophile is Essential: The data clearly demonstrates that the presence of a reactive C-terminal group is paramount for inhibitory activity.

  • P1 and P2 Residues Drive Selectivity: The amino acid residues at the P1 and P2 positions (in this case, Phe and Leu, respectively) play a crucial role in determining the inhibitor's affinity and selectivity for different proteases. For example, the S2 subsite of cathepsin L is known to accommodate bulky hydrophobic residues, explaining the high potency of inhibitors with Phe at P2.

  • Nature of the Warhead Influences Potency and Reversibility: Aldehydes and ketones generally act as reversible inhibitors, while diazomethylketones and chloromethylketones lead to irreversible inactivation.

Modulation of Apoptosis and Autophagy by Calpain and Cathepsin Inhibition

Calpains and cathepsins are not merely involved in bulk protein degradation; they are key players in the regulation of fundamental cellular processes like apoptosis (programmed cell death) and autophagy (cellular self-digestion).

The Calpain-Caspase Crosstalk in Apoptosis

Calpains can influence apoptosis through multiple mechanisms, often engaging in complex crosstalk with the caspase cascade, the central executioners of apoptosis.

  • Direct Activation of Caspases: Calpains can cleave and activate certain pro-caspases, thereby initiating the apoptotic cascade.

  • Cleavage of Apoptotic Regulators: Calpains can cleave both pro- and anti-apoptotic proteins of the Bcl-2 family. For instance, cleavage of the pro-apoptotic protein Bid by calpain can trigger the mitochondrial pathway of apoptosis.[9]

  • Modulation of Caspase Activity: There is evidence of a feedback loop where caspases can cleave the endogenous calpain inhibitor, calpastatin, leading to sustained calpain activation.[10]

The inhibition of calpains by Z-LEU-PHE-OH derivatives can therefore have a profound impact on the cellular decision to undergo apoptosis, a process that can be quantified by measuring the activity of executioner caspases like caspase-3.

Calpain_Caspase_Crosstalk cluster_stimulus Apoptotic Stimulus cluster_calpain Calpain Pathway cluster_caspase Caspase Cascade cluster_effects Cellular Effects Stimulus e.g., Oxidative Stress, Ca2+ Influx Pro-Calpain Pro-Calpain Stimulus->Pro-Calpain Ca2+ Calpain Active Calpain Pro-Calpain->Calpain Pro-Caspase-3 Pro-Caspase-3 Calpain->Pro-Caspase-3 Cleavage Calpastatin Calpastatin Calpastatin->Calpain Inhibition Caspase-3 Active Caspase-3 Pro-Caspase-3->Caspase-3 Caspase-3->Calpastatin Cleavage & Inactivation Apoptosis Apoptosis Caspase-3->Apoptosis Z_Leu_Phe_Derivative Z-Leu-Phe Derivative (e.g., Aldehyde, Ketone) Z_Leu_Phe_Derivative->Calpain Inhibition

Figure 1: Simplified diagram of the crosstalk between the calpain and caspase-3 pathways in apoptosis.

Calpain's Role in the Regulation of Autophagy

Autophagy is a cellular recycling process that is essential for maintaining cellular homeostasis. Calpains have emerged as crucial regulators of autophagy, primarily acting as a brake on the process under normal conditions.

  • Cleavage of Autophagy-Related Proteins (ATGs): Calpains can cleave key components of the autophagy machinery. For instance, calpain-mediated cleavage of ATG5 can generate a truncated fragment that translocates to the mitochondria and promotes apoptosis, effectively switching the cellular response from survival (autophagy) to death.[11]

By inhibiting calpain activity, Z-LEU-PHE-OH derivatives can release this brake on autophagy, leading to an increase in autophagic flux. This can be monitored by observing the conversion of the soluble form of microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to its lipidated, autophagosome-associated form (LC3-II).

Calpain_Autophagy_Regulation cluster_calpain Calpain Activity cluster_autophagy Autophagy Machinery cluster_apoptosis Apoptosis Calpain Active Calpain ATG5 ATG5 Calpain->ATG5 Cleavage Truncated_ATG5 Truncated ATG5 Calpain->Truncated_ATG5 Generates Autophagosome_Formation Autophagosome Formation ATG5->Autophagosome_Formation Promotes Apoptosis_Induction Apoptosis Truncated_ATG5->Apoptosis_Induction Promotes Z_Leu_Phe_Derivative Z-Leu-Phe Derivative (e.g., Aldehyde, Ketone) Z_Leu_Phe_Derivative->Calpain Inhibition

Figure 2: The role of calpain in regulating the switch between autophagy and apoptosis through the cleavage of ATG5.

Experimental Methodologies

To empirically validate the comparative biological activities of Z-LEU-PHE-OH and its derivatives, a series of well-established biochemical and cell-based assays are required.

In Vitro Enzyme Inhibition Assays

This assay measures the activity of calpain by monitoring the cleavage of a fluorogenic substrate.

Principle: The assay utilizes a substrate such as Suc-LLVY-AMC, which is non-fluorescent until cleaved by calpain, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) group. The rate of fluorescence increase is directly proportional to calpain activity.

Protocol:

  • Reagent Preparation:

    • Prepare a 10x reaction buffer containing 100 mM HEPES, 100 mM DTT, pH 7.5.

    • Prepare a calpain substrate stock solution (e.g., 10 mM Suc-LLVY-AMC in DMSO).

    • Prepare purified calpain enzyme at a working concentration in an appropriate buffer.

    • Prepare a serial dilution of the test inhibitors (Z-LEU-PHE-OH and derivatives) in DMSO.

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of 2x reaction buffer.

    • Add 10 µL of the inhibitor dilution (or DMSO for control).

    • Add 20 µL of purified calpain enzyme and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 20 µL of the calpain substrate (final concentration, e.g., 200 µM).

    • Immediately measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm in a kinetic mode for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Calpain_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_measurement Measurement & Analysis Reagents Prepare Reaction Buffer, Substrate, Enzyme, Inhibitors Add_Buffer Add 2x Reaction Buffer Reagents->Add_Buffer Add_Inhibitor Add Inhibitor/DMSO Add_Buffer->Add_Inhibitor Add_Enzyme Add Calpain Enzyme (Incubate) Add_Inhibitor->Add_Enzyme Add_Substrate Add Fluorogenic Substrate Add_Enzyme->Add_Substrate Measure_Fluorescence Kinetic Fluorescence Reading (Ex: 360 nm, Em: 460 nm) Add_Substrate->Measure_Fluorescence Calculate_Rate Calculate Reaction Rate Measure_Fluorescence->Calculate_Rate Determine_IC50 Determine IC50 Calculate_Rate->Determine_IC50

Figure 3: Workflow for the fluorometric calpain activity assay.

This assay is analogous to the calpain assay but uses a substrate specific for cathepsin B.

Principle: The preferred substrate for cathepsin B is Z-Arg-Arg-AMC. Cleavage of this substrate by cathepsin B releases the fluorescent AMC moiety.

Protocol:

  • Reagent Preparation:

    • Prepare a cell lysis buffer (e.g., containing Tris-HCl, pH 7.5, NaCl, and detergents).

    • Prepare a 2x reaction buffer (e.g., containing sodium acetate, pH 5.5, and DTT).

    • Prepare a cathepsin B substrate stock solution (10 mM Z-Arg-Arg-AMC in DMSO).

    • Prepare purified cathepsin B or cell lysates containing the enzyme.

    • Prepare a serial dilution of the test inhibitors.

  • Assay Procedure:

    • To each well of a 96-well plate, add 50 µL of 2x reaction buffer.

    • Add 5-50 µL of the enzyme-containing sample.

    • Add 10 µL of the inhibitor dilution.

    • Bring the final volume to 100 µL with assay buffer.

    • Initiate the reaction by adding 2 µL of the cathepsin B substrate.

    • Measure fluorescence kinetically at Ex/Em = 360/460 nm.

  • Data Analysis:

    • Similar to the calpain assay, calculate the reaction rate and determine the IC50 values.

Cell-Based Assays

This assay quantifies the activity of the executioner caspase-3 in cell lysates.

Principle: A specific caspase-3 substrate, such as Ac-DEVD-AMC, is used. Cleavage by active caspase-3 releases the fluorescent AMC group.

Protocol:

  • Cell Treatment and Lysis:

    • Culture cells to the desired confluency and treat with the test compounds (Z-LEU-PHE-OH derivatives) for a specified time. Include appropriate positive and negative controls.

    • Harvest the cells and lyse them in a chilled lysis buffer on ice.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Assay Procedure:

    • To a 96-well plate, add 50 µL of cell lysate per well.

    • Add 50 µL of 2x reaction buffer containing DTT.

    • Initiate the reaction by adding 5 µL of the caspase-3 substrate Ac-DEVD-AMC (final concentration 50 µM).

    • Incubate at 37°C for 1-2 hours.

    • Measure fluorescence at Ex/Em = 360/460 nm.

  • Data Analysis:

    • Compare the fluorescence levels of treated samples to controls to determine the fold-change in caspase-3 activity.

This assay assesses the level of autophagy by monitoring the conversion of LC3-I to LC3-II.

Principle: During autophagy, the cytosolic LC3-I is lipidated to form LC3-II, which is recruited to the autophagosome membrane. This modification results in a change in the electrophoretic mobility of the protein, which can be detected by Western blotting.

Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with the test compounds. It is crucial to include a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) in a parallel set of experiments to assess autophagic flux.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE (a 12-15% gel is recommended for good separation of LC3-I and LC3-II).

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for LC3.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities for LC3-I and LC3-II. The ratio of LC3-II to a loading control (e.g., actin or GAPDH) is often used to represent the amount of autophagosomes. An increase in this ratio in the presence of a lysosomal inhibitor indicates an increase in autophagic flux.[12]

Conclusion

Z-LEU-PHE-OH is a valuable dipeptide scaffold whose biological activity as a protease inhibitor is unlocked through C-terminal modification. The addition of electrophilic "warheads" transforms this molecule into a potent inhibitor of cysteine proteases like calpains and cathepsins. The inhibitory potency and selectivity of these derivatives are governed by the nature of the warhead and the peptidyl sequence. By targeting calpains and cathepsins, these compounds can effectively modulate critical cellular pathways such as apoptosis and autophagy, making them valuable tools for biochemical research and potential starting points for the development of novel therapeutics. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation and comparison of the biological activities of Z-LEU-PHE-OH and its diverse derivatives.

References

  • A Review of Small Molecule Inhibitors and Functional Probes of Human Cathepsin L. PMC. [Link]

  • Dipeptide-Derived Alkynes as Potent and Selective Irreversible Inhibitors of Cysteine Cathepsins. Journal of Medicinal Chemistry. [Link]

  • Synthesis and SAR Study of Novel Peptide Aldehydes as Inhibitors of 20S Proteasome. MDPI. [Link]

  • Development of peptidyl alpha-keto-beta-aldehydes as new inhibitors of cathepsin L--comparisons of potency and selectivity profiles with cathepsin B. PubMed. [Link]

  • Dipeptide-Derived Alkynes as Potent and Selective Irreversible Inhibitors of Cysteine Cathepsins. PMC. [Link]

  • Cross-talk between the calpain and caspase-3 proteolytic systems in the diaphragm during prolonged mechanical ventilation. PMC. [Link]

  • Inhibition of cathepsin B by peptidyl aldehydes and ketones: slow-binding behavior of a trifluoromethyl ketone. ACS Publications. [Link]

  • Calpain-mediated androgen receptor breakdown in apoptotic prostate cancer cells. PMC. [Link]

  • The cysteine proteinase inhibitor Z-Phe-Ala-CHN2 alters cell morphology and cell division activity of Trypanosoma brucei bloodstream forms in vivo. PubMed. [Link]

  • Autophagic Dysfunction Assay: Qualitative Analysis of MAP LC3-I to LC3-II Conversion by Western Blot. NCBI. [Link]

  • Regulation of autophagy by Ca2+. PMC. [Link]

  • Loss of Cathepsin B and L Leads to Lysosomal Dysfunction, NPC-Like Cholesterol Sequestration and Accumulation of the Key Alzheimer's Proteins. PLOS ONE. [Link]

  • Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles. MDPI. [Link]

  • Inhibition of calpain reduces cell apoptosis by suppressing mitochondrial fission in acute viral myocarditis. PMC. [Link]

  • Calpain targets in the autophagic machinery. ResearchGate. [Link]

  • Synthesis, biological evaluation and molecular modelling of N-heterocyclic dipeptide aldehydes as selective calpain inhibitors. PubMed. [Link]

  • Synthesis and calpain inhibitory activity of peptidomimetic compounds with constrained amino acids at the P2 position. PMC. [Link]

  • Rapid and Sensitive Inhibitor Screening Using Magnetically Modulated Biosensors. PMC. [Link]

  • Inhibition of cathepsin B by peptidyl aldehydes and ketones: slow-binding behavior of a trifluoromethyl ketone. PubMed. [Link]

  • Western blotting assay for conversion of LC3-I (cytosolic) to LC3-II. ResearchGate. [Link]

  • Cross-talk between Calpain and Caspase Proteolytic Systems During Neuronal Apoptosis. Journal of Biological Chemistry. [Link]

  • Impact of the Recognition Part of Dipeptidyl Nitroalkene Compounds on the Inhibition Mechanism of Cysteine Proteases Cruzain and Cathepsin L. ScienceOpen. [Link]

  • Calpains Are Downstream Effectors of bax-Dependent Excitotoxic Apoptosis. PMC. [Link]

  • Autophagy Process. SciSpace. [Link]

  • Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders. Frontiers. [Link]

  • LC3 and Autophagy FAQs. Bio-Techne. [Link]

  • Cross-Talk between Calpain and Caspase-3 in Penumbra and Core During Focal Cerebral Ischemia-reperfusion. PMC. [Link]

  • High-Throughput Enzyme Assay for Screening Inhibitors of the ZDHHC3/7/20 Acyltransferases. ACS Chemical Biology. [Link]

  • Bax cleavage is mediated by calpain during drug-induced apoptosis. eScholarship. [Link]

  • On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers. [Link]

  • Control of basal autophagy by calpain1 mediated cleavage of ATG5. PMC. [Link]

  • Selective Calpain Inhibition Improves Functional and Histopathological Outcomes in a Canine Spinal Cord Injury Model. PMC. [Link]

  • 5 Notes For Autophagy Detection With LC3. ABclonal. [Link]

  • Photoredox C-H Functionalization Leads the Site-selective Phenylalanine Bioconjugation. ChemRxiv. [Link]

  • A pivotal peptide (Ile-Leu-Lys-Pro) with high ACE- inhibitory activity from duck egg white: identification and molecular docking. SciELO. [Link]

  • International Journal of Molecular Sciences. MDPI. [Link]

  • N-heterocyclic dipeptide aldehyde calpain inhibitors. PubMed. [Link]

  • A Novel Calpain Inhibitor Compound Has Protective Effects on a Zebrafish Model of Spinocerebellar Ataxia Type 3. MDPI. [Link]

  • Targeting calpainmediated proteolysis and peptide signaling as a strategy to reduce injury in multiple sclerosis. Ovid. [Link]

  • Identification of Z-Tyr-Ala-CHN2, a Cathepsin L Inhibitor with Broad-Spectrum Cell-Specific Activity against Coronaviruses, including SARS-CoV-2. MDPI. [Link]

  • New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues. PMC. [Link]

  • Inhibitory Effect of di- and Tripeptidyl Aldehydes on Calpains and Cathepsins. J-STAGE. [Link]

  • Cross-Talk between Two Cysteine Protease Families: Activation of Caspase-12 by Calpain in Apoptosis. PMC. [Link]

  • An Orally Available Cathepsin L Inhibitor Protects Lungs Against SARS-CoV-2-Induced Diffuse Alveolar Damage in African Green Mon. bioRxiv. [Link]

  • Characterization of Calpain and Caspase-6-Generated Glial Fibrillary Acidic Protein Breakdown Products Following Traumatic Brain Injury and Astroglial Cell Injury. PMC. [Link]

  • Nonpeptidic Lysosomal Modulators Derived from Z-Phe-Ala-Diazomethylketone for Treating Protein Accumulation Diseases. PMC. [Link]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Z-LEU-PHE-OH

Author: BenchChem Technical Support Team. Date: February 2026

For the researcher, scientist, and drug development professional, meticulous attention to detail defines every stage of an experiment, from initial design to final data analysis. This rigor must extend to the often-overlooked final step: waste disposal. The proper handling and disposal of specialized reagents like Z-LEU-PHE-OH (N-Carbobenzyloxy-L-leucyl-L-phenylalanine) is not merely a logistical task but a critical component of laboratory safety, environmental responsibility, and regulatory compliance.

This guide provides a procedural, in-depth framework for the safe disposal of Z-LEU-PHE-OH and associated waste streams. Moving beyond a simple checklist, we will explore the causality behind these protocols, ensuring a self-validating system of safety and compliance within your laboratory.

Core Principles: Hazard Identification and Risk Assessment

Z-LEU-PHE-OH is a protected dipeptide, a fundamental building block in peptide synthesis.[1] While Safety Data Sheets (SDS) for this specific compound and its analogues, like N-Benzyloxycarbonyl-L-phenylalanine, do not classify it as a highly hazardous substance under normal conditions (NFPA ratings for health, flammability, and instability are typically 0), a precautionary approach is paramount.[2][3] The toxicological properties of many research-specific peptides are not fully characterized.[4][5] Therefore, all waste should be handled as potentially bioactive and hazardous.

Key Hazard Considerations:

  • Inhalation: As a fine powder, Z-LEU-PHE-OH poses a risk of respiratory tract irritation if aerosolized.[2][4]

  • Contact: Direct contact with skin and eyes may cause irritation.[2][3][4]

  • Ingestion: May be harmful if swallowed.[2][6]

  • Thermal Decomposition: When heated to decomposition, it can release irritating gases and vapors, including oxides of carbon and nitrogen.[2][3][7]

  • Incompatibilities: The compound is incompatible with strong oxidizing agents.[2][3][7]

This risk profile mandates the use of appropriate Personal Protective Equipment (PPE) at all times.

Essential Personal Protective Equipment (PPE)

A robust defense against exposure is non-negotiable. The following PPE must be worn when handling Z-LEU-PHE-OH in solid form or in solution.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or safety glasses with side shields.Protects against accidental splashes of solutions or aerosolized powder. Conforms to OSHA 29 CFR 1910.133 or European Standard EN166.[2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents direct skin contact. Gloves should be inspected before use and removed and replaced immediately if contaminated.[4][7]
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.[2]
Respiratory Protection Generally not required with adequate ventilation.A NIOSH-approved particle filter respirator (e.g., N95) is recommended if weighing or handling generates visible dust.[2][4]

Step-by-Step Disposal Protocols

The fundamental principle of chemical waste management is segregation. Never mix different waste streams. This prevents potentially dangerous reactions and ensures that each type of waste can be processed by a licensed disposal facility in the appropriate manner.[8][9]

Protocol 1: Disposal of Unused or Expired Solid Z-LEU-PHE-OH

This protocol applies to the pure, solid chemical that is no longer needed.

  • Preparation: Designate a specific, labeled hazardous waste container for solid chemical waste. Ensure the container is made of a compatible material (e.g., HDPE - high-density polyethylene) and has a secure, sealable lid.

  • Transfer: Carefully transfer the solid Z-LEU-PHE-OH into the designated waste container. Use a spatula or scoop. Avoid any actions that could generate dust. If possible, perform this transfer within a chemical fume hood or ventilated enclosure.

  • Labeling: Securely close the container. Label it clearly with "Hazardous Waste," the full chemical name ("Z-LEU-PHE-OH"), the approximate quantity, and the date of accumulation.

  • Storage: Store the sealed container in a designated satellite accumulation area that is under the control of laboratory personnel and away from incompatible materials.[9]

  • Pickup: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

Protocol 2: Disposal of Contaminated Solid Materials

This category includes items like weighing paper, gloves, bench paper, and spill cleanup materials.

  • Collection: Place all solid materials that have come into direct contact with Z-LEU-PHE-OH into a designated, leak-proof container or a durable, lined waste bag.

  • Segregation: Do not mix this waste with non-hazardous laboratory trash or with other types of chemical waste (e.g., sharps, liquid waste).

  • Labeling: Clearly label the container or bag as "Hazardous Waste - Contaminated Solid Debris." List the chemical contaminant (Z-LEU-PHE-OH).

  • Disposal: Once full, seal the container/bag and manage it for EHS pickup alongside other solid hazardous waste.

Protocol 3: Disposal of Liquid Waste Containing Z-LEU-PHE-OH

This protocol is critical for waste generated during peptide synthesis, purification, or other solution-based experiments.[10]

  • Waste Stream Identification: Peptide synthesis often involves halogenated (e.g., Dichloromethane - DCM) and non-halogenated (e.g., N,N-Dimethylformamide - DMF) solvents.[11] These must never be mixed in the same waste container. Maintain separate, clearly labeled containers for "Halogenated Organic Waste" and "Non-Halogenated Organic Waste."

  • Aqueous Waste: Solutions of Z-LEU-PHE-OH in aqueous buffers should be collected in a separate "Aqueous Hazardous Waste" container. Never pour peptide solutions down the drain. [8] This prevents the release of synthetic, biologically active molecules into the environment.

  • Collection: Pour the liquid waste into the appropriate, designated waste container using a funnel to prevent spills.

  • Container Management: Do not fill containers beyond 90% capacity to allow for expansion and prevent spills.[9] Keep containers securely capped when not in use.

  • Labeling and Storage: Label all liquid waste containers with "Hazardous Waste" and a complete list of all chemical components, including solvents and solutes (Z-LEU-PHE-OH), with their approximate concentrations. Store in a designated satellite accumulation area with secondary containment.

  • Pickup: Arrange for disposal through your institution's EHS office.

Emergency Procedures: Spill and Exposure Management

Accidents require a swift and correct response to mitigate risk.

Spill Response (Solid Z-LEU-PHE-OH)
  • Alert & Secure: Alert personnel in the immediate area. Restrict access to the spill zone.[8]

  • Ventilate: Ensure the area is well-ventilated. If the spill is large, work from within a fume hood if possible.

  • Protect: Don the appropriate PPE as listed in Section 2.

  • Contain & Clean: Gently cover the spill with an absorbent material like vermiculite or sand to prevent further dispersal.[4] Carefully sweep or scoop the mixture into a designated hazardous waste container.[2][3]

  • Decontaminate: Wipe the spill area with a suitable laboratory detergent and water.

  • Dispose: All cleanup materials, including contaminated gloves and wipes, must be disposed of as contaminated solid waste (Protocol 2).

First Aid and Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical assistance.[2][6]

Disposal Workflow Visualization

To ensure clarity in waste segregation, the following diagram outlines the decision-making process for handling waste generated from work with Z-LEU-PHE-OH.

G Z-LEU-PHE-OH Waste Disposal Workflow cluster_waste_type Identify Waste Type cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_organic Segregate Organic Solvents cluster_labware Contaminated Items Stream cluster_disposal Final Disposal Container Start Waste Generated from Z-LEU-PHE-OH Use Solid Solid Material Start->Solid Liquid Liquid Solution Start->Liquid Labware Contaminated Labware / PPE Start->Labware Pure Unused / Expired Z-LEU-PHE-OH Powder Solid->Pure ContaminatedSolid Spill Cleanup Materials (Vermiculite, Sand) Solid->ContaminatedSolid Aqueous Aqueous Solution (e.g., in Buffer) Liquid->Aqueous Organic Organic Solvent Solution Liquid->Organic Sharps Sharps (Needles, Pipette Tips) Labware->Sharps NonSharps Non-Sharps (Gloves, Weigh Paper) Labware->NonSharps SolidWasteBin Solid Chemical Waste Container Pure->SolidWasteBin ContaminatedDebrisBin Contaminated Solid Debris Container ContaminatedSolid->ContaminatedDebrisBin AqueousWasteBin Aqueous Hazardous Waste Container Aqueous->AqueousWasteBin Halogenated Halogenated (e.g., DCM) Organic->Halogenated NonHalogenated Non-Halogenated (e.g., DMF, EtOAc) Organic->NonHalogenated HalogenatedBin Halogenated Liquid Waste Container Halogenated->HalogenatedBin NonHalogenatedBin Non-Halogenated Liquid Waste Container NonHalogenated->NonHalogenatedBin SharpsBin Sharps Container Sharps->SharpsBin NonSharps->ContaminatedDebrisBin

Caption: Decision workflow for segregating Z-LEU-PHE-OH waste streams.

Regulatory Framework: A Culture of Compliance

All disposal activities must adhere to local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[12][13] Academic and research laboratories may operate under the alternative requirements of 40 CFR Part 262, Subpart K, which allows for more operational flexibility but requires the institution to maintain a comprehensive Laboratory Management Plan.[14]

The ultimate responsibility for proper disposal lies with the waste generator—the laboratory. Always consult and follow the specific protocols established by your institution's EHS office. They are your primary resource for waste container provision, labeling requirements, and pickup schedules.

By integrating these procedures into your standard laboratory operations, you build a self-validating system of safety, ensuring that your groundbreaking research does not come at the cost of personal safety or environmental integrity.

References

  • Fisher Scientific.Safety Data Sheet: N-Benzyloxycarbonyl-L-phenylalanine. [URL: https://www.fishersci.com/sds]
  • Fisher Scientific.Safety Data Sheet: N-Carbobenzyloxy-L-phenylalanine. [URL: https://www.fishersci.com/sds]
  • Fisher Scientific.Safety Data Sheet: N-Carbobenzyloxy-L-phenylalanine (2021-12-25). [URL: https://www.fishersci.com/sds]
  • BASF.Safety data sheet. [URL: https://www.basf.
  • Chem-Impex.Z-Leu-Phe-OH Product Information. [URL: https://www.chemimpex.com/products/z-leu-phe-oh]
  • Alavi, S., et al. (2023). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10381694/]
  • MedchemExpress.com.Z-Phe-OH | Amino Acid Derivative. [URL: https://www.medchemexpress.com/z-phe-oh.html]
  • U.S. Environmental Protection Agency.Regulations for Hazardous Waste Generated at Academic Laboratories. [URL: https://www.epa.
  • Biovera.Laboratory Safety Guidelines for Peptide Handling. [URL: https://www.biovera.com/laboratory-safety-guidelines-for-peptide-handling]
  • Greening the synthesis of peptide therapeutics: an industrial perspective.RSC Chemical Biology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7488009/]
  • Amino Acid Standard - 250 pmol per ul in 0.1 N HCL Solution.
  • Daniels Health.How to Ensure Safe Chemical Waste Disposal in Laboratories. [URL: https://www.danielshealth.
  • Sigma-Aldrich.Material Safety Data Sheet: MEM Non-Essential Amino Acids Solution 100X. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/m7145]
  • U.S. Environmental Protection Agency.Laboratory Environmental Sample Disposal Information Document. [URL: https://www.epa.gov/sites/default/files/2015-06/documents/sam-disposal.pdf]
  • Chemical Cloud Database.Z-LEU-PHE-OH MSDS | 6401-63-4 MSDS View And Download. [URL: https://www.chemcd.com/msds/ccd00090793.html]
  • ACS Publications.Green Solid-Phase Peptide Synthesis 2. 2-Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green Conditions. [URL: https://pubs.acs.org/doi/10.1021/acssuschemeng.6b01438]
  • Sigma-Aldrich.Z-Phe-OH 99 1161-13-3. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/c1140]
  • NIBSC.Peptide Handling, dissolution & Storage. [URL: https://www.nibsc.org/science_and_research/cjd_resource_centre/available_samples/peptide_library/peptide_storage.aspx]
  • Sigma-Aldrich.Z-Phe-Leu 4313-73-9. [URL: https://www.sigmaaldrich.com/US/en/product/sigma/c1141]
  • GAIACA.How to Dispose of Chemical Waste in a Lab Correctly. [URL: https://www.gaiaca.com/how-to-dispose-of-chemical-waste-in-a-lab-correctly/]
  • Northwestern University Research Safety.Hazardous Waste Disposal Guide. [URL: https://www.safety.northwestern.edu/research-safety/hazardous-waste/disposal-guide.html]
  • American Chemical Society.Regulation of Laboratory Waste. [URL: https://www.acs.
  • Benchchem.Safeguarding the Laboratory: Proper Disposal Procedures for Vicin-like Antimicrobial Peptide 2d. [URL: https://www.benchchem.com/blog/proper-disposal-procedures-for-vicin-like-antimicrobial-peptide-2d/]
  • Esco Scientific.Proper Biohazardous Waste Management. [URL: https://www.youtube.
  • AAPPTec, LLC.Safety Data Sheet: Boc-Phe(4-NH2)-OH. [URL: Not available]
  • Tokyo Chemical Industry (India) Pvt. Ltd.N-Benzyloxycarbonyl-L-phenylalanine. [URL: https://www.tcichemicals.com/IN/en/p/C0660]
  • ChemicalBook.N-Cbz-L-Phenylalanine | 1161-13-3. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8240561.htm]

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Personal protective equipment for handling Z-LEU-PHE-OH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Bioactive Dust" Philosophy

While Z-LEU-PHE-OH (Carbobenzoxy-L-leucyl-L-phenylalanine) is classified primarily as an Irritant (H315, H319, H335) , treating it merely as "safe" is a procedural failure. As a protected dipeptide, it possesses significant lipophilicity due to the Carbobenzoxy (Z) group.

The Critical Risk: The danger is not acute toxicity, but sensitization and carrier-mediated absorption .

  • Inhalation: Peptide dusts are potent sensitizers.[1] Repeated minor inhalation can trigger anaphylactic responses over time.

  • Transdermal Transport: When solubilized in organic carriers (DMSO, DMF), the lipophilic Z-group facilitates rapid dermal absorption, bypassing the stratum corneum.

Immediate Directive: Handle all solid-state weighing in a Chemical Fume Hood or Static-Free Balance Enclosure . Never weigh on an open bench.

Hazard Assessment & PPE Matrix

The following matrix dictates the required Personal Protective Equipment (PPE) based on the operational state of the compound.

Table 1: Risk-Based PPE Selection
Operational StatePrimary HazardRespiratory ProtectionHand ProtectionEye/Body Protection
Solid (Lyophilized) Aerosolization: Fine dust generation; respiratory sensitization.N95 / P2 Respirator (Minimum) or Fume Hood sash at working height.Nitrile Gloves (Standard, 0.11mm). Change immediately if punctured.Safety Glasses with side shields; Lab Coat (buttoned).
Solution (Aqueous) Contact Irritation: Mild skin/eye irritant.Standard Lab Ventilation.Nitrile Gloves .Safety Glasses; Lab Coat.[1]
Solution (Organic) (DMSO/DMF/MeOH)Permeation: Solvent drags peptide through skin barrier.Fume Hood REQUIRED. Organic vapor risk.Double Gloving or High-Breakthrough Nitrile (e.g., 0.16mm).Chemical Splash Goggles ; Lab Coat + Chemical Apron if volume >500mL.

PPE Decision Logic (Visualization)

The following logic flow ensures researchers select the correct protection level before opening the vial.

PPE_Logic Start Start: Handling Z-LEU-PHE-OH State_Check Is the compound Solid or in Solution? Start->State_Check Solid_Path Solid / Powder State_Check->Solid_Path Sol_Path Solution State_Check->Sol_Path Dust_Risk Risk: Bioactive Dust Sensitization Solid_Path->Dust_Risk Solvent_Check Solvent Type? Sol_Path->Solvent_Check Action_Solid REQ: Fume Hood + N95 Anti-Static Gun Dust_Risk->Action_Solid Aqueous Aqueous / Buffer Solvent_Check->Aqueous Organic Organic (DMSO/DMF) Solvent_Check->Organic Action_Aq REQ: Standard PPE Safety Glasses Aqueous->Action_Aq Action_Org REQ: Double Nitrile Gloves Splash Goggles Fume Hood Organic->Action_Org Permeation Risk

Caption: Decision tree for selecting PPE based on physical state and solvent carrier risks.

Operational Protocols

Protocol A: Retrieval & Tempering (The "Water Trap")

Causality: Z-LEU-PHE-OH is stored at -20°C. Opening a cold vial in a humid lab causes immediate condensation. This water absorption hydrolyzes the peptide and causes powder clumping, increasing handling difficulty and waste.

  • Retrieve vial from freezer.

  • Desiccate: Place the sealed vial in a desiccator cabinet.

  • Wait: Allow to warm to room temperature (approx. 30–60 minutes).

  • Inspect: Ensure no external moisture is visible before opening.

Protocol B: Weighing & Solubilization

Scientific Integrity: Protected peptides are often electrostatic. They "fly" when weighed, contaminating the balance and the user.

  • Setup:

    • Place an ionizing fan or use an anti-static gun on the vial and spatula.

    • Work inside a certified chemical fume hood.

  • Weighing:

    • Use a disposable weighing boat.

    • Technique: Do not tap the spatula against the vial rim (generates aerosols). Use a gentle rolling motion.

  • Solubilization (The High-Risk Step):

    • Solvent Choice: Z-LEU-PHE-OH is hydrophobic. It requires organic solvents like DMSO (Dimethyl sulfoxide) or Ethanol.

    • DMSO Warning: DMSO increases skin permeability. If Z-LEU-PHE-OH is dissolved in DMSO, a drop on your skin will carry the peptide into your bloodstream instantly.

    • Action: If using DMSO, wear double nitrile gloves or specific chemical-resistant laminate gloves (e.g., Silver Shield) if handling volumes >100mL.

Protocol C: Emergency Spills

Trustworthiness: Do not use standard paper towels for powder spills; this aerosolizes the substance.

  • Solid Spill:

    • Cover spill with a wet paper towel (water or ethanol) to dampen the powder.

    • Wipe up the damp slurry.

    • Clean surface with 70% Ethanol.

  • Solution Spill:

    • Absorb with inert material (vermiculite or chem-pads).

    • Dispose of as hazardous chemical waste.

Cradle-to-Grave Workflow

This diagram illustrates the lifecycle of the compound to ensure no step is overlooked.

Workflow Storage Storage (-20°C, Desiccated) Tempering Tempering (Warm to RT in Desiccator) Storage->Tempering Prevent Hydrolysis Weighing Weighing (Fume Hood + Anti-Static) Tempering->Weighing Safe to Open Reaction Experimental Use (In Vitro / Synthesis) Weighing->Reaction Solubilization Waste Waste Segregation Reaction->Waste Disposal Disposal (Incineration) Waste->Disposal Organic Stream

Caption: Lifecycle workflow emphasizing the critical tempering step to prevent degradation.[1][2][3][4][5][6][7]

Disposal & Environmental Compliance

Do not dispose of Z-LEU-PHE-OH down the drain.[1][7] Even if non-toxic, bioactive peptides can disrupt local microbial ecosystems in water treatment plants.

  • Solid Waste: Collect in a container labeled "Solid Chemical Waste - Bioactive Peptide."

  • Liquid Waste:

    • If dissolved in DMSO/Methanol: Segregate into Halogen-Free Organic Solvents .

    • If in aqueous buffer: Segregate into Aqueous Chemical Waste .

  • Destruction: The preferred method is high-temperature incineration equipped with an afterburner and scrubber to ensure complete combustion of the nitrogenous components [1].

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: Z-Leu-Phe-OH. Merck KGaA.

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Bachem. (2021). Handling and Storage of Peptides. Bachem Technical Guides.

Sources

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